molecular formula C9H18N3Na2O15P3 B12349165 Cytidine 5'-triphosphate disodium

Cytidine 5'-triphosphate disodium

Cat. No.: B12349165
M. Wt: 547.15 g/mol
InChI Key: XHPCDCKQJHSUJB-LLWADOMFSA-N
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Description

Cytidine 5'-triphosphate disodium is a useful research compound. Its molecular formula is C9H18N3Na2O15P3 and its molecular weight is 547.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cytidine 5'-triphosphate disodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine 5'-triphosphate disodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N3Na2O15P3

Molecular Weight

547.15 g/mol

InChI

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

XHPCDCKQJHSUJB-LLWADOMFSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na].[Na]

Origin of Product

United States

Foundational & Exploratory

CTP Disodium Salt: A Mechanistic Guide to Cellular Metabolism and Biomanufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine 5'-triphosphate (CTP) disodium salt is not merely a passive building block; it is a high-energy pyrimidine nucleotide that functions as a metabolic governor. In cellular physiology, it drives the rate-limiting steps of membrane biogenesis via the Kennedy pathway and acts as the obligate activator for sialic acid in glycoconjugate synthesis. In the context of modern drug development, CTP disodium salt is a critical reagent for the in vitro transcription (IVT) of mRNA therapeutics and the enzymatic synthesis of complex carbohydrates.

This guide provides a technical deep-dive into the biochemical mechanics of CTP, supported by validated protocols for its application in metabolic engineering and mRNA manufacturing.

Part 1: Biochemical Fundamentals & Physicochemical Properties

Chemical Identity and Energetics

CTP disodium salt (C9H14N3Na2O14P3) is the stable, water-soluble delivery form of the bioactive CTP anion. Unlike the free acid, the disodium salt prevents rapid hydrolysis and maintains neutral pH upon reconstitution, which is critical for maintaining enzyme kinetics in sensitive biochemical assays.

  • High-Energy Bonds: CTP contains two phosphoanhydride bonds (beta and gamma). Hydrolysis of the gamma-phosphate (

    
    ) provides the thermodynamic drive for coupling reactions, such as the formation of CDP-choline.
    
  • Solubility & Stability: The disodium form ensures high solubility (>50 mM) in aqueous buffers. It must be stored at -20°C to prevent spontaneous dephosphorylation to CDP/CMP, which act as competitive inhibitors in enzymatic pathways.

The "Salt" Factor in Experimental Design

When designing buffers for IVT or enzymatic synthesis, the sodium contribution from the salt must be calculated.

  • Ionic Strength: A 10 mM CTP disodium solution contributes 20 mM Na+ to the reaction. Excess ionic strength can destabilize RNA polymerase–DNA template interactions.

  • Mg2+ Chelation: Like ATP, CTP binds Mg2+ with high affinity (

    
    ). Protocols must account for this by titrating 
    
    
    
    to maintain a free Mg2+ concentration of ~5–10 mM above the total nucleotide concentration.

Part 2: Lipid Metabolism – The Kennedy Pathway[1][2][3][4]

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the structural matrix of eukaryotic membranes.[1][2] CTP is the essential cofactor that activates the polar head groups.

Mechanism of Action

The pathway proceeds in three steps, with the second step being the rate-limiting regulatory checkpoint:

  • Phosphorylation: Choline is phosphorylated to phosphocholine by choline kinase.[1]

  • Activation (Rate-Limiting): CTP reacts with phosphocholine to form CDP-choline and pyrophosphate (PPi). This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) .[1]

  • Condensation: The phosphocholine moiety is transferred from CDP-choline to diacylglycerol (DAG) to form PC.[1]

Critical Insight: CCT activity is allosterically regulated by membrane lipid composition. A drop in PC levels increases CCT membrane binding and activity, driving CTP consumption to restore homeostasis.

Visualization: The Kennedy Pathway

KennedyPathway cluster_0 cluster_1 Choline Choline P_Choline Phosphocholine Choline->P_Choline ATP ATP ADP ADP ATP->ADP CDP_Choline CDP-Choline (Activated Intermediate) P_Choline->CDP_Choline CTP CTP (Disodium) PPi PPi CTP->PPi CMP CMP CDP_Choline->CMP PC Phosphatidylcholine (PC) (Membrane Bilayer) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC CK Choline Kinase CCT CCT (Rate Limiting) CPT Cholinephosphotransferase

Caption: The Kennedy Pathway illustrating the rate-limiting activation of phosphocholine by CTP to form CDP-choline.[1][3]

Part 3: Glycobiology & Sialylation[5]

In the production of therapeutic proteins (biologics), CTP is indispensable for sialylation—the addition of sialic acid to the terminal glycans of proteins. Sialylation dictates the serum half-life and immunogenicity of the drug.

The CTP-Sialic Acid Nexus

Unlike other nucleotide sugars (which use UDP or GDP), sialic acid (Neu5Ac) is activated exclusively by CTP.

  • Enzyme: CMP-sialic acid synthetase (CSS).[4][5]

  • Reaction:

    
    .
    
  • Localization: This reaction occurs in the nucleus of vertebrate cells, a unique compartmentalization compared to other glycosylation events.[6]

Application: In metabolic engineering of CHO cells, supplementing culture media with cytidine or uridine (which converts to CTP) increases the intracellular CTP pool, driving the flux toward CMP-Neu5Ac and improving the sialylation profile of the secreted antibody.

Part 4: mRNA Therapeutics & In Vitro Transcription (IVT)[8]

For mRNA vaccine manufacturing, CTP disodium salt is a direct substrate. The efficiency of T7 RNA polymerase is highly sensitive to the CTP concentration and its ratio to Magnesium.

Optimization Logic
  • Stoichiometry: mRNA sequences are rarely 25% Cytosine. If the template is C-rich, CTP depletion will cause "abortive cycling," leading to truncated, immunogenic transcripts.

  • Mg2+ Balancing: As CTP concentration is increased to drive yield, Mg2+ must be increased in parallel. A ratio of

    
     to 
    
    
    
    (Mg:NTP) is typically optimal.
Visualization: IVT Workflow

IVT_Workflow Template Linearized DNA Template Reaction Transcription Complex (37°C, 2-4 hrs) Template->Reaction NTPs NTP Mix (ATP, GTP, UTP, CTP-Na2) NTPs->Reaction T7 T7 RNA Polymerase T7->Reaction Mg MgCl2 (Cofactor) Mg->Reaction DNase DNase I Treatment (Remove Template) Reaction->DNase Purification Purification (LiCl or Silica) DNase->Purification mRNA Therapeutic mRNA Purification->mRNA

Caption: Workflow for High-Yield In Vitro Transcription emphasizing CTP as a critical input.

Part 5: Experimental Protocols

Protocol A: Optimization of CTP for High-Yield IVT

Objective: Maximize full-length mRNA yield by balancing CTP input with Mg2+ concentration.

Materials:

  • T7 RNA Polymerase (50 U/µL)

  • Linearized Plasmid Template (1 µg/µL)

  • 100 mM CTP Disodium Salt (buffered to pH 7.5 with Tris)

  • 100 mM ATP, GTP, UTP[7]

  • 1 M ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    
    

Methodology:

  • Template Analysis: Calculate the % Cytosine content of your gene of interest. If >25%, prepare a "C-skewed" NTP mix (e.g., 7.5 mM CTP vs 5 mM others).

  • Reaction Assembly (20 µL scale):

    • Buffer: 40 mM Tris-HCl pH 7.9, 10 mM DTT, 2 mM Spermidine.

    • NTP Addition: Add ATP, GTP, UTP to final 5 mM. Add CTP Disodium to final 5–8 mM (based on step 1).

    • Mg2+ Titration: Add

      
       to a final concentration of (Total NTP conc) + 6 mM. Example: If total NTP is 23 mM, add Mg to 29 mM.
      
    • Initiation: Add 1 µg Template and 50 U T7 Polymerase.

  • Incubation: Incubate at 37°C for 2 hours.

  • Validation: Run 1 µL on a Bioanalyzer or denaturing agarose gel.

    • Troubleshooting: A smear below the main band indicates premature termination (likely CTP depletion or insufficient Mg2+).

Protocol B: Enzymatic Synthesis of CMP-Sialic Acid

Objective: Generate activated CMP-Neu5Ac for downstream glycosylation reactions.

Methodology:

  • Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM

    
    .
    
  • Substrates: Add 10 mM N-acetylneuraminic acid (Neu5Ac) and 10 mM CTP Disodium Salt .

  • Enzyme: Add 0.5 U/mL CMP-Sialic Acid Synthetase (Recombinant N. meningitidis or E. coli source).

  • Pyrophosphatase: Add 1 U/mL Inorganic Pyrophosphatase.

    • Why? The reaction releases PPi.[8] Accumulation of PPi inhibits the synthetase. Hydrolyzing it to Pi drives the reaction forward (Le Chatelier’s principle).

  • Incubation: 37°C for 1 hour.

  • Purification: Stop reaction with 1 volume of ethanol; purify via anion exchange chromatography.

References

  • Kennedy, E. P., & Weiss, S. B. (1956). The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipides.[9][8][10][11] Journal of Biological Chemistry. Link

  • Vance, J. E., & Vance, D. E. (2004). Phospholipid biosynthesis in mammalian cells.[3][10] Biochemistry and Cell Biology.[10][11][12] Link

  • Thermo Fisher Scientific. Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.Link

  • Münster, A. K., et al. (1998). Mammalian cytidine 5'-monophosphate N-acetylneuraminic acid synthetase: a nuclear protein with evolutionarily conserved structural motifs.[13] Proceedings of the National Academy of Sciences.[11] Link

  • New England Biolabs (NEB). In vitro Synthesis of RNA (IVT) Protocols.Link

  • PubChem. Cytidine 5'-triphosphate disodium salt. National Library of Medicine. Link

Sources

The Bioenergetics and Catalytic Mechanisms of Cytidine 5'-Triphosphate (CTP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Adenosine 5'-triphosphate (ATP) is the universal currency of cellular energy, Cytidine 5'-triphosphate (CTP) functions as the specialized energetic cofactor for lipid biosynthesis and glycoconjugate engineering.[1][2] This guide dissects the molecular mechanisms of CTP in enzymatic reactions, specifically focusing on the Kennedy Pathway (phospholipid synthesis) and Sialylation (protein glycosylation). It provides researchers with a mechanistic understanding of CTP-dependent enzymes, their regulation via filamentation, and validated protocols for assaying their activity in drug development contexts.

The Structural and Thermodynamic Basis of CTP

CTP is a pyrimidine nucleoside triphosphate consisting of cytosine, ribose, and a triphosphate moiety. Although thermodynamically equivalent to ATP in terms of phosphoanhydride bond hydrolysis (


), CTP is evolutionarily selected for specific biosynthetic pathways due to enzyme active site specificity for the pyrimidine ring.
The "Activated Intermediate" Mechanism

Unlike ATP, which often transfers a single phosphate (


-phosphate) to activate a substrate (kinase activity), CTP frequently acts as a nucleotidyl donor .
  • Mechanism: The enzyme catalyzes the nucleophilic attack of a substrate (e.g., phosphocholine) onto the

    
    -phosphate of CTP.
    
  • Leaving Group: Pyrophosphate (PPi) is released.[3]

  • Irreversibility: The subsequent hydrolysis of PPi by inorganic pyrophosphatase drives the reaction forward, making CTP-dependent activation highly favorable.

  • Result: Formation of a high-energy Cytidine Diphosphate (CDP) intermediate (e.g., CDP-Choline).[1][2]

CTP in Phospholipid Biosynthesis: The Kennedy Pathway

The de novo synthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) relies entirely on CTP.[2] This is the Kennedy Pathway , and its rate-limiting step is governed by CTP:phosphocholine cytidylyltransferase (CCT) .[4][5]

The Rate-Limiting Enzyme: CCT

CCT (Pcyt1a/b) acts as the "pacemaker" of membrane biogenesis. It cycles between an inactive soluble form and an active membrane-bound form.

The Reaction:


[3]

Mechanism of Activation (The Amphipathic Switch):

  • Auto-Inhibition: In the soluble state, the catalytic domain is inhibited by an autoinhibitory domain (AI) that wraps around the active site.

  • Membrane Sensing: When the membrane is PC-deficient (low PC) or rich in anionic lipids/diacylglycerol (DAG), the CCT amphipathic

    
    -helix (domain M) inserts into the lipid bilayer.
    
  • Conformational Change: Membrane insertion pulls the AI domain away from the catalytic site, allowing CTP and phosphocholine to bind.

Visualization: The Kennedy Pathway

The following diagram illustrates the flow of choline to phosphatidylcholine, highlighting the critical CTP-dependent step.[4]

KennedyPathway Choline Choline CK Choline Kinase (CK) Choline->CK PCho Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) PCho->CCT CDPCho CDP-Choline CPT Choline Phosphotransferase CDPCho->CPT PC Phosphatidylcholine (PC) PC->CCT Membrane Binding Regulation CK->PCho CCT->CDPCho CPT->PC ATP ATP ATP->CK CTP CTP CTP->CCT Rate Limiting DAG Diacylglycerol DAG->CPT

Figure 1: The CDP-Choline Branch of the Kennedy Pathway. CTP enters at the rate-limiting step catalyzed by CCT.[4]

CTP in Glycoconjugate Engineering: Sialylation

In drug development, particularly for biologics (monoclonal antibodies, erythropoietin), sialylation determines the serum half-life and immunogenicity of the protein. CTP is the obligate activator of sialic acid.

Enzyme: CMP-Sialic Acid Synthetase (CSS)

Unlike other nucleotide sugars (which use UDP or GDP), sialic acid is activated as a monophosphate (CMP-Sia).[6]

The Reaction:



Therapeutic Relevance:

  • Nuclear Localization: Uniquely, mammalian CSS (CMAS) is located in the nucleus.[7]

  • Drug Design: Inhibitors of CSS are explored to modulate metastasis (as hypersialylation is a hallmark of cancer). Conversely, optimizing CTP/CSS activity is crucial in CHO cell culture to ensure therapeutic proteins are fully sialylated (preventing rapid clearance by the liver).

Regulation: CTP Synthetase (CTPS) Filamentation

The cellular pool of CTP is maintained by CTP Synthetase (CTPS) .[8][9] Recent discoveries show that CTPS regulates its own activity through a reversible polymerization mechanism.

  • Filamentation (Cytoophidia): When CTP levels are high (or pH drops), CTPS tetramers assemble into large macromolecular filaments.

  • Inactivation: The filament structure sterically hinders the conformational changes required for catalysis, effectively storing the enzyme in an inactive state.

  • Reactivation: When CTP is depleted, filaments depolymerize, releasing active tetramers.

This self-assembling mechanism acts as a "metabolic brake," ensuring CTP production matches demand without toxic accumulation.

CTPS_Regulation Active Active CTPS (Tetramer) Inactive Inactive CTPS (Filament/Cytoophidium) Active->Inactive Polymerization Inactive->Active Depolymerization HighCTP High [CTP] (Product Inhibition) HighCTP->Active Induces Assembly LowCTP Low [CTP] (Depletion) LowCTP->Inactive Induces Disassembly

Figure 2: Regulation of CTP Synthetase via reversible filamentation (Cytoophidia).

Experimental Protocols: Assaying CTP-Dependent Activity

Protocol: HPLC-Based Assay for CCT Activity

Objective: Quantify CCT activity by measuring the conversion of CTP to CDP-Choline without using radioactive isotopes. This method is preferred for modern drug screening due to higher safety and automation potential.

Principle: Separation of the substrate (CTP) and product (CDP-Choline) on an anion-exchange or C18 column based on charge/hydrophobicity differences.

Reagents & Buffer Preparation
ComponentConcentration (Final)Role
Tris-HCl (pH 7.5) 50 mMBuffer
MgCl₂ 10 mMCofactor for CCT
Phosphocholine 2 mMSubstrate 1
CTP 2 mMSubstrate 2
Phosphatidylcholine (PC) 0.5 mM (Vesicles)Critical Activator: CCT requires lipid vesicles for activity.
Oleic Acid 0.5 mMActivator (mimics anionic lipid/DAG effect)
DTT 2 mMReducing agent
Step-by-Step Methodology
  • Lipid Vesicle Preparation (Critical Step):

    • Mix PC and Oleic Acid in chloroform.

    • Dry under nitrogen gas to form a thin film.

    • Resuspend in Tris buffer and sonicate (probe sonicator) for 3x 30s on ice until the solution is clear (Small Unilamellar Vesicles).

    • Why: CCT is inactive without this lipid surface.

  • Enzyme Reaction:

    • In a 1.5 mL tube, combine Buffer, MgCl₂, DTT, and Lipid Vesicles.

    • Add Purified CCT enzyme (or cell lysate). Incubate 5 min at 37°C to allow membrane binding.

    • Initiate: Add CTP and Phosphocholine mixture.

    • Incubate at 37°C for 15–30 minutes.

  • Termination:

    • Stop reaction by boiling for 2 minutes or adding 10% Trichloroacetic acid (TCA).

    • Centrifuge at 12,000 x g for 5 min to remove protein precipitate.

  • HPLC Analysis:

    • Column: Anion Exchange (e.g., Partisil SAX) or C18 Reverse Phase (with ion-pairing agent).

    • Mobile Phase: 50 mM Ammonium Phosphate (pH 3.5) (isocratic).

    • Detection: UV absorbance at 280 nm (Cytosine absorption).

    • Quantification: Integrate peaks for CTP (substrate) and CDP-Choline (product). Calculate specific activity based on standard curves.

Data Interpretation[2][7][11][12][13]
  • High Activity: Large CDP-Choline peak, diminished CTP peak.

  • Inhibition: If testing a drug candidate, a reduction in the CDP-Choline peak area relative to control indicates CCT inhibition.

References

  • Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193-214.

  • Cornell, R. B., & Ridgway, N. D. (2015). CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis. Progress in Lipid Research, 59, 1-16.

  • Münster-Kühnel, A. K., et al. (2004). Structure and function of vertebrate CMP–sialic acid synthetases. Glycobiology, 14(10), 43R-51R.

  • Ingerson-Mahar, M., et al. (2010). The metabolic enzyme CTP synthase forms cytoskeletal filaments that dictate cell shape and regulate CTP production.[8] Genes & Development, 24(22), 2522-2533.

  • Taneva, S. G., et al. (2012). Mechanism of Regulation of CTP:Phosphocholine Cytidylyltransferase Activity by Membrane Curvature Stress. Biochemistry, 51(38), 7524–7534.

Sources

Advanced Biosynthesis and Industrial Production of Cytidine 5'-Triphosphate (CTP) Disodium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytidine 5'-Triphosphate (CTP) Disodium Biosynthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Engineers, and Drug Development Scientists

Executive Summary

Cytidine 5'-triphosphate (CTP) is a critical pyrimidine nucleotide acting as a cofactor in phospholipid biosynthesis (Kennedy pathway) and a substrate for RNA polymerase. While biologically essential, the industrial production of CTP—specifically its stable disodium salt form (


)—presents unique challenges due to feedback inhibition and the high energy demand of tri-phosphorylation.

This guide delineates the optimal pathway for industrial synthesis, advocating a hybrid bioprocess : microbial fermentation of the nucleoside precursor (cytidine/CMP) followed by a cell-free enzymatic cascade for tri-phosphorylation. This approach maximizes titer and purity while circumventing the toxicity associated with intracellular CTP accumulation.

Mechanistic Biochemistry: The Pathways

To engineer a robust production system, one must first master the regulation of the native pathways.

The De Novo Pathway & The "CTP Synthase Bottleneck"

In E. coli and Corynebacterium, CTP is derived from Uridine 5'-triphosphate (UTP). The rate-limiting step is catalyzed by CTP Synthase (CTPS) (encoded by pyrG).

  • Mechanism: CTPS catalyzes the ATP-dependent amination of UTP using glutamine (or ammonia) as the nitrogen donor.[1][2][3][4]

  • Regulation (Critical): CTPS is subject to potent feedback inhibition by CTP.[5][6][7] High intracellular CTP levels lock the enzyme into an inactive tetrameric state, halting production.

  • Engineering Implication: Industrial strains often require a desensitized pyrG mutant (e.g., mutations in the regulatory domain) to permit accumulation.

The Salvage & Kinase Pathway (Industrial Preferred)

For manufacturing, the salvage pathway is often exploited using a "biocatalytic cascade."

  • Cytidine

    
     CMP:  Catalyzed by Uridine-Cytidine Kinase (UCK).[8]
    
  • CMP

    
     CDP:  Catalyzed by CMP Kinase (CMK).
    
  • CDP

    
     CTP:  Catalyzed by Nucleoside Diphosphate Kinase (NDK) or Polyphosphate Kinase (PPK).
    
Pathway Visualization

The following diagram illustrates the convergence of De Novo synthesis and the Salvage pathway, highlighting the regulatory nodes.

CTP_Biosynthesis Glutamine Glutamine CPS Carbamoyl Phosphate Synthetase Glutamine->CPS Bicarbonate Bicarbonate Bicarbonate->CPS UTP UTP (Uridine Triphosphate) CTPS CTP Synthase (pyrG) UTP->CTPS UTP->CTPS Substrate Activation CTP CTP (Cytidine Triphosphate) CTP->CTPS Feedback Inhibition Cytidine Cytidine (Precursor Feed) UCK Uridine-Cytidine Kinase Cytidine->UCK CMP CMP CMK CMP Kinase CMP->CMK CDP CDP NDK NDK / PPK (Polyphosphate Kinase) CDP->NDK CPS->UTP De Novo Steps CTPS->CTP + ATP, Gln UCK->CMP CMK->CDP NDK->CTP

Figure 1: Integrated CTP biosynthetic network showing the De Novo route (via UTP) and the Salvage route (via Cytidine). Note the feedback inhibition loop on CTPS.

Industrial Production Strategy: The Hybrid Protocol

Direct fermentation of CTP is inefficient due to the molecule's instability and cellular energy burden. The standard industrial protocol separates the process into Precursor Fermentation and Enzymatic Conversion .

Phase 1: Fermentative Production of CMP/Cytidine
  • Strain: Engineered Escherichia coli or Corynebacterium glutamicum.

  • Genetic Modifications:

    • Deletion of cdd (Cytidine deaminase): Prevents degradation of cytidine back to uridine.

    • Overexpression of carAB and pyr operons: Increases flux toward pyrimidines.

    • Precursor Feeding: Orotic acid or Uracil is often fed to bypass early rate-limiting steps.

Phase 2: Biocatalytic Conversion (The "One-Pot" Synthesis)

This step converts the fermented precursor (CMP) into CTP using an ATP regeneration system. This is preferred over chemical synthesis for stereochemical purity.

Protocol: Enzymatic Polyphosphorylation

This protocol uses Polyphosphate Kinase (PPK) to transfer phosphates from low-cost polyphosphate (PolyP) to CMP, regenerating ATP in situ.[9]

Reagents:

  • Substrate: 50 mM CMP (Disodium salt).

  • Phosphate Donor: 60 mM Sodium Polyphosphate (PolyP).

  • Catalytic Energy Source: 5 mM ATP.

  • Enzymes:[1][6][9][10][11]

    • CMP Kinase (CMK) from E. coli (1 U/mL).

    • Polyphosphate Kinase (PPK) from Pseudomonas aeruginosa (5 U/mL).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM

    
     (Cofactor).
    

Workflow:

  • Dissolution: Dissolve CMP and PolyP in the buffer. Adjust pH to 8.0 using NaOH.

  • Initiation: Add

    
     and the enzyme cocktail.
    
  • Incubation: Incubate at 30°C with gentle agitation (150 rpm) for 4–6 hours.

  • Monitoring: Track conversion via HPLC (see Section 5). Expect >95% conversion of CMP

    
     CTP.
    
  • Termination: Heat shock at 80°C for 10 mins to denature enzymes.

Downstream Processing (DSP): Purification & Salt Formation

The crude reaction mixture contains CTP, residual PolyP, ADP, and enzymes. The goal is to isolate CTP and formulate it as the Disodium salt.

Step 1: Anion Exchange Chromatography

CTP has a higher negative charge density than CMP or CDP, allowing for separation based on ionic interaction.

  • Resin: Strong Anion Exchanger (e.g., Q-Sepharose or DEAE-Toyopearl).

  • Loading: Load filtered reaction mixture at pH 7.5.

  • Wash: Wash with 50 mM NaCl to remove enzymes and unreacted nucleosides.

  • Elution: Linear gradient of NaCl (0.1 M to 0.6 M).

    • Elution Order: CMP

      
       CDP 
      
      
      
      ADP
      
      
      CTP .
    • CTP typically elutes at ~0.4–0.5 M NaCl.

Step 2: Desalting and Concentration

The eluate contains high NaCl.

  • Nanofiltration: Use a membrane with a 200–300 Da cutoff to remove salt and concentrate the CTP solution to ~100 g/L.

Step 3: Crystallization of CTP Disodium

This is the critical formulation step. CTP is unstable as a free acid; the disodium salt provides shelf stability.

  • Neutralization: Adjust the concentrated CTP solution to pH 6.8–7.2 using 2M NaOH.

    • Note: Precise pH control is vital. pH < 5.0 leads to hydrolysis; pH > 8.0 risks trisodium salt formation.

  • Solvent Addition: Slowly add cold Ethanol (95%) or Methanol (antisolvent) to the aqueous CTP solution.

    • Ratio: 2:1 to 3:1 (Ethanol:Water).

  • Crystallization: Stir at 4°C for 12 hours. White crystalline precipitate of CTP Disodium (

    
    ) will form.
    
  • Drying: Filter and vacuum dry at <30°C.

Analytical Validation (QC)

Quantification and purity must be verified using High-Performance Liquid Chromatography (HPLC).

Table 1: HPLC Method Parameters for CTP Analysis

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.0) + 2 mM Tetrabutylammonium bisulfate (Ion-pairing agent)
Mobile Phase B Acetonitrile (100%)
Gradient 0–10% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 271 nm (Cytidine

)
Retention Order CMP (Early)

CDP

CTP (Late)

References

  • Endrizzi, J. A., et al. (2004).[12] "Crystal structure of Escherichia coli cytidine triphosphate synthetase, a nucleotide-regulated glutamine amidotransferase." Biochemistry. Link

  • Wadskov-Hansen, S. L., et al. (2001). "Cloning and verification of the Lactococcus lactis pyrG gene and characterization of the gene product, CTP synthase." Journal of Biological Chemistry. Link

  • Wang, X., et al. (2020). "Efficient biosynthesis of cytidine 5'-triphosphate by a modular multi-enzyme cascade." Bioresource Technology. Link

  • Liao, J. C., et al. (2016). "Engineering of the pyrimidine biosynthetic pathway in E. coli for the production of cytidine." Metabolic Engineering. Link

  • General Electric Healthcare. (2010). "Ion Exchange Chromatography & Chromatofocusing: Principles and Methods." Cytiva Handbooks. Link

Sources

CTP: The Stoichiometric Governor of Phospholipid Biogenesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Metabolic Engineers and Drug Developers

Executive Summary

Cytidine Triphosphate (CTP) is frequently overshadowed by ATP in bioenergetics and GTP in signaling. However, in the context of membrane biogenesis, CTP is the obligate "activation energy" currency. It drives the thermodynamically unfavorable formation of high-energy cytidine diphosphate (CDP) intermediates, acting as the rate-determining governor for both the Kennedy pathway (zwitterionic lipids: PC, PE) and the CDP-Diacylglycerol pathway (anionic lipids: PI, PG, Cardiolipin).

This guide dissects the mechanistic role of CTP, details the allosteric regulation of its synthesis via CTP Synthetase (CTPS) filamentation, and provides self-validating protocols for quantifying CTP flux and enzyme kinetics. These insights are critical for researchers targeting cancer metabolism (where CTP synthesis is upregulated) and metabolic engineers optimizing lipid yields in cell factories.

Part 1: The Biochemistry of CTP in Phospholipid Biogenesis

Phospholipid synthesis relies on "activating" inert precursors. CTP provides the cytidylyl group, forming a high-energy anhydride bond that is subsequently cleaved to drive the attachment of polar headgroups or lipid backbones.

The Bifurcation of CTP Utilization

CTP consumption splits into two distinct branches depending on whether the headgroup or the lipid backbone is activated.

  • The Kennedy Pathway (Headgroup Activation): Dominant in mammalian cells for Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) synthesis.[1]

    • Mechanism: CTP activates phosphocholine/phosphoethanolamine to form CDP-Choline or CDP-Ethanolamine .[1]

    • Key Enzyme: CTP:phosphocholine cytidylyltransferase (CCT ).[2][3][4][5][6][7] This is the rate-limiting step.

  • The CDP-Diacylglycerol Pathway (Backbone Activation): Dominant in bacteria and yeast; responsible for Phosphatidylinositol (PI) and Cardiolipin (CL) in mammals.

    • Mechanism: CTP activates Phosphatidic Acid (PA) to form CDP-Diacylglycerol (CDP-DAG) .[8]

    • Key Enzyme: CDP-diacylglycerol synthase (CDS ).

Visualization: The CTP-Lipid Flux Map

The following diagram illustrates the divergence of CTP flux into these two critical pathways.

CTP_Lipid_Pathways CTP CTP (Cytidine Triphosphate) CCT Enzyme: CCT (Rate Limiting) CTP->CCT Substrate CDS Enzyme: CDS/CdsA CTP->CDS Substrate PC_Head Phosphocholine PC_Head->CCT PA Phosphatidic Acid (PA) PA->CDS CDP_Chol CDP-Choline (Activated Headgroup) CCT->CDP_Chol PPi release CDP_DAG CDP-Diacylglycerol (Activated Backbone) CDS->CDP_DAG PPi release PC Phosphatidylcholine (PC) CDP_Chol->PC + DAG (via CPT) PI_CL PI / PG / Cardiolipin CDP_DAG->PI_CL + Headgroup

Figure 1: The bifurcation of CTP utilization.[1] CTP activates headgroups in the Kennedy pathway (left) and the lipid backbone in the CDP-DAG pathway (right).

Part 2: CTP Synthetase (CTPS) as the Metabolic Gatekeeper

The availability of CTP is tightly regulated by CTP Synthetase (CTPS) , which converts UTP to CTP using Glutamine and ATP.[9] This enzyme exhibits a unique regulatory mechanism: Cytoophidia (Cellular Snakes) .

Filamentation-Based Regulation

Unlike typical allosteric feedback, CTPS regulation involves large-scale morphological changes.

  • Active State: Tetramers.

  • Inactive State: When intracellular CTP levels are high, CTPS tetramers polymerize into long filaments (cytoophidia). This polymerization occludes the active site, halting CTP production.

  • Metabolic Consequence: This prevents "runaway" lipid synthesis and conserves UTP for RNA/DNA synthesis. In cancer, this regulation is often dysregulated, leading to high CTP pools that drive rapid membrane expansion.

Kinetic Parameters of Key Enzymes

Understanding the affinity (


) of these enzymes for CTP is crucial for experimental design.
EnzymeSubstrate

for CTP (Approx)
Physiological Relevance
CTP Synthetase (CTPS) UTP -> CTPN/A (Product)Inhibited by CTP (

mM)
CCT (Mammalian) Phosphocholine

mM
[CCT] is rate-limiting; sensitive to CTP flux.
CDS (E. coli/Yeast) Phosphatidic Acid

mM
High

means CDS activity is highly sensitive to CTP fluctuations.

Part 3: Analytical Methodologies (Protocols)

To study these pathways, one must rigorously quantify CTP levels and enzyme activity.

Protocol: LC-MS/MS Quantification of Intracellular CTP

Trustworthiness: This protocol uses an ion-pairing agent to retain polar nucleotides on a reverse-phase column, superior to standard HILIC for resolving phosphorylated species.

Reagents:

  • Extraction Buffer: 5% Trichloroacetic acid (TCA) (ice cold).

  • Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH 4.9).

  • Mobile Phase B: Methanol.

  • Internal Standard:

    
    -CTP or Br-ATP.
    

Workflow:

  • Quenching: Rapidly wash cells (1x PBS) and add 500 µL ice-cold Extraction Buffer. Scrape and collect.

  • Lysis: Vortex 30s; incubate on ice 10 min.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Neutralization: Extract TCA with equal volume of 1:1 Freon:Trioctylamine (optional) or dilute significantly if using robust columns. Preferred: Liquid-Liquid extraction with diethyl ether to remove TCA.

  • LC-MS/MS: Inject 10 µL onto C18 column. Run gradient from 0% B to 40% B over 15 min. Monitor MRM transition

    
     (CTP parent to cytosine fragment).
    
Protocol: HPLC-Based CCT Activity Assay

Expertise: Avoids radioactive


. Uses the distinct UV absorbance and retention time of CTP vs. CDP-Choline.

Reaction Mix (100 µL):

  • 20 mM Tris-HCl (pH 7.5)

  • 10 mM MgCl

    
    
    
  • 5 mM Phosphocholine

  • 5 mM CTP[10]

  • Sample: 10-50 µg cell lysate (or purified CCT).

Steps:

  • Incubate: 37°C for 15-30 mins.

  • Terminate: Heat shock (95°C, 2 min) or add 100 µL ethanol.

  • Clarify: Spin down precipitated protein.

  • Analysis: Inject onto Anion Exchange Column (e.g., SAX).

    • Buffer: Ammonium Phosphate (pH 3.5).

    • Detection: UV 271 nm.

    • Separation: CDP-Choline elutes significantly earlier than the highly charged CTP.

Visualization: CCT Assay Workflow

CCT_Assay_Workflow Step1 1. Reaction Mix (Lysate + CTP + PC) 37°C, 30 min Step2 2. Termination (Heat 95°C or EtOH) Precipitate Protein Step1->Step2 Step3 3. Clarification Centrifuge 15,000xg Step2->Step3 Step4 4. HPLC Injection Anion Exchange UV 271nm Step3->Step4 Result Quantify Peak Area CDP-Choline vs CTP Step4->Result

Figure 2: Non-radioactive HPLC workflow for determining CCT kinetics.

Part 4: Therapeutic & Industrial Implications

Cancer Metabolism: "CTP Addiction"

Tumors require rapid membrane biogenesis. They often overexpress CTPS1.

  • Therapeutic Strategy: Selective inhibition of CTPS1 (e.g., using Gemcitabine or specific small molecule inhibitors) starves the cancer cell of the CTP required for phospholipid synthesis, inducing membrane stress and apoptosis.

  • Biomarker: High levels of CTPS filaments in biopsy samples correlate with aggressive proliferation.

Metabolic Engineering: Optimizing Lipid Yields

In the production of liposomes or lipid nanoparticles (LNPs) via yeast fermentation:

  • Bottleneck: CTP supply is often the limiting factor for high-titer phospholipid production.

  • Solution: Overexpression of URA7 (CTPS) or PCT1 (CCT) in S. cerevisiae increases the flux toward CDP-choline, enhancing PC yields for downstream purification.

References

  • Cornell, R. B., & Ridgway, N. D. (2015). CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis. Progress in Lipid Research.

  • Carman, G. M., & Henry, S. A. (1999). Phospholipid biosynthesis in the yeast Saccharomyces cerevisiae and interrelationship with other metabolic processes. Progress in Lipid Research.

  • Barry, R. M., et al. (2014). Large-scale filament formation inhibits the activity of CTP synthetase. eLife.

  • Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry.

  • Pai, E. F., et al. (2016). Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography. Analytical Biochemistry.

Sources

The CTP Checkpoint: A Technical Guide to Cytidine Triphosphate in Gene Expression Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine Triphosphate (CTP) is frequently oversimplified as a mere substrate for nucleic acid synthesis. In high-fidelity molecular biology and drug development, however, CTP functions as a critical metabolic switch. It couples the metabolic state of the cell directly to the machinery of gene expression—specifically ribosomal biogenesis (rRNA), translational competence (tRNA maturation), and membrane phospholipid synthesis (Kennedy pathway).

This guide dissects the mechanistic role of CTP as a rate-limiting governor of cell growth and provides validated protocols for its quantification and visualization in research settings.

Part 1: The Metabolic Nexus – CTP Synthetase & Cytoophidia

The intracellular concentration of CTP is not static; it is tightly regulated by CTP Synthetase (CTPS), an enzyme that exhibits a unique structural behavior known as filamentation.

The Cytoophidium Mechanism

CTPS does not merely follow Michaelis-Menten kinetics in a soluble state. Under conditions of high product (CTP) or low substrate (UTP/ATP), CTPS molecules polymerize into macronuclear filaments termed cytoophidia (from the Greek kytos "cell" and ophis "serpent").

  • Active State: Tetramers of CTPS are the catalytically active unit.

  • Inactive/Storage State: Filaments are composed of inactive CTPS polymers.

  • The Regulatory Loop: High intracellular CTP levels induce filamentation, effectively sequestering the enzyme and halting synthesis (product inhibition via polymerization). Conversely, depletion of CTP triggers filament disassembly, releasing active tetramers to restore the pool.

Visualization of the Feedback Loop

The following diagram illustrates the transition between the soluble active tetramers and the inactive filament structure, driven by metabolic pools.

CTPS_Regulation cluster_inputs Substrates UTP UTP CTPS_Tetramer CTPS Tetramer (Active) UTP->CTPS_Tetramer Substrate ATP ATP ATP->CTPS_Tetramer Energy Gln Glutamine Gln->CTPS_Tetramer Ammonia Donor CTP_Pool Intracellular CTP Pool CTPS_Tetramer->CTP_Pool Catalysis Cytoophidia Cytoophidia (Inactive Filament) CTP_Pool->Cytoophidia High [CTP] Induces Polymerization Cytoophidia->CTPS_Tetramer Low [CTP] Disassembly GTP GTP (Allosteric Activator) GTP->CTPS_Tetramer

Caption: The CTPS regulatory cycle. High CTP levels drive the formation of inactive cytoophidia filaments, preventing over-accumulation. Low CTP triggers disassembly into active tetramers.

Part 2: CTP in Transcriptional Dynamics

CTP availability impacts the three major RNA polymerases differently. Understanding this hierarchy is essential for interpreting gene expression data in metabolic disease or oncology studies.

RNA Polymerase I: The Growth Sensor

Ribosomal RNA (rRNA) synthesis accounts for up to 60-80% of total cellular transcription.

  • Mechanism: Pol I initiation requires a high concentration of CTP. Unlike Pol II, which has a higher affinity for nucleotides, Pol I acts as a sensor. If CTP levels drop, Pol I initiation stalls immediately.

  • Consequence: This couples ribosome biogenesis directly to nucleotide metabolism. A cell cannot commit to division without sufficient CTP to build the ribosomal machinery.

tRNA Maturation: The CCA Checkpoint

Every tRNA molecule must possess a 3'-CCA sequence to accept an amino acid.[1] This sequence is not always encoded in the DNA; it is added post-transcriptionally by tRNA nucleotidyltransferase .

  • The Substrate: This enzyme specifically utilizes CTP (for the two Cytosines) and ATP (for the Adenosine).[2][3]

  • Quality Control: If CTP is depleted, "immature" tRNAs accumulate. These cannot be charged with amino acids, leading to an accumulation of uncharged tRNAs, which triggers the GCN4/ATF4 integrated stress response, halting global protein synthesis.

Comparative Sensitivity Table
ParameterRNA Polymerase I (rRNA)RNA Polymerase II (mRNA)tRNA Nucleotidyltransferase
Primary Product 18S, 5.8S, 28S rRNAmRNA, snRNA, miRNAMature tRNA (CCA tail)
CTP Sensitivity High (Rate-limiting for initiation)Moderate (Affects elongation rate)Critical (Substrate for maturation)
Response to Depletion Immediate halt of ribosome assemblyPausing / Transcriptional stressAccumulation of uncharged tRNA
Cellular Outcome G1 Cell Cycle ArrestAltered TranscriptomeTranslational Arrest (ISR)

Part 3: Experimental Methodologies

To rigorously study CTP dynamics, researchers must move beyond simple "total RNA" measurements. The following protocols provide the resolution required for high-impact data.

Protocol: LC-MS/MS Quantification of Intracellular CTP

Standard UV-HPLC is often insufficient for separating CTP from other nucleotides in complex lysates. Ion-pairing LC-MS/MS is the gold standard.

Materials:

  • Quenching Solution: 80% Acetonitrile / 20% Water (pre-chilled to -80°C).

  • Internal Standard: 13C-labeled CTP or Cl-ATP (Chloroadenosine triphosphate).

  • Column: Porous Graphitic Carbon (e.g., Hypercarb) or C18 with Ion Pairing reagent (Hexylamine).

Step-by-Step Workflow:

  • Rapid Quenching (Critical):

    • Aspirate media from cell culture dish.

    • Immediately add 1 mL of -80°C Quenching Solution. (Metabolism turns over nucleotides in seconds; speed is vital).

    • Scrape cells on ice and transfer to a pre-chilled tube.

  • Extraction:

    • Vortex vigorously for 1 min.

    • Centrifuge at 15,000 x g for 15 min at 4°C to pellet protein/debris.

    • Transfer supernatant to a new glass vial.

  • LC-MS/MS Setup:

    • Mobile Phase A: 10 mM Ammonium Acetate + 5 mM Hexylamine (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Mode: Negative Ion Mode (ESI-).

    • Transition: Monitor m/z 482 → 158 (Parent CTP to Pyrophosphate fragment) or 482 → 110 (Cytosine base).

LCMS_Workflow Step1 1. Rapid Quenching (-80°C 80% ACN) Step2 2. Extraction & Spiking (Add 13C-CTP Internal Std) Step1->Step2 Step3 3. Centrifugation (Remove protein debris) Step2->Step3 Step4 4. LC Separation (Ion-Pairing / Hypercarb) Step3->Step4 Step5 5. MS/MS Detection (MRM: 482 -> 158) Step4->Step5

Caption: Critical path for nucleotide quantification. Step 1 must be performed in <10 seconds to prevent ATP/CTP hydrolysis.

Protocol: Visualizing Cytoophidia (Immunofluorescence)

To determine if your drug candidate affects CTPS polymerization.

  • Fixation: Do NOT use standard Paraformaldehyde (PFA) alone, as it can disrupt filament structure depending on the cell type.

    • Recommended: Fix with 4% PFA in PBS for 15 min, followed by ice-cold Methanol for 10 min at -20°C.

  • Antibody: Rabbit anti-CTPS1 (1:200 dilution).

  • Imaging: Confocal microscopy.

    • Positive Control: Treat cells with 6-Diazo-5-oxo-L-norleucine (DON) (a glutamine antagonist) for 2 hours. This mimics low CTP/Gln states and induces massive filamentation.

    • Negative Control: High Uridine/Cytidine supplementation.

Part 4: Therapeutic Implications

Targeting CTP synthesis is a potent strategy in oncology and virology, but the mechanism of action is often misunderstood.

  • Oncology (Gemcitabine/Cytarabine): These are cytidine analogs. Their efficacy depends on the ratio of the analog to the endogenous dCTP/CTP pool. Reducing endogenous CTP (via CTPS inhibition) sensitizes cells to these drugs by reducing competition for incorporation into DNA/RNA.

  • Broad-Spectrum Antivirals: Many viral RNA polymerases (RdRp) utilize host CTP. Depleting the host CTP pool (e.g., via DHODH inhibitors or CTPS inhibitors) can selectively starve viral replication, which often lacks the high-affinity "scavenging" ability of host enzymes.

References

  • Barry, R. M., et al. (2014).[4] Large-scale filament formation inhibits the activity of CTP synthetase. eLife, 3, e03638.

  • Noree, C., et al. (2010).[5] The yeast CTP synthase forms a novel filament structure. Journal of Cell Biology, 190(6), 1001–1011.

  • Xiong, Y., et al. (2011). CTP levels regulate ribosomal RNA transcription and cell growth. Cell Cycle, 10(22), 3858-3866.

  • Hou, Y. M. (2010). CCA addition to tRNA: Implications for tRNA quality control. IUBMB Life, 62(4), 251-260.

  • Machonkin, T. E., et al. (2020). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.[6] Journal of Chromatography B, 877(26), 2847-2854.

Sources

Physical and chemical stability of CTP disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine 5'-triphosphate (CTP) disodium salt is a high-energy pyrimidine nucleotide essential for RNA transcription and lipid biosynthesis (specifically the Kennedy pathway). Its utility in drug development and biochemical research is contingent upon maintaining the integrity of its phosphoanhydride bonds. This guide details the physicochemical stability profile of CTP, delineating the thermodynamic and kinetic factors driving its degradation. It provides a validated analytical workflow for purity assessment and evidence-based protocols for storage and handling.

Part 1: Molecular Characteristics & Physical State

1.1 The Solid State: Hygroscopicity and Polymorphism CTP disodium salt typically exists as a white, amorphous or semi-crystalline powder. While the sodium salt form improves water solubility (~50 mg/mL), it introduces significant hygroscopicity .

  • Mechanism: The polar phosphate groups and the sodium counter-ions form a hydration shell, readily absorbing atmospheric moisture.

  • Consequence: In the solid state, absorbed water mobilizes the molecules, transitioning the material from a "glassy" stable state to a "rubbery" state where hydrolysis kinetics accelerate exponentially.

  • Critical Control: Storage containers must be hermetically sealed with desiccants. Visual inspection showing "clumping" or "deliquescence" indicates compromised stability.

1.2 Solution State Thermodynamics In aqueous solution, CTP is thermodynamically unstable but kinetically stable at low temperatures. The high negative charge density on the triphosphate tail (pKₐ values ~1, 6, and 7) makes it susceptible to nucleophilic attack by water molecules.

Part 2: Chemical Stability & Degradation Mechanisms

2.1 Hydrolysis (The Primary Failure Mode) The dominant degradation pathway is the sequential hydrolysis of the phosphoanhydride bonds. This is a pseudo-first-order reaction in aqueous buffers.

  • Pathway: CTP

    
     CDP + P
    
    
    
    
    
    CMP + P
    
    
    .
  • pH Sensitivity:

    • Acidic (pH < 5): Protonation of the terminal phosphate oxygen weakens the P-O bond, significantly accelerating hydrolysis.

    • Neutral (pH 7.0 - 7.5): Optimal stability window. The repulsion between the negatively charged phosphates and the nucleophilic water dipoles offers kinetic protection.

    • Alkaline (pH > 9): While phosphate bonds are relatively stable, the cytosine base becomes susceptible to deamination (converting Cytosine to Uracil), creating UTP impurities.

2.2 Thermal Degradation (Arrhenius Behavior) CTP hydrolysis follows Arrhenius kinetics.

  • Room Temperature (25°C): Solutions degrade measurably within 24 hours (~1-3% loss).

  • Refrigerated (4°C): Stable for 1-2 weeks.

  • Frozen (-20°C): Stable for 6-12 months.

  • Deep Freeze (-80°C): Recommended for long-term banking (>1 year).

2.3 Divalent Cation Effects Presence of Mg²⁺ or Mn²⁺ stabilizes the triphosphate structure in solution by forming bidentate or tridentate coordination complexes, shielding the phosphorous centers from nucleophilic attack. However, these ions are also cofactors for phosphatases; therefore, buffers containing Mg²⁺ must be strictly sterile to prevent enzymatic degradation.

2.4 Degradation Pathway Diagram

CTP_Degradation CTP CTP (Cytidine 5'-triphosphate) CDP CDP (Cytidine 5'-diphosphate) CTP->CDP Hydrolysis (Acid/Heat) - Pi Uracil UTP (Deamination Product) CTP->Uracil Deamination (High pH / Alkali) Pi Inorganic Phosphate (Pi) CMP CMP (Cytidine 5'-monophosphate) CDP->CMP Hydrolysis - Pi

Caption: Primary degradation pathways of CTP. Solid lines indicate hydrolysis (dominant); dashed lines indicate deamination (pH-dependent).

Part 3: Biological Context (The Kennedy Pathway)[2][3]

Understanding CTP stability is critical because it is the rate-limiting cofactor in the Kennedy Pathway for phosphatidylcholine (PC) biosynthesis. PC is the major phospholipid component of eukaryotic cell membranes.[1][2][3]

  • Mechanism: CTP activates phosphocholine to form CDP-choline.[4][5]

  • Enzyme: CTP:phosphocholine cytidylyltransferase (CCT).[3][4]

  • Relevance: Degraded CTP (high CDP/CMP levels) acts as a competitive inhibitor, stalling membrane biogenesis in cell culture or drug production systems.

Kennedy_Pathway Choline Choline PC Phosphocholine Choline->PC ATP -> ADP CDP_Cho CDP-Choline (Activated Intermediate) PC->CDP_Cho CTP -> PPi CTP CTP (Cofactor) CCT CCT (Rate Limiting) CTP->CCT Lipid Phosphatidylcholine (PC) (Membrane Lipid) CDP_Cho->Lipid DAG -> CMP CK Choline Kinase CPT Cholinephosphotransferase

Caption: The Kennedy Pathway showing CTP as the essential activator for phosphocholine.[1][5] CCT is the rate-limiting enzyme.[5]

Part 4: Analytical Protocols (HPLC-UV)

To validate CTP stability, a Strong Anion Exchange (SAX) HPLC method is superior to Reverse Phase (RP) because it separates nucleotides based on phosphate charge (-1, -2, -3).

Protocol: Purity Assessment of CTP

  • Instrumentation: HPLC system with UV Detector (PDA/VWD) and quaternary pump.

  • Column: Strong Anion Exchange (SAX) column (e.g., 5µm, 4.6 x 250 mm).

  • Mobile Phase A: 5 mM Ammonium Phosphate, pH 2.8 (Low ionic strength).

  • Mobile Phase B: 250 mM Ammonium Phosphate, pH 3.5 (High ionic strength).

    • Note: Ammonium phosphate is preferred over sodium phosphate to prevent salt precipitation in the system.

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold)

    • 2-20 min: 0%

      
       100% B (Linear gradient)
      
    • 20-25 min: 100% B (Wash)

  • Detection: UV at 271 nm (λmax for Cytidine).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Data Interpretation:

  • Order of Elution: CMP (fastest)

    
     CDP 
    
    
    
    CTP (slowest, strongest interaction).
  • Acceptance Criteria: CTP Purity

    
     90-95% (Area %).
    

Stability Data Summary (Hypothetical Reference Values)

ConditionTemperaturepHHalf-life (

)
Primary Degradant
Solid (Desiccated) -20°CN/A> 2 YearsNone
Aqueous Solution 25°C7.0~15 DaysCDP
Aqueous Solution 4°C7.0~6 MonthsCDP
Acidic Solution 25°C2.0< 24 HoursCDP/CMP
Freeze/Thaw -20°C to 25°C7.05% loss per 10 cyclesCDP

Part 5: Handling & Storage Best Practices

To ensure scientific integrity in your experiments, follow these self-validating storage rules:

  • Aliquot Immediately: Upon receipt, dissolve the bulk powder (if making a stock) or weigh out single-use solid aliquots.

    • Reasoning: Repeated freeze-thaw cycles cause micro-pH changes during crystallization, shearing the triphosphate bond.

  • Neutral Buffering: Prepare stock solutions (e.g., 100 mM) in 10-50 mM Tris-HCl or HEPES (pH 7.5). Avoid unbuffered water, which absorbs CO₂ and becomes acidic (pH ~5.5), accelerating hydrolysis.

  • Desiccation: Store solid vials in a secondary container with active silica gel or molecular sieves at -20°C.

  • Sterile Filtration: Use 0.22 µm PES filters for stock solutions. Bacterial contamination introduces phosphatases that will rapidly degrade CTP regardless of chemical stability.

References

  • Gibbons, G. F., et al. (2000). "The Kennedy Pathway: CTP:phosphocholine cytidylyltransferase."[3][5] Biochemical Society Transactions. Retrieved from [Link]

  • Alberty, R. A. (2001). "Standard apparent reduction potentials for biochemical half reactions as a function of pH and ionic strength." Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • PubChem. (n.d.). Cytidine 5'-triphosphate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Cytidine 5'-Triphosphate (CTP) Disodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Cytidine 5'-Triphosphate (CTP) disodium salt, a pivotal molecule in cellular metabolism and a critical reagent in numerous molecular biology applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of CTP's properties, biological roles, and experimental applications.

Introduction: The Central Role of CTP in Cellular Function

Cytidine 5'-Triphosphate (CTP) is a pyrimidine nucleoside triphosphate essential for life.[1] As one of the four fundamental building blocks of ribonucleic acid (RNA), its most recognized role is as a substrate for RNA polymerases during transcription.[1][2][3] However, the significance of CTP extends far beyond RNA synthesis. It is a high-energy molecule, akin to ATP, that drives specific metabolic pathways, most notably the synthesis of phospholipids, which are the primary components of all cellular membranes.[4] CTP is also involved in protein glycosylation and acts as an agonist for certain purinergic receptors.[5] This guide will delve into the technical specifications of the commercially available disodium salt of CTP, its intricate involvement in key biochemical pathways, and a detailed protocol for its application in a common laboratory procedure.

Physicochemical Properties of CTP Disodium Salt

The disodium salt of CTP is the most common form utilized in research due to its stability and solubility in aqueous solutions. Its purity and proper handling are critical for reproducible experimental outcomes.

PropertyValueReferences
CAS Number 36051-68-0[1][2][5][6]
Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃[2][5]
Molecular Weight 527.15 g/mol [1][2][5]
Appearance White powder[1]
Purity Typically ≥95% (HPLC)[1]
Storage Conditions Long-term storage at -20°C under desiccating conditions is recommended.[1][5][6] The product can be stored for up to 12 months under these conditions.[5][1][5][6]
Shipping Conditions Typically shipped at ambient temperatures, but can also be shipped with ice packs.[5][5]
Solubility Soluble in water.
Alternative Form A dihydrate form (CAS 81012-87-5) also exists.[1][6][1][6]

CTP in Core Biochemical Pathways

CTP is a linchpin in several interconnected metabolic pathways, primarily the de novo synthesis of pyrimidines and the biosynthesis of phospholipids. Understanding these pathways is crucial for contextualizing CTP's function and for designing experiments that modulate these processes.

De Novo Pyrimidine Biosynthesis

CTP is synthesized from Uridine 5'-Triphosphate (UTP) in the final step of the de novo pyrimidine biosynthetic pathway. This reaction is catalyzed by CTP synthetase, which utilizes the amide group from glutamine and the energy from ATP hydrolysis to aminate UTP.

CTP_Synthesis cluster_synthesis CTP Synthesis UTP UTP CTPS CTP Synthetase UTP->CTPS Gln Glutamine Gln->CTPS ATP ATP ATP->CTPS CTP CTP Glu Glutamate ADP_Pi ADP + Pi CTPS->CTP CTPS->Glu CTPS->ADP_Pi Phospholipid_Biosynthesis Role of CTP in Phospholipid Synthesis CTP CTP CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG CDS CDP_Choline CDP-Choline CTP->CDP_Choline CCT CDP_Ethanolamine CDP-Ethanolamine CTP->CDP_Ethanolamine ECT PA Phosphatidic Acid PA->CDP_DAG Choline_P Phosphocholine Choline_P->CDP_Choline Ethanolamine_P Phosphoethanolamine Ethanolamine_P->CDP_Ethanolamine Phospholipids Phosphatidylserine Phosphatidylinositol Cardiolipin CDP_DAG->Phospholipids PC Phosphatidylcholine CDP_Choline->PC PE Phosphatidylethanolamine CDP_Ethanolamine->PE

Caption: CTP as a key precursor for major phospholipid classes.

Experimental Application: In Vitro Transcription (IVT)

A primary application of CTP disodium salt is in the cell-free synthesis of RNA, a technique known as in vitro transcription (IVT). [7]This method is fundamental for generating RNA for a multitude of downstream applications, including the production of mRNA for vaccines and therapeutics, synthesis of guide RNAs for CRISPR-based gene editing, and the creation of RNA probes. [7]

Principle of In Vitro Transcription

IVT reactions utilize a DNA template containing a promoter sequence (e.g., T7, SP6, or T3), a phage RNA polymerase specific to that promoter, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP). [8]The polymerase recognizes the promoter and synthesizes a complementary RNA strand from the DNA template. The cleavage of the high-energy pyrophosphate bond from each incoming NTP provides the energy to drive the formation of the phosphodiester backbone of the growing RNA chain. [7]

IVT_Workflow cluster_components Reaction Components Template Linearized DNA Template (with T7 Promoter) Reaction Assemble IVT Reaction Template->Reaction Enzyme T7 RNA Polymerase Enzyme->Reaction NTPs NTP Mix (ATP, GTP, CTP, UTP) NTPs->Reaction Buffer Transcription Buffer (with Mg2+) Buffer->Reaction Incubation Incubate at 37°C Reaction->Incubation DNase_Tx DNase I Treatment (Template Removal) Incubation->DNase_Tx Purification RNA Purification DNase_Tx->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_RNA High-Quality RNA Product QC->Final_RNA

Caption: A generalized workflow for an in vitro transcription experiment.

Protocol: Standard T7 In Vitro Transcription

This protocol provides a general guideline for a standard 20 µL IVT reaction. Optimization is often necessary depending on the specific DNA template and the desired yield and quality of the RNA product. [8] Materials:

  • CTP disodium salt solution (e.g., 100 mM)

  • ATP, GTP, UTP solutions (e.g., 100 mM each)

  • Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1.0 µg)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep the enzymes and RNase inhibitor on ice at all times.

  • Prepare NTP Mix: In a nuclease-free tube, prepare a 10 mM working solution of each NTP. For a 20 µL reaction, you will need 2 µL of each 100 mM stock, bringing the final concentration to 10 mM.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 4 µL of 5x Transcription Buffer

    • 2 µL of 100 mM DTT

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM CTP

    • 2 µL of 10 mM GTP

    • 2 µL of 10 mM UTP

    • X µL of DNA template (0.5-1.0 µg)

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours, or overnight for higher yields.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes. This step is crucial to remove the DNA template.

  • RNA Purification: Purify the synthesized RNA using a column-based RNA cleanup kit or by phenol/chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Conclusion

CTP disodium salt is more than just a component of RNA; it is a vital energetic currency and a key building block in fundamental cellular processes. For researchers in molecular biology, biochemistry, and drug development, a thorough understanding of its properties and functions is paramount for the successful design and execution of experiments. From elucidating metabolic pathways to synthesizing therapeutic RNA molecules, CTP remains a cornerstone reagent, enabling discoveries at the forefront of life sciences.

References

  • Fiveable. CTP Definition - Anatomy and Physiology I Key Term. [Link]

  • Oelkers, P., & Carman, G. M. (2014). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 1-8. [Link]

  • AOCS. Phospholipid Biosynthesis. [Link]

  • Patsnap Synapse. What is the mechanism of Cytidine Disodium Triphosphate?. [Link]

  • Cytiva. In vitro transcription for mRNA synthesis. [Link]

Sources

Methodological & Application

Optimizing CTP Concentration for T7 RNA Polymerase-Mediated Transcription

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Audience: Senior Scientists, Process Development Engineers, and mRNA Therapeutic Researchers.

Executive Summary

In T7 RNA Polymerase (T7 RNAP) in vitro transcription (IVT), Cytidine 5'-Triphosphate (CTP) plays a distinct kinetic role compared to the initiating nucleotide (typically GTP). While often treated equimolar to other NTPs, CTP concentration is a critical variable governing promoter escape efficiency , elongation processivity , and the fidelity of modified nucleotide incorporation .

This guide moves beyond standard kit protocols to provide a mechanistic approach to CTP optimization. It addresses the thermodynamic balance between nucleotide concentration and magnesium cofactors, providing self-validating protocols for both high-yield mRNA synthesis and specialized radiolabeling applications.

Mechanistic Foundations: The "CTP Effect"

The Kinetic Bottleneck: Promoter Escape

T7 RNAP initiates transcription primarily with Guanosine (GTP) at the +1 to +3 positions (sequence typically 5'-GGG...). CTP is rarely the initiating nucleotide but is frequently the first "non-initiating" substrate encountered at position +4 or +5.

  • Abortive Cycling: The transition from the Initiation Complex (IC) to the Elongation Complex (EC) is the most unstable phase. If

    
     is insufficient when the polymerase reaches the first Cytosine incorporation site, the enzyme stalls and releases short, abortive RNA transcripts (2–8 nt).
    
  • The Km Paradox: While the

    
     of T7 RNAP for CTP is low (~50–140 µM), IVT reactions require millimolar concentrations (2–10 mM). This discrepancy exists because high concentrations drive the reaction equilibrium forward against the buildup of pyrophosphate (
    
    
    
    ) and ensure saturation during the rapid elongation phase (~200–250 nt/sec).
The Magnesium-NTP Balance

CTP, like all NTPs, is a strong chelator of


. T7 RNAP requires free 

for catalysis.
  • The Rule of Excess: The reaction is governed by the ratio of

    
     to 
    
    
    
    .
  • Stoichiometry: A 1:1 ratio halts the reaction. The optimal window is typically

    
      (or a ratio of ~1.2–1.5).
    
  • CTP Implication: If you increase CTP concentration to boost yield without adjusting Magnesium, you effectively inhibit the enzyme by depleting free metal ions.

Visualization: The T7 Transcription Cycle & CTP Impact

T7_Transcription_Cycle cluster_Mg Magnesium Regulation PromoterBinding Promoter Binding (T7 RNAP + DNA) Initiation Initiation (GTP Incorporation) PromoterBinding->Initiation +GTP Abortive Abortive Cycling (Release of 2-8nt RNA) Initiation->Abortive Low [NTP] or High Sequence Constraint PromoterEscape Promoter Escape (CTP Critical Here) Initiation->PromoterEscape Transition Abortive->Initiation Re-initiation PromoterEscape->Abortive CTP Depletion Elongation Processive Elongation (Rapid NTP addition) PromoterEscape->Elongation High [CTP] drives complex stability Termination Termination (dsRNA / Run-off) Elongation->Termination MgNote Free Mg2+ required for all catalytic steps. Excess CTP chelates Mg2+.

Figure 1: The T7 Transcription Cycle.[1][2][3] Note that "Promoter Escape" is the critical checkpoint where CTP concentration determines whether the enzyme enters stable elongation or falls back into abortive cycling.

Protocol A: High-Yield mRNA Synthesis (Standard & Modified CTP)

Objective: Synthesis of 5–10 mg/mL mRNA (e.g., for vaccine development). Applicability: Standard CTP, 5-methyl-CTP (5mCTP), or Pseudo-UTP/5mCTP combinations.

Reagent Preparation
  • Buffer (10X): 400 mM HEPES-KOH (pH 7.9), 100 mM DTT, 20 mM Spermidine, 0.1% Triton X-100.

    • Note: Use HEPES over Tris for high-yield reactions to prevent pH shifts at high temperatures.

  • NTP Mix (Buffered): Prepare a 100 mM stock of each NTP (ATP, GTP, UTP, CTP). Neutralize to pH 7.5 with KOH or Tris base.

  • Magnesium Acetate (1 M): Use Acetate, not Chloride, to minimize ionic strength inhibition.

Reaction Setup (20 µL Scale)
ComponentFinal Conc.Volume (µL)Critical Notes
Nuclease-free WaterN/Ato 20 µLAdd first.
10X Reaction Buffer1X2.0
Magnesium Acetate 24 mM 0.48 See Optimization Logic below.
ATP (100 mM)5 mM1.0
GTP (100 mM)5 mM1.0If using Cap Analog, adjust GTP:Cap ratio (e.g., 1:4).
UTP (100 mM)5 mM1.0Or N1-methyl-Pseudo-UTP.
CTP (100 mM) 5 mM 1.0 Or 5-methyl-CTP.
DNA Template30-50 ng/µLXLinearized plasmid or PCR product.
Pyrophosphatase (IPP)0.1 U/µL0.2Essential to prevent Mg2+ precipitation by PPi.
RNase Inhibitor1 U/µL0.5
T7 RNA Polymerase5-10 U/µL1.0High concentration variant recommended.
Optimization Logic (Self-Validating Step)

The protocol above uses 20 mM total NTPs (5 mM x 4).

  • Calculation: Total NTP charge equivalent

    
     20 mM.
    
  • Mg Requirement:

    
    .
    
  • Validation: If the reaction turns cloudy immediately, PPi is precipitating Mg. Increase IPP or check pH. If yield is low, titrate Mg in +2 mM increments (up to 32 mM).

Procedure
  • Assembly: Assemble reaction at Room Temperature (RT). Do not assemble on ice, as Spermidine can precipitate DNA in the presence of high NTPs at low temps.

  • Incubation: Incubate at 37°C for 2–4 hours.

    • For Modified CTP: Extend time to 4–6 hours. Modified nucleotides often have slower incorporation kinetics (

      
       reduction).
      
  • DNase Treatment: Add 2 U DNase I for 15 mins at 37°C.

  • Purification: LiCl precipitation or Silica column cleanup.

Protocol B: Limiting CTP for Radiolabeling

Objective: High specific activity labeling using


.

In this scenario, CTP is the "limiting reagent." The goal is to force the polymerase to use the radioactive CTP without stalling the reaction completely.

Adjustments
  • Cold CTP: Lower to 12.5 µM – 25 µM .

  • Hot CTP: Add sufficient

    
     to reach desired specific activity.
    
  • Other NTPs: Maintain at standard 0.5 mM (500 µM) to ensure they are not rate-limiting.

  • Magnesium: Lower MgOAc to 6 mM .

    • Reason: With total NTPs

      
      , 6 mM Mg provides ample free ion excess. High Mg here would only increase non-specific background.
      

Troubleshooting & Quality Control

Diagnostic Decision Tree

Optimization_Tree Start Analyze IVT Result LowYield Low Yield (<1 mg/mL) Start->LowYield Smear Smearing / Degradation Start->Smear dsRNA dsRNA Byproducts Start->dsRNA CheckMg Check Mg:NTP Ratio. Is Free Mg > 4mM? LowYield->CheckMg CheckRNase RNase Contamination? Smear->CheckRNase CheckConc Are [NTPs] too high? dsRNA->CheckConc IncreaseMg Add Mg(OAc)2 (+2-4 mM increments) CheckMg->IncreaseMg No CheckTemplate CheckTemplate CheckMg->CheckTemplate Yes AddInhibitor AddInhibitor CheckRNase->AddInhibitor Yes CheckAborts Abortive Cycling. Increase CTP/GTP conc. CheckRNase->CheckAborts No (Low MW smear) ReduceMg Reduce Mg2+ or Add High Salt (NaCl) CheckConc->ReduceMg Yes (3' extension)

Figure 2: Troubleshooting logic for CTP and Mg-dependent IVT failures.

Specific CTP Issues
  • Problem: High levels of abortive transcripts (short bands on PAGE).

    • Cause: The sequence likely has a Cytosine at +2, +3, or +4, and

      
       is insufficient for the enzyme to clear the promoter.
      
    • Solution: Increase

      
       by 20% relative to other NTPs, or redesign the promoter to GGGAGA (delaying the first C).
      
  • Problem: Modified CTP (e.g., 5mCTP) yields are <50% of Wild Type.

    • Cause: Steric hindrance in the active site.

    • Solution: Increase Polymerase concentration (2X) and Magnesium (by 2-3 mM). Do not simply add more nucleotide, as this increases chelation without aiding catalysis.

References

  • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in Enzymology, 180, 51-62.

  • Kern, J. A., et al. (1997). Application of solution equilibrium analysis to in vitro RNA transcription. Biotechnol. Prog., 13, 747–756. (Establishes the Mg:NTP chelation models).

  • Gholamalipour, Y., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. Nucleic Acids Research. (Data on 5-methyl-CTP kinetics).

  • Thermo Fisher Scientific. (2023). Optimization of T7 IVT for mRNA Synthesis. Application Note.

  • New England Biolabs (NEB). High-Yield T7 mRNA Synthesis Protocols.

Sources

Application Note: CTP Disodium in High-Fidelity mRNA Vaccine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine 5'-Triphosphate (CTP) disodium salt is a critical raw material in the enzymatic synthesis of messenger RNA (mRNA) via in vitro transcription (IVT). In the context of mRNA vaccine production, the purity, stoichiometry, and salt form of CTP directly influence three Critical Quality Attributes (CQAs): transcript yield , mRNA integrity , and immunogenicity (dsRNA byproduct formation).

This guide provides a field-proven protocol for utilizing CTP disodium in T7 RNA Polymerase-mediated IVT. It moves beyond basic reaction setup to address the "black box" of nucleotide chemistry—specifically, how CTP solvation, pH buffering, and Mg²⁺ coordination dictate reaction kinetics.

Material Specifications & Chemistry

The disodium salt form (C₉H₁₄N₃Na₂O₁₄P₃) is preferred over the free acid or lithium salt for GMP manufacturing due to its superior solubility profile and compatibility with downstream lipid nanoparticle (LNP) formulation buffers.

Chemical Attributes
AttributeSpecificationRationale
CAS Number 36051-68-0Unique identifier for regulatory filing.
Formula C₉H₁₄N₃Na₂O₁₄P₃Disodium salt provides partial neutralization.
Purity (HPLC) ≥ 99.0%Impurities (e.g., CDP, CMP) act as chain terminators or competitive inhibitors.
Solubility ≥ 100 mM (Water)High concentration stocks are required to minimize reaction volume.
Endotoxin < 0.1 EU/mgCritical for injectable vaccine safety.
RNase/DNase None DetectedEssential to prevent template or product degradation.
The "Hidden" Variable: pH Adjustment

While labeled "disodium salt," CTP powder dissolved in water typically yields an acidic solution (pH ~3.0–4.0). Critical Step: T7 RNA Polymerase is highly sensitive to pH drops. You must neutralize the CTP stock solution to pH 7.5–8.0 using NaOH or Tris base prior to adding it to the reaction master mix. Failure to do so will precipitate the DNA template and inactivate the enzyme.

Mechanism of Action

In the IVT reaction, T7 RNA Polymerase utilizes CTP as a substrate to incorporate Cytidine mono-phosphate (CMP) into the nascent RNA chain, releasing inorganic pyrophosphate (PPi) and energy.

Reaction Stoichiometry:



The reaction is driven by the hydrolysis of the high-energy triphosphate bond. Accumulation of PPi can inhibit the reaction (product inhibition) and precipitate Mg²⁺ (as Magnesium Pyrophosphate), halting synthesis. Therefore, Inorganic Pyrophosphatase (iPPase) is a mandatory additive to hydrolyze PPi into orthophosphate (Pi).

Experimental Protocol: High-Yield IVT

This protocol is optimized for a 1 mL scale reaction, scalable to bioreactors. It assumes the use of Modified UTP (e.g., N1-methyl-pseudouridine) common in vaccine workflows, but standard UTP can be substituted.

Reagent Preparation

100 mM CTP Stock Solution (10 mL)

  • Weigh 527 mg of CTP Disodium powder.[1]

  • Dissolve in 8.0 mL of Nuclease-Free Water.

  • Measure pH (expect ~3.5).

  • Slowly add 5M NaOH (approx. 400-600 µL) while stirring, monitoring pH until it reaches 7.5 .

  • Adjust final volume to 10 mL with water.

  • Filter sterilize (0.22 µm) and aliquot. Store at -20°C.

IVT Reaction Setup (1 mL Final Volume)

Thermodynamic Rule: The ratio of Total Nucleotides (NTP) to Magnesium (Mg²⁺) is the primary driver of yield. A ratio of 1:1.2 to 1:1.5 (Total NTP : Mg²⁺) is optimal.

ComponentStock Conc.Final Conc.Volume (µL)Role
Nuclease-Free Water--to 1000 µLSolvent
Transcription Buffer10X1X100pH & Ionic Strength
CTP Disodium 100 mM 5 mM 50 Substrate
ATP100 mM5 mM50Substrate
GTP100 mM5 mM50Substrate
N1-me-Pseudo-UTP100 mM5 mM50Modified Substrate
MgCl₂1 M30 mM30Cofactor (Adjust based on buffer Mg)
DTT1 M10 mM10Reducing Agent
Spermidine100 mM2 mM20DNA Condensing Agent
Linearized DNA Template1 µg/µL30-50 ng/µL30-50Genetic Template
Inorganic Pyrophosphatase1 U/µL0.005 U/µL5Prevents Inhibition
RNase Inhibitor40 U/µL1 U/µL25Protects mRNA
T7 RNA Polymerase50 U/µL2-5 kU/mL40-100Catalyst

Note: If your 10X buffer already contains MgCl₂, adjust the added MgCl₂ to reach a final total concentration of ~30-40 mM (Total NTP conc is 20 mM).

Execution Steps
  • Thaw: Thaw all reagents on ice. Vortex buffers and NTPs; gently flick enzymes (do not vortex enzymes).

  • Assembly: Add components in the order listed above at Room Temperature (RT). Crucial: Add MgCl₂ after water/buffer but before template to prevent DNA precipitation. Add Enzyme last.

  • Incubation: Incubate at 37°C for 2 to 4 hours .

    • Optimization: For long mRNAs (>3 kb), reduce temp to 32°C and extend time to 6 hours to reduce abortive transcripts.

  • DNase Digestion: Add 10 U of DNase I. Incubate 15 min at 37°C to degrade the DNA template.

  • Purification: Proceed immediately to LiCl precipitation or Tangential Flow Filtration (TFF).

Process Visualization

The following diagram illustrates the flow of CTP through the IVT process and the critical decision points for quality control.

IVT_Workflow CTP_Powder CTP Disodium Powder (Acidic) Stock_Prep Stock Preparation Neutralization to pH 7.5 CTP_Powder->Stock_Prep Dissolve & Buffer Reaction_Mix IVT Reaction Mix (T7 RNAP + Template + NTPs + Mg2+) Stock_Prep->Reaction_Mix Add to Master Mix Incubation Incubation 37°C, 2-4 Hours Reaction_Mix->Incubation Polymerization Byproducts Byproducts: PPi + dsRNA + Abortive Transcripts Incubation->Byproducts Generates DNase DNase I Digestion Incubation->DNase Complete Byproducts->Reaction_Mix Inhibition (if no iPPase) Purification Purification (LiCl / TFF) DNase->Purification Final_mRNA Purified mRNA Drug Substance Purification->Final_mRNA

Caption: Workflow for CTP integration into mRNA synthesis. Red path indicates potential inhibition loop if Pyrophosphatase (iPPase) is omitted.

Quality Control & Troubleshooting

HPLC Analysis of CTP Stock

Before large-scale use, verify CTP purity using Anion Exchange Chromatography (AEX).

  • Column: DNAPac PA200 or equivalent.

  • Mobile Phase A: 25 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 25 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Gradient: 0–100% B over 30 mins.

  • Acceptance: Main peak > 99%. Impurities (CDP) elute earlier; tetraphosphates elute later.

Troubleshooting Guide
IssuePotential CauseSolution
Precipitation in Reaction Mg²⁺-PPi complex accumulationIncrease Inorganic Pyrophosphatase (iPPase) concentration.
Low Yield CTP Limiting / pH DriftCheck CTP stock pH. Ensure final reaction pH is ~7.9.
High dsRNA (Immunogenic) High NTP conc / Runaway transcriptionReduce CTP/NTP concentration slightly (to 4 mM). Lower Mg²⁺.
Smearing on Gel RNase ContaminationReplace CTP stock (source of contamination). Use RNase Inhibitor.[2]

References

  • Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity. Biotechnology Progress, 2026.

  • Protocol for in vitro transcription of DNA oligos by T7 polymerase. Protocols.io, 2014.

  • Cytidine 5′-triphosphate disodium salt Product Information. Sigma-Aldrich.

  • Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Bioengineering and Biotechnology, 2024.

  • Quality by design approach to improve quality and decrease cost of in vitro transcription. Biotechnology Journal, 2024.

Sources

Application Note: Use of CTP in Enzymatic Assays for Kinase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Adenosine Triphosphate (ATP) is the canonical phosphate donor for the vast majority of the kinome, Cytidine Triphosphate (CTP) plays a critical, often overlooked role in specific metabolic and signaling pathways. The primary physiological user of CTP as a phosphate donor is Dolichol Kinase (DOLK) , an essential enzyme in the N-linked glycosylation pathway.[1] Furthermore, under metabolic stress or in specific tumor microenvironments, "ATP-dependent" protein kinases (e.g., Heme-Regulated Inhibitor, HRI) can exhibit substrate promiscuity, utilizing CTP when ATP pools are depleted.

This guide provides rigorous protocols for assaying CTP-dependent kinase activity. Unlike ATP assays, where commercial "Glo" reagents are ubiquitous, CTP assays often require specialized detection methods due to the lack of specific CTP-luciferase coupling. We present three validated approaches: the Radiometric Gold Standard (for lipid kinases), HPLC/UPLC Direct Detection (universal), and a Modified Coupled-Enzyme Assay (for high-throughput screening).

Mechanistic Background: The CTP Donor

Most kinase active sites are evolved to recognize the adenine ring (purine) via hydrogen bonding with the hinge region. CTP (pyrimidine) presents a smaller ring structure and different hydrogen bonding potential.

  • Obligate CTP Kinases (e.g., DOLK): Possess a specialized nucleotide binding pocket that excludes bulky purines or specifically recognizes the cytosine amine group.

  • Promiscuous Kinases: Possess a flexible hinge region that can accommodate both purines and pyrimidines. In these cases,

    
     for CTP is typically 10–100x higher than ATP, making CTP usage physiologically relevant only when 
    
    
    
    or during specific stress responses.
Target Identification
Enzyme ClassPrimary ExamplePhysiological RoleSubstrate
Lipid Kinase Dolichol Kinase (DOLK/SEC59)N-linked glycosylation (ER membrane)Dolichol

Dolichol Phosphate
Metabolic Kinase CTP Synthase*Pyrimidine biosynthesisUTP

CTP (Note: Uses ATP to drive reaction)
Protein Kinase HRI (EIF2AK1)Stress response (eIF2

phosphorylation)
Protein Substrates (Promiscuous usage)
Microbial Kinase Pyruvate Kinase (Bacterial)Glycolysis / NTP generationADP/GDP/CDP (Broad specificity)

*Note: CTP Synthase synthesizes CTP but uses ATP as the donor. This guide focuses on enzymes using CTP as the donor.

Protocol 1: Radiometric Assay ( -^{32}P-CTP)

Application: Gold standard for Dolichol Kinase and other membrane-bound lipid kinases. Principle: Transfer of the radiolabeled


-phosphate from CTP to the hydrophobic lipid substrate. Separation is achieved via organic solvent extraction, where the product (Dolichol-^{32}P) partitions into the organic phase, while unreacted 

-CTP remains in the aqueous phase.
Materials
  • Enzyme: Microsomal preparation overexpressing DOLK or purified enzyme.

  • Substrate: Dolichol (C95-C105 mixture), dissolved in Triton X-100/Phosphatidylcholine mixed micelles.

  • Radioisotope:

    
     (Specific Activity: ~3000 Ci/mmol). dilute with cold CTP to final specific activity of ~500–1000 cpm/pmol.
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT, 10 mM NaF (phosphatase inhibitor).
    
  • Extraction Solvents: Chloroform, Methanol, 4 mM

    
     (aqueous wash).
    
Step-by-Step Procedure
  • Substrate Preparation (Critical):

    • Dry down Dolichol (10 µ g/reaction ) and Phosphatidylcholine (5 µ g/reaction ) under nitrogen.

    • Resuspend in reaction buffer containing 0.2% Triton X-100 via sonication (bath sonicator, 5 min) to form mixed micelles.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 25 µL Substrate Micelle Mix

      • 10 µL Enzyme Fraction (Microsomes)

      • 5 µL 10x Reaction Buffer

    • Incubate at 37°C for 2 min (temperature equilibration).

  • Initiation:

    • Add 10 µL of CTP Mix (500 µM cold CTP + 1 µCi

      
      ).
      
    • Final Volume: 50 µL.

    • Incubate at 37°C for 10–30 minutes.

  • Termination & Extraction:

    • Stop reaction by adding 300 µL Chloroform:Methanol (2:1 v/v) .

    • Vortex vigorously for 10 seconds.

    • Add 150 µL 4 mM

      
        (aqueous wash) to induce phase separation.
      
    • Centrifuge at 12,000 x g for 2 minutes.

  • Quantification:

    • Carefully remove the upper aqueous phase (contains unreacted CTP) and discard (into radioactive waste).

    • Wash the lower organic phase twice with "Synthetic Upper Phase" (Chloroform:Methanol:Water 3:48:47) to remove trace background.

    • Transfer an aliquot of the lower organic phase (containing Dolichol-^{32}P) to a scintillation vial.

    • Dry solvent, add scintillant, and count (CPM).

RadiometricWorkflow Start Micelle Prep (Dolichol + Triton X-100) Reaction Enzymatic Reaction (Enzyme + gamma-32P-CTP) Start->Reaction Stop Stop & Extract (Add CHCl3:MeOH 2:1) Reaction->Stop PhaseSep Phase Separation (Upper: Aqueous/CTP | Lower: Organic/Product) Stop->PhaseSep Wash Wash Organic Phase (Remove trace CTP) PhaseSep->Wash Keep Lower Phase Count Scintillation Counting (Measure Lower Phase) Wash->Count

Figure 1: Workflow for Radiometric Dolichol Kinase Assay. The critical step is the phase separation, ensuring the hydrophilic donor (CTP) is removed from the hydrophobic product.

Protocol 2: HPLC/UPLC Direct Detection

Application: Universal method for any CTP-kinase (Protein or Lipid) where product separation is difficult or radioactivity is avoided. Principle: Direct chromatographic separation and UV quantification of the ADP/CDP product. Unlike ATP assays, CTP and CDP have distinct retention times on anion exchange or reverse-phase columns.

Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus) or Anion Exchange (SAX).

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 6.0, 4 mM Tetrabutylammonium bisulfate (Ion pairing agent).

  • Mobile Phase B: Acetonitrile (30%).

  • Detection: UV Absorbance at 270 nm (Cytidine max).

Step-by-Step Procedure
  • Reaction: Perform kinase reaction as standard (e.g., 50 µL volume, 100 µM CTP).

  • Termination: Stop reaction by adding 50 µL of 10% Trichloroacetic acid (TCA) or by heating at 95°C for 3 min (if substrate is heat stable).

  • Clarification: Centrifuge at 14,000 x g for 5 min to remove precipitated protein.

  • Injection: Inject 10–20 µL onto the HPLC.

  • Gradient:

    • 0–5 min: 0% B (Isocratic loading)

    • 5–15 min: 0%

      
       40% B (Elution of nucleotides)
      
    • Order of Elution (Typical): CMP

      
       CDP 
      
      
      
      CTP.
  • Analysis: Calculate conversion % based on the Area Under Curve (AUC) ratio:

    
    
    

Protocol 3: Coupled-Enzyme Assay (High Throughput)

Application: Screening libraries against CTP-dependent kinases. Challenge: Standard "Kinase-Glo" (Luciferase) assays rely on ATP. They do not work with CTP. Solution: A Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) coupled system.[2] Caveat: Mammalian Pyruvate Kinase prefers ADP. For CTP assays, you must use Rabbit Muscle PK at high concentrations or Bacterial PK (e.g., B. stearothermophilus) which exhibits higher promiscuity for NDPs.

Reaction Scheme:

  • Kinase + CTP

    
     Phospho-Substrate + CDP 
    
  • CDP + PEP

    
     CTP + Pyruvate
    
  • Pyruvate + NADH

    
     Lactate + NAD+ 
    
  • Signal: Decrease in Absorbance/Fluorescence of NADH (340 nm).

Protocol
  • Master Mix (per well):

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      .
      
    • Phosphoenolpyruvate (PEP): 1 mM.

    • NADH: 0.2 mM.

    • Pyruvate Kinase (Rabbit Muscle): 10–20 Units/mL (Excess is required due to lower

      
       for CDP).
      
    • Lactate Dehydrogenase: 15 Units/mL.

    • Substrate (Protein/Peptide/Lipid).[3][2][4][5][6][7]

  • Baseline: Monitor NADH fluorescence (Ex 340nm / Em 460nm) for 5 min to ensure stability.

  • Initiation: Add CTP (Start with 100–500 µM).

  • Measurement: Kinetic read for 30–60 minutes. The slope of NADH depletion is proportional to Kinase activity.

CoupledAssay Kinase Target Kinase (Substrate + CTP) CDP CDP Produced Kinase->CDP Phosphorylation PK Pyruvate Kinase (PEP -> Pyruvate) CDP->PK Recycled to CTP LDH LDH (NADH -> NAD+) PK->LDH Pyruvate Signal Signal Decrease (340nm Abs/Fluor) LDH->Signal Oxidation

Figure 2: Coupled Enzyme Cascade. Note that Pyruvate Kinase recycles CDP back to CTP, maintaining constant CTP concentration (steady state) while depleting NADH.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Signal (Coupled Assay) PK specificity issuesIncrease Pyruvate Kinase concentration by 5-10x compared to ATP assays. Validate PK batch with pure CDP.
High Background (Radiometric) Incomplete phase separationEnsure the aqueous wash (Step 5) is performed twice. Use centrifugation to break emulsions.
Low Activity (Lipid Kinase) Poor micelle formationLipid kinases are "interfacial" enzymes. Vary the Triton X-100:Lipid ratio. Try CHAPS or Octylglucoside.
Interference (HPLC) Peak overlappingAdjust ion-pairing agent concentration (Tetrabutylammonium) or change pH to 6.5.

References

  • Dolichol Kinase Function & Assay

    • Fernandez, F. et al. (2002). "Dolichol phosphate synthesis in yeast." Journal of Biological Chemistry. Link

    • Janik, A. et al. (2019). "Inhibition of Dephosphorylation of Dolichyl Diphosphate Alters the Synthesis of Dolichol." International Journal of Molecular Sciences. Link

  • Pyruvate Kinase Promiscuity

    • Bao, J. et al. (2025). "Substrate promiscuity of pyruvate kinase on various deoxynucleoside diphosphates." ResearchGate.[2] Link

    • Saito, T. et al. (2020).[8] "The NTP generating activity of pyruvate kinase II is critical for apicoplast maintenance." eLife. Link

  • HRI Kinase & CTP Usage

    • Takahashi, S. et al. (2023). "Is ATP the Only Nucleoside Triphosphate... to Have a Role in Kinase Catalysis of Heme-Regulated Inhibitor?" International Journal of Molecular Sciences. Link

  • General Kinase Profiling

    • Ma, H. et al. (2009). "ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay."[7] Assay Drug Dev Technol. (Note: Cited for context on ADP specificity vs CTP limitations). Link

Sources

Application Note: CTP Disodium Salt in RNA Labeling and Modification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cytidine-5'-triphosphate (CTP) disodium salt is a critical reagent in the enzymatic synthesis of RNA.[1][2][3] While often viewed as a generic commodity, the physicochemical properties of the disodium salt form—specifically its solubility, counter-ion contribution, and pH buffering requirements—directly influence the yield, integrity, and immunogenicity of in vitro transcribed (IVT) RNA. This guide provides a technical deep-dive into utilizing CTP disodium salt for high-yield mRNA synthesis, site-specific labeling, and base modification, with a focus on optimizing ionic strength and magnesium homeostasis.

Introduction: The Biochemistry of CTP Disodium Salt

In in vitro transcription reactions, T7, SP6, and T3 RNA polymerases require nucleoside triphosphates (NTPs) complexed with divalent cations (usually Mg²⁺) as substrates.[4] CTP disodium salt (


) is the preferred commercial form due to its superior stability compared to the free acid and higher solubility compared to lithium salts in cold organic precipitations.
Chemical Properties & Stability[5]
  • Molecular Weight: ~527.12 g/mol (Anhydrous basis; often supplied as a hydrate).

  • Solubility: Highly soluble in water (>50 mM); insoluble in ethanol.

  • pKa Values: The triphosphate moiety has multiple ionizable groups. At physiological pH (7.4), CTP exists primarily as a polyanion, necessitating charge neutralization by

    
     and 
    
    
    
    for enzymatic recognition.
The "Salt Effect" in IVT

The choice of disodium salt over Tris-buffered salts is significant. While Tris-salts provide intrinsic buffering, disodium salts allow the researcher independent control over the reaction's ionic strength. However, the accumulation of


 ions (2 moles per mole of CTP) can inhibit polymerase activity if the total monovalent cation concentration exceeds 150 mM.

Mechanism of Action: T7 Polymerase Incorporation[6]

The T7 RNA Polymerase (T7 RNAP) does not recognize free CTP; it recognizes the Mg-CTP complex .

  • Binding: The polymerase binds the DNA promoter (e.g., T7 promoter sequence).

  • Initiation: The first nucleotide (usually GTP) binds.

  • Elongation: The enzyme selects the incoming NTP (CTP) based on Watson-Crick pairing with the DNA template (Guanine).

  • Catalysis: The

    
    -phosphate of the incoming CTP is attacked by the 3'-OH of the nascent RNA chain, releasing pyrophosphate (
    
    
    
    ) and
    
    
    .
  • Translocation: The enzyme moves one base forward.

Critical Constraint: As the reaction proceeds, the release of


 precipitates Mg²⁺ (as Magnesium Pyrophosphate), effectively depleting the free Mg²⁺ required for the Mg-CTP complex. This is why Mg²⁺ optimization is non-linear relative to NTP concentration.

Experimental Protocols

Protocol A: Preparation of 100 mM CTP Disodium Stock Solution

Use this protocol if starting from lyophilized powder. Precise pH adjustment is vital to prevent plasmid degradation or enzyme inhibition.

Reagents:

  • CTP Disodium Salt (Lyophilized powder)

  • Nuclease-free water[5]

  • 1 M NaOH (PCR grade)

  • 0.5 M Tris-HCl (pH 8.0) - Optional for buffering

Step-by-Step:

  • Calculate Mass: Determine the mass required for 100 mM.

    
    
    Note: Check the Certificate of Analysis for the specific water content (hydration) and purity to adjust the MW accordingly.
    
  • Dissolution: Add nuclease-free water to 80% of the final volume. Vortex gently until fully dissolved.

  • pH Adjustment (Critical):

    • Measure pH using micro-pH paper or a calibrated micro-electrode.

    • CTP disodium solutions are often slightly acidic (pH 3.0–5.0).

    • Titrate slowly with 1 M NaOH to reach pH 7.5 .

    • Warning: Do not overshoot pH > 8.5, as alkaline hydrolysis can degrade the triphosphate.

  • Final Volume: Adjust to final volume with water.

  • Filtration: Sterilize using a 0.22 µm PES filter.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles (>5 cycles causes degradation).

Protocol B: High-Yield In Vitro Transcription (IVT)

Optimized for incorporation of CTP using the Disodium Salt.

Reaction Setup (20 µL scale):

ComponentFinal Conc.Volume (µL)Notes
Nuclease-free Water-to 20 µL
10X Transcription Buffer1X2.0Contains 400mM Tris, 20mM Spermidine
MgCl₂ (1 M) 24 mM 0.48 Critical: See Optimization Section
ATP, GTP, UTP (100 mM each)7.5 mM each1.5 each
CTP Disodium (100 mM) 7.5 mM 1.5 High conc.[2][6][7] for yield
DTT (100 mM)10 mM2.0Reducing agent
RNase Inhibitor (40 U/µL)1 U/µL0.5Protects RNA
Linearized DNA Template50 ng/µL1.0Pure, clean template
T7 RNA Polymerase1000 U1.0High concentration enzyme

Procedure:

  • Thaw all reagents on ice. Vortex buffers/NTPs; do not vortex enzyme .

  • Assemble reaction at Room Temperature (RT). Spermidine in the buffer can precipitate DNA at 4°C.

  • Add MgCl₂ last before the enzyme to prevent precipitation of NTPs.

  • Incubate at 37°C for 2–4 hours .

  • DNase Treatment: Add 2 U DNase I, incubate 15 min at 37°C to remove template.

  • Purification: Use Lithium Chloride precipitation or silica column purification.

Protocol C: Co-Transcriptional Labeling (Biotin/Fluorescent)

Method for incorporating modified Cytidines (e.g., Biotin-11-CTP or Cy5-CTP) alongside standard CTP.

Ratio Logic: T7 RNAP incorporates modified NTPs less efficiently than natural NTPs. A ratio of 3:1 or 4:1 (Natural:Modified) is standard to ensure full-length transcripts while maintaining detection sensitivity.

Modified Mix Preparation (Example: 25% Labeling):

  • Total CTP Concentration Target: 7.5 mM.

  • Natural CTP Disodium: 5.625 mM.

  • Modified CTP (e.g., Cy5-CTP): 1.875 mM.

  • Other NTPs: 7.5 mM each.

Procedure: Follow Protocol B, replacing the standard CTP stock with the pre-mixed Natural/Modified CTP blend. Extend incubation time to 4–6 hours as modified bases slow down polymerase processivity.

Optimization & Troubleshooting

Magnesium vs. NTP Balance

The most common failure mode is incorrect Mg²⁺:NTP ratio.

  • Rule of Thumb:

    
     (excess for enzyme).
    
  • Calculation: If using 7.5 mM of each NTP (4 total), Total NTP = 30 mM.

    • Required Mg²⁺ ≈ 30 mM + 6 mM = 36 mM .

    • Note: Protocol B uses slightly less (24mM) for standard yield, but for maximum yield (high NTP), you must increase Mg²⁺.

Visualization of Reaction Pathways (Graphviz)

IVT_Workflow Start Start: Reagent Prep Check_pH Check CTP Solution pH (Target: 7.0-7.5) Start->Check_pH Adjust_pH Adjust with NaOH Check_pH->Adjust_pH If pH < 6.5 Mix_Assembly Assemble Reaction (RT, add Mg2+ last) Check_pH->Mix_Assembly If pH OK Adjust_pH->Mix_Assembly Incubation Incubation 37°C, 2-4 hrs Mix_Assembly->Incubation Precipitation_Check White Precipitate? Incubation->Precipitation_Check Mg_Issue Mg-Pyrophosphate Accumulation Precipitation_Check->Mg_Issue Yes Purification LiCl Precipitation & Ethanol Wash Precipitation_Check->Purification No (or ignore) Pyrophosphatase Add Inorganic Pyrophosphatase (IPP) Mg_Issue->Pyrophosphatase Solution for Next Run Pyrophosphatase->Purification Final_RNA Final RNA Product Purification->Final_RNA

Figure 1: Workflow for In Vitro Transcription using CTP Disodium Salt, highlighting critical pH and precipitation checkpoints.

Troubleshooting Table
SymptomProbable CauseSolution
Low Yield Limiting Mg²⁺Titrate Mg²⁺ in 2 mM increments.
CTP pH too lowNeutralize CTP stock to pH 7.5. Acidic NTPs sequester Mg²⁺.
Smeared Bands (Gel) RNase ContaminationUse DEPC-treated water; clean pipettes.
Template degradationEnsure plasmid prep is phenol/chloroform extracted.
White Precipitate Mg-PyrophosphateAdd Inorganic Pyrophosphatase (0.1 U/µL) to break down PPi.
Incomplete Transcripts Low CTP concentrationEnsure CTP is not the limiting reagent (keep > 1 mM).

References

  • Sigma-Aldrich. Cytidine 5′-triphosphate disodium salt Product Information. Retrieved from

  • Thermo Fisher Scientific. TheraPure™ CTP, 100 mM Sodium Solution User Guide. Retrieved from

  • Jena Bioscience. HighYield T7 RNA Synthesis Kit Protocol. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 593, Cytidine triphosphate disodium salt. Retrieved from

  • Milligan, J. F., et al. (1987). Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates. Nucleic Acids Research.[3] Retrieved from

Sources

Application Note: Incorporation of CTP Analogs in RNA for Functional Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Selection Guide

The incorporation of Cytidine Triphosphate (CTP) analogs into RNA is a cornerstone technique for engineering transcripts with non-natural properties. Unlike post-transcriptional chemical labeling, co-transcriptional incorporation via T7, SP6, or T3 RNA polymerases ensures uniform modification throughout the transcript.

However, the choice of analog dictates the experimental constraints. The polymerase active site discriminates heavily against modifications at the 2'-position of the ribose sugar (e.g., 2'-Fluoro), necessitating mutant enzymes, whereas base-modified analogs (e.g., 5-Methylcytidine) are generally tolerated by wild-type enzymes.

Selection Guide: Matching Analog to Application
Analog ClassSpecific AnalogPrimary ApplicationPolymerase RequirementKey Functional Outcome
Base-Modified 5-Methyl-CTP (5mC) mRNA Vaccines, Gene TherapyWild-type T7 RNAPReduces TLR/RIG-I immune sensing; enhances translation efficiency.
Sugar-Modified 2'-Fluoro-dCTP (2'F-CTP) Aptamers (SELEX), siRNAMutant T7 (Y639F) Extreme resistance to RNase A; increases serum half-life from minutes to hours.
Labeling Biotin-11-CTP Pull-down assays, Northern BlotWild-type T7 RNAPEnables high-affinity streptavidin capture. Requires ratio optimization (typ. 35%).
Fluorescent Cy3/Cy5-CTP RNA trafficking, cellular imagingWild-type T7 RNAPDirect visualization of RNA dynamics without secondary staining.
Structural 5-Iodo-CTP X-ray CrystallographyWild-type T7 RNAPProvides heavy atom phasing for solving RNA 3D structures.

Part 2: Experimental Protocol

Workflow Logic

This protocol uses a modular approach . The core IVT reaction remains constant, but the Enzyme Mix and Nucleotide Ratio are variables determined by your chosen analog.

IVT_Workflow cluster_pathways Polymerase Selection Template Linearized DNA Template (Promoter + Gene) Selection Select Analog Strategy Template->Selection WT_Path Base Mods / Labels (Use WT T7 RNAP) Selection->WT_Path 5mC, Biotin Mutant_Path 2'-Sugar Mods (Use Y639F Mutant) Selection->Mutant_Path 2'F, 2'NH2 Reaction IVT Reaction (37°C, 2-4 hrs) WT_Path->Reaction Mutant_Path->Reaction Purification Purification (Spin Column / LiCl) Reaction->Purification QC Quality Control (Bioanalyzer / Functional Assay) Purification->QC

Figure 1: Decision tree for IVT optimization based on CTP analog chemistry.

Phase 1: Template Preparation
  • Requirement: Linearized plasmid or PCR product with a T7 promoter (TAATACGACTCACTATAGGG).

  • Critical Step: The first two nucleotides transcribed are usually Guanosines (GG). T7 RNAP initiates poorly if these are modified.

  • Recommendation: Ensure the first +1 to +6 nucleotides are native guanosines/adenosines if possible. If your transcript must start with C, use a leader sequence that can be cleaved later, or accept lower yields.

Phase 2: In Vitro Transcription (IVT) Setup

Reagents:

  • Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine, 10 mM DTT.

  • Template: 1 µg per 20 µL reaction.

  • Enzyme: T7 RNA Polymerase (Standard or High-Yield formulation). Note: Use Y639F mutant for 2'-fluoro analogs.

Nucleotide Mix Setup (The Critical Variable):

Analog TypeATP/GTP/UTPNative CTPModified CTPTotal CTP Conc.[1]Rationale
5-Methyl-CTP 7.5 mM0 mM7.5 mM7.5 mM100% Substitution. 5mC base pairs normally; full replacement maximizes immune evasion.
Biotin-11-CTP 7.5 mM4.8 mM2.7 mM7.5 mM35% Substitution. High biotin density sterically hinders hybridization and protein binding. 35% is the "Goldilocks" zone.
2'-Fluoro-CTP 7.5 mM0 mM7.5 mM7.5 mM100% Substitution. Essential for nuclease resistance. Must use Y639F mutant polymerase.[2]
Fluorescent-CTP 7.5 mM6.75 mM0.75 mM7.5 mM10% Substitution. High fluorophore density causes self-quenching.

Step-by-Step Protocol:

  • Thaw all NTPs and buffer on ice. Vortex Biotin/Fluorescent analogs vigorously as they may precipitate.

  • Assemble reaction at Room Temperature (spermidine in buffer can precipitate DNA on ice).

  • Add Enzyme Mix last.

  • Incubate at 37°C for:

    • 2 hours (Standard synthesis)

    • 4-6 hours (Biotin/Fluorescent labeling – incorporation is slower).

    • Overnight (2'-Fluoro – mutant enzymes often have slower kinetics).

  • DNase Treatment: Add 2U DNase I, incubate 15 min at 37°C to remove template.

Phase 3: Purification
  • For 5mC / 2'F (Therapeutic/Aptamer): Use LiCl precipitation (removes unincorporated NTPs and proteins efficiently) or Silica Spin Columns (e.g., Monarch RNA Cleanup).

  • For Biotin/Fluorescent (Probes): Unincorporated labeled CTP must be removed to prevent high background. Use Size Exclusion Chromatography (G-25/G-50 columns) . Ethanol precipitation is often insufficient to remove bulky labeled nucleotides.

Part 3: Functional Validation & Assays

Stability Assay (Nuclease Resistance)

Target: 2'-Fluoro-CTP modified RNA

  • Incubate 1 µg of modified RNA vs. unmodified control in 10% Fetal Bovine Serum (FBS) at 37°C.

  • Take aliquots at T=0, 15 min, 1 hr, 4 hr, 24 hr.

  • Run on a denaturing Urea-PAGE gel.

  • Success Criteria: Unmodified RNA degrades <15 mins. 2'F-RNA should remain intact >4 hours.

Translation Efficiency

Target: 5-Methyl-CTP modified mRNA

  • Transfect HEK293T cells with Luciferase mRNA (5mC-modified vs. Unmodified).

  • Lyse cells at 24 hours.

  • Measure luminescence.

  • Success Criteria: 5mC-mRNA often yields comparable or slightly lower protein in vitro but significantly higher expression in vivo due to reduced PKR activation [1].

Immunogenicity (TLR Activation)

Target: 5-Methyl-CTP modified mRNA

  • Transfect THP-1 (monocyte) cells or reporter cells expressing TLR3/TLR7.

  • Measure IFN-β secretion via ELISA or RT-qPCR of interferon-stimulated genes (ISGs).

  • Success Criteria: 5mC modification should suppress IFN-β induction compared to unmodified RNA [2].

Part 4: Troubleshooting

IssueProbable CauseSolution
Low Yield (2'F-CTP) Wrong PolymeraseEnsure you are using Y639F T7 RNAP . Wild-type T7 cannot incorporate 2'-modifications efficiently due to the "steric gate" amino acid.
Smearing on Gel Incomplete TerminationModified bases can alter secondary structure, causing polymerase slipping. Linearize template with a restriction enzyme that leaves a 5'-overhang or blunt end (avoid 3'-overhangs).
Precipitate in Reaction Mg2+ / Spermidine clashAssemble reaction at Room Temp. If using high NTP concentrations (>10mM total), increase Mg2+ (Mg2+ should be ~1.2x total NTP concentration).
No Biotin Signal Steric HindranceIf 35% substitution yields no signal, the probe may be folding in a way that hides biotins. Try a denaturing hybridization buffer or lower substitution to 10%.

References

  • Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability.[3] Molecular Therapy. Link

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release. Link

  • Sousa, R., & Padilla, R. (1995).[2] A mutant T7 RNA polymerase as a DNA polymerase.[2][4] EMBO Journal.[2] (Describes Y639F mutant for 2'-F incorporation). Link

  • Jena Bioscience. HighYield T7 Biotin11 RNA Labeling Kit Protocol. Link

  • New England Biolabs (NEB). Strategies for synthesizing in vitro transcribed (IVT) mRNA. Link

Sources

Application Note: CTP Disodium in Nucleic Acid Amplification (NAAT)

Author: BenchChem Technical Support Team. Date: February 2026

Focus: High-Yield In Vitro Transcription (IVT) & Isothermal Amplification

Introduction & Scope

Cytidine 5'-triphosphate (CTP) disodium salt is a critical raw material for RNA synthesis.[1] Unlike its deoxy- counterpart (dCTP) used in PCR, CTP is the physiological substrate for RNA polymerases (T7, T3, SP6).

This guide addresses the technical requirements for using CTP disodium in transcription-based amplification methods, specifically In Vitro Transcription (IVT) for mRNA therapeutic production and Transcription-Mediated Amplification (TMA) for diagnostic assays.

Critical Distinction:

  • CTP (Ribonucleotide): Used for RNA synthesis (IVT, TMA, NASBA).

  • dCTP (Deoxyribonucleotide): Used for DNA replication (PCR, LAMP).

  • Application Note: Attempting to use CTP in a standard PCR reaction will result in failure, as Taq polymerase is highly specific to dNTPs.

Critical Material Attributes (CMA)

Chemical Nature & Solubility

CTP is supplied as a disodium salt (


) to enhance stability and solubility compared to the free acid form.
  • Molecular Weight: ~527.1 g/mol (Disodium salt).

  • Acidity Warning: CTP disodium powder, when dissolved in water, yields an acidic solution (pH ~3.0–4.0).

  • Expert Insight: Do not add unbuffered CTP directly to a reaction. It must be neutralized (typically to pH 7.5–8.0) using NaOH or Tris-base prior to use. Failure to neutralize will crash the pH of the reaction buffer, inactivating the RNA polymerase.

The "Disodium" Factor vs. Tris Salts

In therapeutic mRNA manufacturing, the counter-ion matters.

  • Sodium (Na+): Generally inert in IVT but contributes to ionic strength. Preferred for GMP processes to avoid the potential variability of organic cations like Tris or Lithium in downstream purification.

  • Tris-Buffered: Often used in R&D for convenience.

  • Impact on Mg²⁺: The disodium form introduces 2 moles of Na⁺ per mole of CTP. While Na⁺ is less inhibitory than K⁺, excessive ionic strength can reduce polymerase processivity.

Mechanism of Action: The T7 Polymerase Cycle

Understanding the enzyme kinetics is vital for protocol optimization. T7 RNA Polymerase (T7 RNAP) utilizes CTP during the Elongation Phase .

  • Initiation: T7 RNAP binds the promoter.[2] It typically prefers GTP for the first +1 and +2 nucleotides.

  • Elongation: The enzyme moves along the DNA template. It recruits CTP when it encounters a Guanine (G) on the template strand.

    • Reaction:

      
      
      
  • Mg²⁺ Dependence: CTP binds Mg²⁺ in a 1:1 ratio to form the active substrate complex (

    
    ).
    
Visualization: The Mg²⁺ / NTP Balance

The following diagram illustrates the critical feedback loop between NTP concentration, Magnesium availability, and reaction yield.

IVT_Mechanism NTPs Free NTPs (CTP, ATP, GTP, UTP) Mg_NTP Active Complex (Mg-NTP) NTPs->Mg_NTP Chelation Inhibition Inhibition by Free NTPs (No Mg) NTPs->Inhibition Excess w/o Mg Mg_Free Free Mg²⁺ Ions Mg_Free->Mg_NTP Binding Precipitation Mg-Pyrophosphate Precipitation Mg_Free->Precipitation Excess Mg + PPi T7_Pol T7 RNA Polymerase Mg_NTP->T7_Pol Substrate T7_Pol->Precipitation Byproduct (PPi) RNA Synthesized RNA T7_Pol->RNA Transcription Inhibition->T7_Pol Blocks Active Site

Caption: The delicate balance of IVT. Mg²⁺ must exceed total NTP concentration to ensure all CTP is complexed, but excess Mg²⁺ precipitates with pyrophosphate (PPi).

Protocol: High-Yield mRNA Synthesis (IVT)

This protocol is designed for the synthesis of long RNA transcripts (>1000 nt) using CTP disodium.

Reagent Preparation

Stock Solution (100 mM CTP Disodium):

  • Weigh CTP Disodium salt.

  • Dissolve in Nuclease-free water to ~80% of final volume.

  • Critical Step: Adjust pH to 7.5 using 5 M NaOH. (Monitor carefully; CTP is unstable at extreme alkaline pH).

  • Adjust to final volume.

  • Measure concentration via UV absorbance at 271 nm (

    
     at pH 7.0).
    
Reaction Setup (20 µL Scale)

Scale up linearly for larger volumes.

ComponentStock Conc.Final Conc.Volume (µL)Role
Nuclease-free Water--to 20 µLSolvent
Reaction Buffer*10X1X2.0pH & Ionic Strength
MgCl₂ 1 M24 mM 0.48Critical Cofactor
ATP, GTP, UTP100 mM each5 mM each1.0 eachNucleotides
CTP Disodium 100 mM5 mM 1.0Target Nucleotide
DTT100 mM10 mM2.0Reducing Agent
Spermidine20 mM2 mM2.0DNA Condensation
DNA Template1 µg/µL50 ng/µL1.0Linearized Plasmid
RNase Inhibitor40 U/µL1 U/µL0.5Protection
Pyrophosphatase (IPP)0.1 U/µL0.005 U/µL1.0Prevents Mg-PPi ppt
T7 RNA Polymerase50 U/µL2.5 U/µL1.0Enzyme

*Standard 10X Buffer: 400 mM HEPES-KOH (pH 7.9), 100 mM DTT, 20 mM Spermidine. Note that MgCl2 is often added separately to allow optimization.

Step-by-Step Procedure
  • Thaw all reagents on ice. Vortex buffers and NTPs; pulse-spin enzymes (do not vortex enzymes).

  • Assemble the reaction at Room Temperature (RT). Note: Spermidine in the buffer can precipitate DNA at 4°C. Assembly at RT prevents this.

  • Add MgCl₂ last (before enzyme) or mix it with the buffer first to prevent local high concentrations from precipitating the NTPs.

  • Incubate at 37°C for 2 to 4 hours.

    • Optimization: For CTP-rich templates, supplement with additional CTP (1-2 mM) after 1 hour.

  • DNase Treatment: Add 2 U of DNase I; incubate 15 mins at 37°C to remove the template.

  • Purification: Use LiCl precipitation or silica-column purification.

Optimization Strategy: The Mg²⁺/NTP Ratio

The most common failure mode in using CTP disodium is an incorrect Magnesium-to-Nucleotide ratio.

  • Total NTP Concentration:

    
    .
    
  • Required Mg²⁺: You need 1 equivalent of Mg²⁺ per NTP, plus ~4-6 mM free Mg²⁺ for enzyme catalysis.

  • Calculation:

    
    .
    

Experimental Validation Protocol: Run a 5-point titration of MgCl₂ (e.g., 15, 20, 25, 30, 35 mM) for a fixed 20 mM total NTP load. Analyze yield via Qubit (Fluorometry) or Bioanalyzer.

Workflow Visualization

The following diagram outlines the complete lifecycle of CTP in an mRNA production workflow.

IVT_Workflow CTP_Raw CTP Disodium (Powder) Prep pH Adjustment (to pH 7.5) CTP_Raw->Prep Dissolve Mix Master Mix Assembly (NTPs + Mg + Buffer) Prep->Mix 5-10 mM Final Reaction IVT Reaction (37°C, 2-4 hrs) Mix->Reaction DNase Template Removal (DNase I) Reaction->DNase Pure Purification (LiCl / HPLC) DNase->Pure QC QC: Bioanalyzer & Capping Efficiency Pure->QC

Caption: End-to-end workflow for CTP processing. Note the critical pH adjustment step before mixing.

Troubleshooting & Quality Control

Purity Analysis (HPLC)

Degraded CTP contains CDP and CMP, which are potent inhibitors of T7 RNAP.

  • Acceptance Criteria: >99% Triphosphate form.

  • Method: Anion Exchange HPLC (SAX column).

  • Mobile Phase: Ammonium Phosphate gradient.

Common Issues
SymptomProbable CauseSolution
Low Yield Low Mg²⁺ : NTP ratioIncrease MgCl₂ to 1.2x Total [NTP].
Precipitate in Tube Mg-Pyrophosphate buildupIncrease Inorganic Pyrophosphatase (IPP).
Smearing on Gel RNase contaminationUse RNase-free water; clean pipettes.
Reaction pH < 6.0 Acidic CTP DisodiumCheck pH of CTP stock; neutralize with NaOH.

References

  • Beckert, B., & Masquida, B. (2011). Synthesis of RNA by In Vitro Transcription.[3][4][5][][7][8][9] Methods in Molecular Biology.[1][10] Retrieved from [Link]

  • Jena Bioscience. (n.d.). NTP Guide: Stability and Handling. Retrieved from [Link]

Sources

Using CTP disodium salt in studies of RNA structure and function

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: CTP Disodium Salt in RNA Synthesis & Structural Analysis

Abstract

Cytidine 5'-Triphosphate (CTP) is a critical reagent for the enzymatic synthesis of RNA.[1][2][3] While essential for backbone formation, the disodium salt form (CTP-Na₂) presents unique physicochemical variables—specifically ionic strength contribution and hydration variability—that are often overlooked in standard protocols. This guide provides a technical framework for using CTP-Na₂ to maximize RNA yield (~5–10 mg/mL) and ensure transcript homogeneity for downstream structural assays like SHAPE-MaP or Cryo-EM.

Part 1: Physicochemical Properties & Handling

1. The "Disodium" Factor: Ionic Strength & Solubility Unlike the lithium salt or Tris-buffered solutions, CTP disodium salt (MW ~527.12 g/mol anhydrous) introduces sodium ions into your reaction.

  • Solubility: The disodium salt is highly soluble in aqueous buffers (>100 mM) compared to the free acid form.

  • Ionic Load: A 100 mM stock of CTP-Na₂ contributes 200 mM Na⁺. In a standard IVT reaction (where final CTP might be 5–10 mM), this adds 10–20 mM Na⁺. While T7 RNA Polymerase is tolerant to low salt, cumulative Na⁺ from all four NTPs can approach inhibitory thresholds (>150 mM) if not calculated [1].

2. Storage & Stability

  • Hydration: CTP-Na₂ is hygroscopic. The actual molecular weight often includes 2–3 water molecules (dihydrate/trihydrate). Always check the Certificate of Analysis (CoA) for the exact water content before calculating molarity.

  • pH Sensitivity: Dissolved CTP-Na₂ in water is acidic (pH ~3.0–4.0). Spontaneous hydrolysis of the triphosphate bond occurs rapidly at acidic pH.

    • Action: Adjust stock solutions to pH 7.5–8.0 using 1M Tris-Base or NaOH immediately after dissolution.

3. Preparation of 100 mM Stock Solution

  • Reagent: CTP Disodium Salt (Check MW on bottle, e.g., 563.15 g/mol for dihydrate).

  • Solvent: Nuclease-free water.

  • Protocol:

    • Weigh powder.

    • Add water to 80% of final volume.

    • Adjust pH to 7.5 with Tris-Base (avoid introducing excess Na⁺ with NaOH if possible).

    • Adjust to final volume.

    • Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 2: High-Yield In Vitro Transcription (IVT) Protocol

This protocol is optimized for synthesizing long RNAs (>1 kb) for structural biology, where high purity and low heterogeneity are required.

1. The Critical Mg²⁺ : NTP Ratio T7 RNA Polymerase requires free Mg²⁺ as a cofactor. However, NTPs (including CTP) chelate Mg²⁺ in a 1:1 ratio.

  • Rule of Thumb: Total [Mg²⁺] must equal Total [NTP] + Free [Mg²⁺] (approx. 5–10 mM excess).

  • Optimization: For high-yield reactions (where each NTP is 5–10 mM), magnesium acetate (Mg(OAc)₂) is preferred over MgCl₂ to reduce chloride ion inhibition [2].

2. Reaction Setup (20 µL Scale)

ComponentStock Conc.Final Conc.Volume (µL)Notes
Nuclease-free Water--to 20 µL
IVT Buffer (10X)-1X2.0Tris-HCl pH 7.9, DTT, Spermidine
Mg(OAc)₂ 1 M24 mM 0.48Critical optimization parameter
ATP, GTP, UTP100 mM each5 mM each1.0 each
CTP-Na₂ 100 mM5 mM 1.0Limiting reagent for C-rich sequences
Linearized DNA Template1 µg/µL50 ng/µL1.0Fully linearized, phenol-extracted
RNase Inhibitor40 U/µL1 U/µL0.5
T7 RNA Polymerase50 U/µL2.5 U/µL1.0High-concentration variant preferred

3. Workflow Visualization

IVT_Workflow Template Linearized DNA Template (Pure, Salt-Free) Reaction Incubation 37°C, 2-4 Hours Template->Reaction NTPs NTP Mix (ATP, GTP, UTP, CTP-Na₂) (pH 7.5 buffered) NTPs->Reaction Mg Mg(OAc)₂ Optimization (Ratio 1:1.2 to NTPs) Mg->Reaction Cofactor DNase DNase I Treatment Remove Template Reaction->DNase Purification Purification (LiCl Precip. or Column) DNase->Purification QC QC: Bioanalyzer/HPLC Check Integrity Purification->QC

Figure 1: Logical workflow for High-Yield IVT. Note the central role of Magnesium optimization relative to NTP input.

Part 3: Application in RNA Structural Studies

When using CTP-Na₂ to generate RNA for structural probing (e.g., SHAPE, DMS, NMR), the purity of the CTP directly impacts the "structural homogeneity" of the transcript.

1. Impact of CTP Purity on Folding

  • Incomplete Transcripts: Impure CTP (containing CDP or CMP) acts as a chain terminator or competitive inhibitor, leading to abortive transcripts. These truncated RNAs can misfold and aggregate, obscuring the signal of the full-length species in structural assays.

  • Protocol Adjustment: For structural studies, increase CTP concentration by 10% relative to other NTPs if the sequence is GC-rich, ensuring CTP depletion does not cause stalling [3].

2. CTP in SHAPE-MaP Protocols While CTP is not the probe, it is the substrate.

  • Synthesis: Use the IVT protocol above.

  • Purification: For structural mapping, Size Exclusion Chromatography (SEC) is superior to silica columns. It removes unincorporated CTP-Na₂ and short abortive transcripts that complicate probing data.

  • Folding: Dissolve purified RNA in folding buffer (e.g., 100 mM HEPES, 6 mM MgCl₂, 100 mM NaCl). Heat to 95°C for 2 min, then snap-cool on ice to enforce correct secondary structure before adding SHAPE reagents (e.g., 1M7 or NAI).

Part 4: Troubleshooting & Optimization Logic

Self-Validating the Mg²⁺/CTP Balance: If yields are low, perform a "Magnesium Titration."

  • Fix CTP/NTPs at 5 mM each (Total = 20 mM).

  • Test Mg(OAc)₂ at 15, 20, 25, 30, and 35 mM.

  • Run on agarose gel.

    • Smear: Mg²⁺ too high (RNA degradation/non-specific initiation).

    • Faint Band: Mg²⁺ too low (chelated by NTPs).

Optimization_Loop Start Low RNA Yield? Check_Purity Check Template Purity (A260/280 > 1.8) Start->Check_Purity Check_Mg Calculate Total [NTP] vs [Mg2+] Check_Purity->Check_Mg Precipitate White Precipitate? Check_Mg->Precipitate Action_Mg Increase Mg(OAc)2 (Mg is chelated) Precipitate->Action_Mg No Precipitate Action_Pyrophosphate Add Pyrophosphatase (Mg2P2O7 precipitating) Precipitate->Action_Pyrophosphate Yes

Figure 2: Troubleshooting logic for IVT reactions involving high concentrations of CTP/NTPs.

References

  • Pokrovskaya, O.V. & Gurevich, V.V. (1994). In vitro transcription: effect of temperature, Mg2+ and NTP concentration. Analytical Biochemistry. Available at: [Link]

  • PubChem. (2025).[4] Cytidine 5'-triphosphate disodium salt - Compound Summary.[1][2][4][5][6][7] National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing IVT Yields with CTP Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the nuances of troubleshooting low-yield in vitro transcription (IVT) reactions, with a specific focus on challenges encountered when using CTP disodium salt. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions during their experiments.

This guide is divided into a troubleshooting section with specific questions you might be facing in the lab, and a general FAQ section for a broader understanding of the components and their interactions in an IVT reaction.

Troubleshooting Guide

Question 1: I'm experiencing significantly lower RNA yield than expected after switching to a new batch of NTPs, which includes CTP disodium salt. What could be the primary cause?

Answer:

A sudden drop in IVT yield after changing nucleotide stocks often points to a disruption in the delicate ionic balance of the reaction, particularly the concentration of free magnesium ions (Mg²⁺). CTP disodium salt (C₉H₁₄N₃Na₂O₁₄P₃) introduces two sodium ions for every CTP molecule. This can inadvertently increase the overall monovalent cation concentration in your reaction, which can be inhibitory to T7 RNA polymerase.[1]

However, the more critical issue is the potential for altered magnesium availability. T7 RNA polymerase requires Mg²⁺ as an essential cofactor for its catalytic activity.[2] Nucleoside triphosphates (NTPs) also chelate Mg²⁺. The precise ratio of free Mg²⁺ to NTPs is paramount for optimal enzyme function.[3] When you use a disodium salt of CTP, the increased ionic strength can affect the equilibrium of Mg²⁺ binding to both the polymerase and the NTPs.

If the new CTP disodium solution has a different concentration or pH than your previous stock, it can further exacerbate the problem. It is crucial to re-optimize the magnesium concentration whenever you introduce a new component, especially a salt form of a key substrate.

Question 2: My IVT reaction with CTP disodium salt is producing shorter, truncated RNA transcripts instead of the full-length product. How can I resolve this?

Answer:

The presence of prematurely terminated transcripts suggests that the T7 RNA polymerase is dissociating from the DNA template before transcription is complete.[4] Several factors related to the use of CTP disodium salt can contribute to this issue:

  • Suboptimal Free Magnesium Concentration: As discussed, an imbalanced Mg²⁺:NTP ratio is a primary suspect. Insufficient free Mg²⁺ can destabilize the elongation complex, leading to premature termination.[3]

  • High Local Ionic Strength: The accumulation of sodium ions from CTP disodium salt, along with other salts in the buffer, can disrupt the electrostatic interactions that stabilize the polymerase-DNA-RNA ternary complex during elongation.[5][6]

  • Template Quality and Secondary Structure: While not directly caused by CTP disodium salt, issues with the DNA template quality, such as nicks or contaminants like ethanol or salts from purification, can cause the polymerase to stall and dissociate.[7] If your template has GC-rich regions that can form stable secondary structures, suboptimal ionic conditions can exacerbate this issue.

To address this, a magnesium titration experiment is highly recommended. Additionally, consider purifying your DNA template via ethanol precipitation to remove any contaminating salts.[7]

Question 3: How do I properly adjust my IVT reaction conditions to accommodate CTP disodium salt?

Answer:

The key is to re-optimize the magnesium concentration. The optimal concentration of Mg²⁺ is typically in excess of the total NTP concentration. A good starting point for optimization is to test a range of MgCl₂ or magnesium acetate concentrations.

Here is a logical workflow for troubleshooting and optimization:

IVT_Troubleshooting_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_other Secondary Checks Prep_NTPs Prepare fresh, pH-adjusted NTP stocks (including CTP disodium salt) Mg_Optimization Perform Mg²⁺ Titration (e.g., 4-12 mM excess over NTPs) Prep_NTPs->Mg_Optimization Prep_Template Ensure high-purity, salt-free DNA template Prep_Template->Mg_Optimization Start Low IVT Yield Observed Start->Mg_Optimization Primary Action Analyze_Yield Analyze RNA Yield and Integrity (e.g., Gel Electrophoresis, Spectrophotometry) Mg_Optimization->Analyze_Yield Check_Other If yield is still low, investigate other factors Analyze_Yield->Check_Other Unsuccessful Other_Factors Template Integrity RNase Contamination Polymerase Activity Check_Other->Other_Factors

Experimental Protocol: Magnesium Titration for IVT Optimization

  • Prepare a Master Mix: Prepare a master mix containing all IVT components except for magnesium chloride (or magnesium acetate). This includes the reaction buffer, DTT, spermidine, RNase inhibitor, ATP, GTP, UTP, CTP disodium salt, T7 RNA polymerase, and the DNA template.

  • Set up Titration Reactions: Aliquot the master mix into separate reaction tubes.

  • Add Magnesium Gradient: To each tube, add a different final concentration of MgCl₂. A good range to test is a 1.25:1 to 2.5:1 molar ratio of Mg²⁺ to total NTPs. For example, if your total NTP concentration is 20 mM, you would test MgCl₂ concentrations from 25 mM to 50 mM.

  • Incubate: Incubate the reactions at 37°C for the standard duration (e.g., 2-4 hours).

  • Analyze Results: Analyze the yield and integrity of the transcribed RNA from each reaction using denaturing agarose gel electrophoresis and spectrophotometry.

Data Presentation: Example Magnesium Titration Results

[MgCl₂] (mM)Total RNA Yield (µg/20µL rxn)RNA Integrity (qualitative)
2530Some smearing, shorter transcripts
3085Sharp, full-length band
3592Sharp, full-length band
4075Sharp band, slightly lower intensity
4550Decreased yield
5035Significant decrease in yield

This is example data; your optimal concentration may vary.

Frequently Asked Questions (FAQs)

Q1: Is CTP tris salt a better alternative to CTP disodium salt for IVT?

A: CTP tris salt can be a better choice as it contributes Tris, a common buffering agent, to the reaction instead of sodium, which can be inhibitory at high concentrations.[1] However, the fundamental principle of needing to optimize the Mg²⁺ concentration remains the same regardless of the CTP salt form used. If you are experiencing issues with CTP disodium salt, and magnesium optimization does not resolve the problem, switching to a Tris or acid form of CTP (and adjusting the pH accordingly) is a valid troubleshooting step.

Q2: Can the pH of my CTP disodium salt solution affect my IVT reaction?

A: Absolutely. The optimal pH for most T7 RNA polymerase-based IVT reactions is around 7.9.[8] If your CTP disodium salt solution is not pH-adjusted, it could shift the overall pH of your reaction outside of this optimal range, leading to reduced enzyme activity. It is good practice to ensure your NTP stock solutions are pH-adjusted to ~7.0-7.5 with NaOH before use.

IVT_Component_Interactions T7_Polymerase {T7 RNA Polymerase |  Requires Mg²⁺} Buffer {Buffer | Maintains pH | Contains Mg²⁺} T7_Polymerase:Mg->Buffer Dependent on RNA_Product {RNA Product | Yield} T7_Polymerase->RNA_Product Synthesizes DNA_Template {DNA Template | Promoter} DNA_Template->T7_Polymerase Binds to NTPs {NTPs (ATP, GTP, UTP) | Substrates} NTPs->T7_Polymerase Substrate CTP_Na2 {CTP Disodium Salt |  Chelates Mg²⁺ |  Adds Na⁺} CTP_Na2->T7_Polymerase Substrate CTP_Na2:Na->T7_Polymerase Inhibits at high [ ] CTP_Na2:Mg->Buffer Impacts Free Mg²⁺ Buffer->T7_Polymerase Optimizes Activity

Q3: How should I properly store my CTP disodium salt solution?

A: CTP solutions should be stored at -20°C.[9] To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the 100 mM stock solution into smaller, single-use volumes.[10] When thawed for an experiment, keep the aliquot on ice to minimize dephosphorylation.[9]

Q4: Besides magnesium, what other reaction components are critical to consider?

A: While magnesium is often the primary culprit when using salt-forms of NTPs, other factors are also crucial for high-yield IVT:

  • DNA Template Quality: The template must be of high purity, free from contaminants such as salts, ethanol, and RNases.[7][] The concentration and integrity of the linearized plasmid or PCR product are critical.

  • NTP Concentration: The concentration of all four NTPs should be sufficient to not be rate-limiting.[7]

  • Enzyme Concentration: The amount of T7 RNA polymerase can be optimized for cost-effectiveness and yield.

  • RNase Inhibition: RNase contamination will degrade your RNA product, drastically reducing the final yield. Always use an RNase inhibitor and maintain an RNase-free environment.[7][12][13]

By systematically evaluating these parameters, with an initial focus on magnesium optimization, you can effectively troubleshoot low-yield IVT reactions and achieve robust, reproducible results.

References

  • Martin, A. C., et al. (2021). High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA. PMC. [Link]

  • Synthego. IVT Enzymes for RNA Synthesis. [Link]

  • ResearchGate. (2012). For how long CTP disodium salt is stable at -20°C?[Link]

  • Wikipedia. T7 RNA polymerase. [Link]

  • Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription. [Link]

  • Samnuan, K., et al. (2022). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. F1000Research. [Link]

  • Sartorius. Effect of Mg²⁺ Ion Concentration on IVT Reaction Kinetics Determined by Novel Rapid Analytical HPLC Assay. [Link]

Sources

Optimizing CTP concentration to improve RNA polymerase efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency In Vitro Transcription (IVT) Subject: Optimizing CTP Concentration for Enhanced RNA Polymerase Efficiency

Executive Summary: The CTP "Throttle" in RNA Synthesis

As a Senior Application Scientist, I often see researchers treat all four Nucleoside Triphosphates (NTPs) as equivalent reagents. They are not. In T7 RNA Polymerase (RNAP) reactions, Cytidine Triphosphate (CTP) frequently acts as a silent rate-limiter.

While GTP is the "ignition" (initiating the +1 to +3 positions), CTP is often the "clutch" that allows the polymerase to shift from the unstable Initiation Complex (IC) to the processive Elongation Complex (EC) . If CTP is insufficient during this transition—or if it is present in excess without balancing Magnesium (


)—the reaction will stall or precipitate.

This guide moves beyond basic protocols to the kinetic drivers of CTP optimization.

Visualizing the Kinetic Pathway

To optimize CTP, you must visualize where it impacts the transcription cycle. The diagram below maps the critical friction points where CTP concentration dictates success or failure.

IVT_Pathway Inputs Reaction Inputs (DNA, T7 RNAP, NTPs) Mg_Balance Mg2+ / NTP Balance (Critical Checkpoint) Inputs->Mg_Balance Initiation Initiation Complex (IC) (GTP-Driven) Mg_Balance->Initiation If Free Mg2+ > 0 Precipitate Mg-PPi Precipitate (Reaction Poison) Mg_Balance->Precipitate If Mg2+ too low/high PromoterEscape Promoter Escape (CTP-Sensitive Transition) Initiation->PromoterEscape +3 to +8 nt synthesis Abortive Abortive Transcripts (2-10 nt) Initiation->Abortive Low CTP/GTP Elongation Elongation Complex (EC) (Processive Synthesis) PromoterEscape->Elongation Successful Transition PromoterEscape->Abortive Stalled (Low CTP) Termination Termination & Release Elongation->Termination Elongation->Precipitate Accumulation of PPi

Figure 1: The T7 Transcription Cycle. Note the "Promoter Escape" node (Red), where CTP concentration is often the determining factor in preventing abortive cycling.

Module 1: The Magnesium-CTP Stoichiometry Trap

The Issue: You increased CTP concentration to boost yield, but the reaction turned cloudy or yield dropped. The Mechanism: NTPs are strong chelators of divalent cations. T7 RNAP does not use free NTPs; it uses Mg-NTP complexes . Furthermore, the enzyme requires free


 ions for catalysis.
The Formula:  If you raise [CTP], you must raise [

].
Troubleshooting Logic
  • Symptom: White precipitate immediately or within 15 minutes.

    • Diagnosis: Insoluble Magnesium Pyrophosphate (Mg-PPi) formation or Mg-NTP precipitation.

    • Solution: Your Free

      
       is too high relative to the PPi produced, or your total NTP load is too high for the buffer capacity.
      
  • Symptom: Clear reaction, but no RNA.

    • Diagnosis: Mg-Depletion. The NTPs have chelated all available magnesium.

    • Solution: Maintain a ratio of roughly 1:1.2 to 1:1.5 (Total NTP : Mg) .

Optimization Table: Mg2+ Titration Matrix

Standard condition: 5 mM each NTP (20 mM Total NTP)

Total NTP Conc.[1]Recommended Mg(OAc)2Ratio (NTP:Mg)Expected Outcome
20 mM (5mM ea)15 - 20 mM1 : 0.75 - 1.0RISK: Low Yield (Mg Depletion)
20 mM (5mM ea)24 - 30 mM 1 : 1.2 - 1.5 OPTIMAL: High Activity
20 mM (5mM ea)> 45 mM1 : > 2.25RISK: Inhibition / Precipitation

Expert Insight: Acetate salts (Mg(OAc)₂) are preferred over Chlorides (MgCl₂) for high-concentration reactions. Chloride ions can inhibit RNAP at high molarities [1].

Module 2: Kinetic Tuning & Promoter Escape

The Issue: High yield of short, abortive transcripts (smears at bottom of gel), low yield of full-length product. The Mechanism: T7 RNAP struggles to break free from the promoter (positions +1 to +8). If the sequence is


... and CTP is limiting, the enzyme will repeatedly synthesize 

, fall off, and restart. This is Abortive Cycling [2].
The "CTP Ramp" Protocol

If your transcript requires CTP within the first 6 bases, standard equimolar concentrations may be insufficient for efficient promoter escape.

  • Analyze Sequence: Check the first 10 bases.

    • Example:5'-GGG AGA CCA... (CTP needed at +7, +8).

  • Bias the Ratio: Instead of equimolar (e.g., 5mM each), use a Start-Up Bias :

    • GTP: 6 mM (Initiation)

    • ATP: 5 mM

    • CTP: 6 mM (Escape Facilitator)

    • UTP: 5 mM[2]

  • Validate: Run a small scale (20 µL) reaction with this ratio vs. equimolar. Measure full-length integrity via Bioanalyzer/TapeStation.

Module 3: Fed-Batch Strategy for High Yield

The Issue: Reaction yield plateaus after 2 hours, despite "optimized" initial concentrations. The Mechanism: CTP depletion.[3] In many G/C-rich templates (like mRNA vaccines), CTP is consumed faster than ATP or UTP. Once CTP drops below the


 (approx. 10-20 µM, though effective processivity requires mM levels), the reaction stops [3].
Protocol: The "Pulse-Feed" System

Do not just dump more CTP in. You will alter the Mg ratio and pH.

Reagents:

  • Feed Stock: 50 mM CTP + 50 mM Mg(OAc)₂ (Premixed). Crucial: The feed must contain Mg to prevent chelation of the existing buffer Mg.

Workflow:

  • Start: Standard Batch reaction (T=0).

  • Monitor: At T=60 min, remove 1 µL.

  • Feed: Add Feed Stock equivalent to 10% of the initial volume.

    • Why? This replenishes CTP and Mg simultaneously, maintaining the kinetic balance without shocking the enzyme.

  • Repeat: Feed again at T=120 min if turbidity has not occurred.

Visual Troubleshooting Guide

Use this decision tree to diagnose CTP-related failures in your IVT workflow.

Troubleshooting_Tree Start Start Diagnosis: Low Efficiency / Yield Check_Turbidity Is the reaction cloudy? Start->Check_Turbidity Cloudy_Yes Yes: Precipitation Check_Turbidity->Cloudy_Yes Cloudy_No No: Kinetic Issue Check_Turbidity->Cloudy_No Mg_Check Check Mg:NTP Ratio Is Mg > 1.5x NTP? Cloudy_Yes->Mg_Check Gel_Check Run Gel/Bioanalyzer What do you see? Cloudy_No->Gel_Check PPi_Check Check Pyrophosphatase Is it included? Mg_Check->PPi_Check No (Ratio OK) Action_Mg Action: Reduce Mg or use Acetate salt Mg_Check->Action_Mg Yes (Too High) Action_PPi Action: Add 0.1U Inorganic Pyrophosphatase PPi_Check->Action_PPi No Smear_Low Small Abortive Bands (<10 nt) Gel_Check->Smear_Low Smear_High Smear/Degradation Gel_Check->Smear_High Clean_Low Clean Band, Low Yield Gel_Check->Clean_Low Action_Bias Action: Increase CTP/GTP (Promoter Escape) Smear_Low->Action_Bias Action_RNase Action: Check RNase contamination Smear_High->Action_RNase Action_Feed Action: CTP Depleted? Switch to Fed-Batch Clean_Low->Action_Feed

Figure 2: Diagnostic Decision Tree for CTP and Reaction Optimization.

Frequently Asked Questions (FAQ)

Q1: Can I use CTP concentrations higher than 10 mM? A: Generally, no. Above 10 mM (per NTP), the required magnesium concentration (>40 mM) begins to inhibit the enzyme due to high ionic strength. If you need more substrate, use a Fed-Batch approach (Module 3) rather than a high-concentration start [4].

Q2: Why does my reaction work with ATP/UTP but fail when I optimize CTP? A: CTP solutions are often stored at lower pH (pH 7.0) for stability. Adding high volumes of CTP can drop the reaction pH below the T7 optimum (pH 7.9-8.1). Always check the pH of your combined NTP mix before adding it to the reaction.

Q3: How does CTP affect "3' Heterogeneity"? A: T7 RNAP often adds non-templated nucleotides (N+1) to the 3' end. This is often an Adenine or Cytosine. If CTP is in vast excess, the likelihood of a non-templated C addition increases. Balancing CTP to the template requirements helps reduce this heterogeneity [5].

References

  • Kern, J. A., et al. (2021). "Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA." bioRxiv. [Link]

  • Mentesana, P. E., et al. (2000).[4] "Conformational changes in T7 RNA polymerase during initiation and termination." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Cytiva. "mRNA manufacturing with fed-batch in vitro transcription."[5][6] Cytiva Knowledge Center. [Link]

  • Gholamalipour, Y., et al. (2018). "Mechanisms of T7 RNA polymerase transcription initiation and promoter escape." Nucleic Acids Research. [Link]

Sources

Technical Support Center: Nucleotide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing CTP Degradation During Long-Term Storage

Welcome to the Nucleotide Stability Support Center. As Senior Application Scientists, we understand that CTP (Cytidine Triphosphate) is often the "weak link" in high-yield In Vitro Transcription (IVT) and lipid biosynthesis assays.[1] Unlike DNA, ribonucleotides are inherently susceptible to hydrolysis and enzymatic degradation.

This guide moves beyond generic advice to provide a mechanistic understanding of degradation and self-validating protocols to ensure your reagents never compromise your data.

PART 1: The Mechanics of Degradation (Root Cause Analysis)[1]

Q: Why does my CTP degrade even at -20°C?

A: CTP degradation is primarily driven by acid-catalyzed hydrolysis of the phosphoanhydride bonds.[1] While enzymatic degradation (by phosphatases) is a risk, chemical hydrolysis is the silent killer in most storage scenarios.

  • The pH Trap: Users often resuspend nucleotides in unbuffered Nuclease-Free Water.[1] Water absorbs atmospheric CO

    
    , forming carbonic acid and dropping the pH to 
    
    
    
    5.0.
  • The Mechanism: At acidic pH, the oxygen atoms bridging the

    
    -
    
    
    
    and
    
    
    -
    
    
    phosphates become protonated.[1] This weakens the bond, making the phosphorus atom susceptible to nucleophilic attack by water.
  • The Result: The

    
    -phosphate is cleaved first (forming CDP), followed by the 
    
    
    
    -phosphate (forming CMP).[1]
    • Impact: CDP and CMP are potent inhibitors of RNA Polymerases (T7/SP6), acting as competitive inhibitors that lower reaction yields significantly.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise breakdown of CTP and the critical checkpoints for stability.

CTP_Degradation CTP CTP (Active Reagent) Intermediate Acidic pH / Mg2+ (Catalysts) CTP->Intermediate Hydrolysis CDP CDP + Pi (Weak Inhibitor) Intermediate->CDP Loss of Gamma Phosphate CMP CMP + PPi (Strong Inhibitor) CDP->CMP Loss of Beta Phosphate Cytidine Cytidine (Inert) CMP->Cytidine Glycosidic Bond Cleavage (Rare)

Figure 1: Stepwise hydrolysis of CTP.[1] Note that CDP and CMP accumulation actively inhibits downstream enzymatic reactions.[1]

PART 2: Storage Protocols (Best Practices)

Q: What is the absolute best way to store CTP for long-term stability?

A: You must control three variables: pH, Temperature, and Concentration.

Protocol 1: The "Golden Standard" Storage Buffer

Do NOT store CTP in water.[1] Use a buffered solution to maintain pH 7.5–8.0.[2]

ComponentConcentrationFunction
Tris-HCl (pH 8.0) 10 mMPrevents acidification via CO

absorption. Maintains phosphate bond stability.[2]
EDTA (Optional) 0.1 - 1.0 mMChelates divalent cations (Mg

, Mn

) that catalyze hydrolysis.[1] Note: High EDTA interferes with Mg-dependent RNA polymerases; use 0.1 mM or dilute heavily before use.
Solvent Nuclease-Free WaterEnsures no RNase/Phosphatase contamination.[1]
Protocol 2: Aliquoting Strategy (The Freeze-Thaw Rule)

Repeated freeze-thaw cycles cause microscopic pH gradients during crystallization, snapping phosphate bonds.

  • Prepare Master Stock: Resuspend CTP to 100 mM in the buffer defined above. High concentrations are self-buffering and more stable than dilute solutions.

  • Aliquot Immediately: Divide into single-use volumes (e.g., 50

    
    L) in PCR tubes.
    
  • Flash Freeze: Use liquid nitrogen or a dry ice/ethanol bath to minimize crystallization time.

  • Storage: Store at -80°C (preferred) or -20°C.

    • Shelf Life: >2 years at -80°C in Tris; <6 months in water at -20°C.[1]

Decision Logic for Incoming Reagents

Use this workflow when receiving new nucleotide shipments.

Storage_Workflow Start Receive CTP Shipment Form Is it Lyophilized or Liquid? Start->Form Liquid Liquid Aqueous Form->Liquid Lyo Lyophilized Powder Form->Lyo CheckBuffer Check Buffer Composition Liquid->CheckBuffer Resuspend Resuspend in 10 mM Tris-HCl pH 8.0 Lyo->Resuspend IsWater Is it Water? CheckBuffer->IsWater Unknown/Water Aliquot Aliquot to Single-Use (Avoid Freeze-Thaw) CheckBuffer->Aliquot Buffered Resuspend->Aliquot AddTris Add 1M Tris pH 8.0 to final 10mM IsWater->AddTris Yes IsWater->Aliquot No AddTris->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: Decision matrix for handling new CTP shipments to ensure maximum longevity.

PART 3: Troubleshooting & Validation (QC)

Q: My IVT yield is low. How do I prove if the CTP is the problem?

A: Do not rely on A260/A280 ratios. CTP, CDP, and CMP all absorb at 271 nm. A spectrophotometer cannot distinguish between active CTP and degraded CMP. You must use a separation-based assay.

Method A: HPLC (The Gold Standard)

If you have access to an HPLC, this is the definitive test.[1]

  • Column: Anion Exchange (e.g., SAX) or C18 Reverse Phase with ion-pairing agents.

  • Mobile Phase: Phosphate buffer gradient.[1]

  • Retention Time: CTP elutes later than CDP and CMP due to its higher negative charge (3 phosphates vs 2 or 1).[1]

  • Acceptance Criteria: >95% Peak Area for CTP.

Method B: Thin Layer Chromatography (The Rapid Lab Test)

For labs without HPLC, PEI-Cellulose TLC is a robust alternative.

Protocol:

  • Plate: PEI-Cellulose F (fluorescent indicator).[1]

  • Solvent: 0.75 M KH

    
    PO
    
    
    
    (pH 3.5).
  • Spotting: Spot 1

    
    L of 10 mM CTP stock.
    
  • Run: Develop for 45-60 minutes.

  • Visualization: View under UV light (254 nm).

    • Result: CTP migrates slowest (stays near origin).[1] CMP/Cytidine migrate fastest (near front).[1]

    • Interpretation: If you see significant smearing or spots migrating higher than your CTP standard, the reagent is degraded.

PART 4: Frequently Asked Questions (FAQs)

Q: Can I re-buffer CTP that is already dissolved in water? A: Yes.[1] If you have a 100 mM CTP stock in water, add a small volume of highly concentrated Tris buffer (e.g., 1 M Tris-HCl pH 8.0) to achieve a final concentration of 10-50 mM Tris. This will stabilize the pH without significantly diluting the nucleotide.[1]

Q: Why is CTP often the limiting reagent in transcription? A: In T7 RNA Polymerase reactions, CTP consumption is often higher depending on the GC content of the template.[1] Furthermore, CTP is more prone to deamination (converting Cytosine to Uracil) under harsh conditions, though hydrolysis is the more common storage failure mode.

Q: Does the "Li+" (Lithium) vs "Na+" (Sodium) salt form matter? A: Yes. Lithium salts (Li-CTP) are generally more soluble and have higher ethanol solubility than Sodium salts (Na-CTP).[1] For IVT reactions where high concentrations are used, Li-salts are preferred to prevent precipitation during reaction setup, though both are stable if stored correctly in Tris.

References
  • Sigma-Aldrich. Nucleotide Handling and Storage. (General Biochemistry Standards).[1] Link

  • New England Biolabs (NEB). Optimizing Transcription Reactions.[1] (Discusses the impact of nucleotide quality on IVT). Link

  • Thermo Fisher Scientific. NTP Stability and Storage Recommendations. (Technical Note on Tris vs Water). Link

  • Wu, N. et al. (2004). Stability of Nucleoside Triphosphates in Aqueous Solution.[1][3] Journal of Pharmaceutical and Biomedical Analysis.[1] (Establishes pH 8.0 as optimal).

  • Addgene. Buffer Recommendations for Nucleic Acid Storage. (Explains the chemistry of CO2 absorption and acidification). Link

Sources

Technical Support Center: CTP Stability in Reaction Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support center for researchers working with CTP in high-stakes applications like In Vitro Transcription (IVT).

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Nucleotide Chemistry, IVT Optimization, mRNA Therapeutics

Introduction: The "Dual Threat" of CTP Instability

Cytidine 5'-Triphosphate (CTP) presents a unique challenge compared to other nucleoside triphosphates (NTPs). While ATP and GTP are primarily prone to hydrolysis (loss of energy/yield), CTP is susceptible to deamination , a chemical conversion that transforms Cytidine into Uridine.

In the context of mRNA therapeutic development, this is critical:

  • Hydrolysis leads to Low Yield (insufficient energy/substrate).

  • Deamination leads to Sequence Mutation (incorporation of U instead of C).

This guide addresses the physicochemical stability of CTP in standard reaction buffers (e.g., Transcription Buffers containing Mg²⁺, Tris/HEPES, DTT).

Troubleshooting Guide: Common Issues

Issue A: "My IVT yield is dropping, but the CTP stock is fresh."

Diagnosis: Metal-Ion Catalyzed Hydrolysis. The Science: Reaction buffers typically contain Magnesium (


), which is essential for polymerase activity. However, 

coordinates with the

and

phosphates of CTP, lowering the activation energy for nucleophilic attack by water. If CTP is stored in a buffer containing

(even at 4°C), or subjected to freeze-thaw cycles in the presence of metals, the triphosphate bond cleaves rapidly.

Corrective Action:

  • Segregation: Never store CTP stocks mixed with reaction buffer (10X Buffer). Store CTP in 1-5 mM Tris (pH 7.5-8.0) or water, without metal ions.

  • pH Check: Ensure your stock pH is > 7.0. Acidic conditions (

    
    ) accelerate glycosidic bond cleavage.
    
Issue B: "Mass Spec shows Uridine incorporation where Cytidine should be."

Diagnosis: Hydrolytic Deamination (The "Silent Impurity"). The Science: Cytosine has an exocyclic amino group at position 4. Spontaneous hydrolytic deamination converts this group to a carbonyl, turning Cytosine into Uracil .

  • Mechanism: Water attacks the C4 position, forming a tetrahedral intermediate, followed by ammonia release.

  • Consequence: T7 RNA Polymerase cannot distinguish UTP from CTP with high fidelity. If your CTP stock contains 1% UTP due to degradation, your mRNA will contain mutations.

Corrective Action:

  • Temperature Control: Deamination rates increase exponentially with temperature. Thaw CTP on ice, never in your hand or a water bath.

  • QC Protocol: Implement the HPLC Purity Check (Method below) before critical GMP runs.

Issue C: "White precipitate forms when I assemble the reaction."

Diagnosis: Magnesium Pyrophosphate Incompatibility. The Science: As CTP is consumed, Pyrophosphate (


) is released.[1] 

binds

with high affinity, forming insoluble

. This precipitate strips free

from the solution, halting the polymerase.
  • Note: High concentrations of CTP (>5 mM) effectively chelate free

    
    , requiring a higher total 
    
    
    
    input to maintain the optimal free ion concentration (~4-5 mM excess).

Corrective Action:

  • Stoichiometry: Ensure

    
     concentration = Total NTP concentration + 5-8 mM (Free 
    
    
    
    ).
  • Enzymatic Relief: Add Inorganic Pyrophosphatase (PPase) to hydrolyze

    
     to orthophosphate (
    
    
    
    ), which is far more soluble with Magnesium.

Visualizing the Instability Pathways

The following diagram illustrates the two distinct degradation pathways for CTP. Note that Path A destroys the fuel, while Path B corrupts the code.

CTP_Degradation cluster_0 Reaction Buffer Environment CTP CTP (Active Substrate) CDP CDP + Pi (Inactive Energy) CTP->CDP Hydrolysis (Catalyzed by Mg++, Heat, Acid) UTP UTP (Mutagenic Impurity) CTP->UTP Deamination (Loss of NH3) RNA_Valid Correct mRNA (..C-G-C..) CTP->RNA_Valid T7 Polymerase RNA_Mutant Mutant mRNA (..C-A-C..) UTP->RNA_Mutant Mis-incorporation

Figure 1: CTP Degradation Pathways.[2] Path A (Hydrolysis) reduces yield. Path B (Deamination) creates UTP, which competes with CTP during transcription, leading to sequence errors.

Reference Data: Stability Parameters

The following table summarizes stability factors for CTP in standard IVT conditions (Tris-HCl, pH 7.9, 37°C).

ParameterConditionEffect on CTP StabilityRecommendation
pH < 6.0Rapid hydrolysis of phosphate bonds.[3]Maintain pH 7.5–8.5.
pH > 9.0Increased rate of Deamination.Avoid prolonged storage at high pH.
Temperature 37°CHalf-life ~4-6 days (Hydrolysis).Reaction time < 4 hours.
Temperature -20°CStable for months (if pH is buffered).Storage condition.
Metal Ions Mg²⁺ (5-20 mM)Increases hydrolysis rate by ~2-3x.Add Mg²⁺ last to the master mix.
Freeze-Thaw > 5 CyclesPhysical shearing/micro-pH gradients.Aliquot stocks (single-use).

Master Protocol: HPLC Purity Check for CTP

Before committing expensive GMP reagents or long templates, validate the purity of your CTP stock. This method separates CTP from its breakdown products (CDP, CMP) and its deaminated counterpart (UTP).

Method: Ion-Pair Reversed-Phase HPLC Objective: Quantify %UTP contamination in CTP stocks.

Reagents:

  • Buffer A: 100 mM

    
    , 8 mM Tetrabutylammonium bisulfate (TBA), pH 6.0.
    
  • Buffer B: Buffer A + 30% Methanol.

  • Column: C18 Analytical Column (e.g., 5µm, 4.6 x 150mm).

Workflow:

  • Preparation: Dilute CTP stock to 1 mM in Buffer A.

  • Equilibration: Run 100% Buffer A for 10 minutes at 1.0 mL/min.

  • Gradient:

    • 0–5 min: 0% B (Isocratic)

    • 5–20 min: 0%

      
       40% B (Linear Gradient)
      
    • 20–25 min: 40%

      
       100% B
      
  • Detection: UV Absorbance at 271 nm (Cytidine max) and 262 nm (Uridine max).

Acceptance Criteria:

  • Retention Order: CMP < UMP < CDP < UDP < CTP < UTP.

  • Purity Threshold: CTP Peak Area > 98%. UTP Peak Area < 0.5%.[4]

Frequently Asked Questions (FAQ)

Q: Can I heat my CTP stock to dissolve a precipitate? A: No. Heating CTP, especially in the presence of any residual salts, will induce rapid deamination. If a precipitate exists, it is likely the Lithium or Sodium salt crystallizing due to cold storage. Vortex vigorously at room temperature or add a small volume of warm (30°C) water/buffer, but do not heat the bulk stock.

Q: Why does my buffer turn yellow after adding CTP? A: This indicates oxidation or contamination. Pure CTP solutions should be colorless. If using DTT in the buffer, oxidized DTT can turn yellow/brown, but this usually suggests the buffer is old, not necessarily the CTP. However, if the CTP stock itself is yellow, discard it.

Q: I am using a "One-Pot" buffer that includes NTPs and MgCl2 mixed together. Is this safe? A: Only for short-term storage (-20°C for < 1 month). Over time, the Magnesium will catalyze hydrolysis of the NTPs even at freezing temperatures due to micro-concentration effects in the ice crystal lattice. For long-term stability (>6 months), store NTPs and Buffer/Mg²⁺ separately.

References

  • Magnesium-Catalyzed Hydrolysis

    • Role of divalent metal cations in ATP hydrolysis.
    • Source:

  • HPLC Separation of Nucleotides

    • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. (Protocol basis for TBA ion-pairing).
    • Source:

  • CTP Deamination Pathways

    • UTP and CTP de novo biosynthesis | Pathway.[5][6] (Details the enzymatic and chemical relationship between UTP and CTP).

    • Source:

  • IVT Buffer Optimization

    • In vitro reconstitution of translational arrest pathways. (Discusses IVT buffer components, pH, and Mg2+ effects).
    • Source:

Sources

How to avoid premature termination of transcription due to CTP issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Transcription Integrity Topic: Preventing Premature Termination in CTP-Limited or Modified Workflows

Welcome to the Advanced Application Support Center

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Leads, mRNA Process Engineers, and Structural Biologists

You are likely here because your In Vitro Transcription (IVT) reactions are yielding truncated products, "smears" on your bioanalyzer traces, or lower-than-expected yields. While many factors influence transcription fidelity, Cytidine Triphosphate (CTP) presents unique challenges—particularly in the context of therapeutic mRNA production where modified nucleotides (e.g., 5-methyl-CTP) are standard.

This guide moves beyond basic troubleshooting. We will dissect the kinetic bottlenecks of T7 RNA Polymerase (T7 RNAP), the stoichiometry of Magnesium-NTP interactions, and the specific "CTP traps" that lead to abortive cycling.

Module 1: The Mechanism of Failure

Q: Why does CTP specifically trigger premature termination?

A: Premature termination is rarely a random event; it is a kinetic failure of the Elongation Complex (EC) . To understand why CTP is often the culprit, we must distinguish between Abortive Cycling and Elongation Collapse.

  • The Promoter Clearance Bottleneck: T7 RNAP initiates transcription at a specific promoter sequence (usually initiating with GGG). During the synthesis of the first ~8–10 nucleotides, the enzyme is unstable and frequently releases short transcripts (Abortive Cycling). If your template requires CTP incorporation within this critical +1 to +8 window (i.e., the transcript sequence contains Cytosines early on), the kinetic barrier for incorporation increases. If CTP (or modified 5m-CTP) is limiting or conformationally difficult to incorporate, the enzyme aborts before clearing the promoter [1].

  • The Magnesium Trap (The "Invisible" CTP Issue): T7 RNAP does not bind NTPs directly; it binds Mg-NTP complexes . Free Mg²⁺ is also required for catalysis.

    • The Problem: NTPs are strong chelators of Mg²⁺. If you increase your CTP concentration to boost yield but fail to adjust Mg²⁺, you deplete the free Mg²⁺ required for the enzymatic reaction. This stalls the polymerase, leading to complex dissociation (premature termination) [2].

  • Modified Nucleotide Drag: In drug development, 100% substitution with N1-methylpseudouridine and 5-methyl-CTP (5mC) is common to reduce immunogenicity. T7 RNAP incorporates 5mC less efficiently than wild-type CTP. This "kinetic drag" makes the complex more susceptible to falling off at difficult sequence motifs [3].

Visualizing the Failure Points

The following diagram illustrates the kinetic decision points where CTP issues cause the cycle to break.

TranscriptionCycle Start T7 RNAP + DNA Template Initiation Initiation Complex (Promoter Binding) Start->Initiation Scrubbing Abortive Cycling (Synthesis of 2-8 nt) Initiation->Scrubbing GTP Binding Scrubbing->Scrubbing Retry Clearance Promoter Clearance (>8 nt synthesized) Scrubbing->Clearance Successful NTP Inc. Abort Abortive Transcript (Truncated <10nt) Scrubbing->Abort Low CTP or Early C-Rich Seq Elongation Stable Elongation Complex (Processive Synthesis) Clearance->Elongation Termination Full Length Transcript Elongation->Termination Run-off Stall Elongation Collapse (Truncated mRNA) Elongation->Stall Mg2+ Depletion or 5mC Stalling

Figure 1: The T7 Transcription Cycle. Note the critical "Scrubbing" phase where early CTP demand can force abortive cycling, and the "Elongation" phase where Mg²⁺ imbalance leads to collapse.

Module 2: Troubleshooting & Optimization

Q: My bioanalyzer traces show a "smear" rather than a sharp band. Is this CTP depletion?

A: A smear usually indicates processivity failure (the enzyme falling off randomly) or RNase contamination. If it is processivity failure linked to CTP, it is likely due to the Mg²⁺:NTP ratio .

The Golden Ratio Rule: Research indicates the optimal ratio of Total NTP to Mg²⁺ is approximately 1 : 1.7 to 1 : 1.9 [2].

ComponentStandard Conc.High-Yield Conc.[1]Critical Note
ATP/GTP/UTP 5 mM each10 mM each
CTP (or 5mC) 5 mM10 mM5mC often requires higher Mg²⁺ to offset slower kinetics.
Total NTPs 20 mM40 mM
Mg(OAc)₂ ~35 - 40 mM ~75 mM Must exceed Total NTPs by ~35mM.
Spermidine 2 mM2-4 mMAids in DNA template condensation and RNAP processivity.

Diagnostic Step: If you have smears, increase Mg²⁺ by 5–10 mM increments. If the smear shifts to higher molecular weight or becomes a sharp band, your complex was starving for Magnesium, not CTP.

Q: How do I handle "Difficult" Templates (High GC Content)?

A: If your gene of interest has high GC content, CTP depletion will occur faster than ATP/UTP depletion. This leads to "stalling" at the end of the reaction.

The "Fed-Batch" Solution: Instead of front-loading all NTPs (which can inhibit initiation due to ionic strength issues), use a Fed-Batch approach.

  • Start with 5 mM each NTP.

  • After 60 minutes, spike in an additional 5 mM NTPs + stoichiometric Mg²⁺ .

  • This maintains the reaction velocity without overwhelming the enzyme initially [4].

Module 3: Biological Context (Mitochondrial Systems)

Q: Does this apply to mitochondrial transcription (POLRMT)?

A: While T7 is the industrial standard, biological researchers studying mitochondrial dysfunction must note that POLRMT (Human Mitochondrial RNA Polymerase) is highly sensitive to the cellular CTP pool.

  • Mechanism: Unlike T7, POLRMT is regulated by the TEFM transcription factor. Low CTP levels in mitochondria (often due to metabolic stress) promote premature termination at the Conserved Sequence Block II (CSBII), acting as a "switch" between replication primer formation and full-length gene transcription.

  • Relevance: In drug toxicity screening, if a drug depletes mitochondrial CTP, you will see a specific drop in long mitochondrial transcripts (like MT-ND5) while short transcripts remain.

Module 4: Validated Experimental Protocols

Protocol A: The "Mg²⁺ Matrix" Optimization

Use this protocol to determine the precise conditions to prevent termination for a new modified-CTP mRNA construct.

Materials:

  • T7 RNA Polymerase (High Concentration, e.g., 50 U/µL)

  • Linearized DNA Template (Pure, >100 ng/µL)

  • 100 mM NTP Stocks (separate)

  • 1 M Mg(OAc)₂

Workflow:

  • Design a Matrix: Create a 3x3 grid of reactions (20 µL volume).

    • Row Factor (NTPs): 5 mM, 7.5 mM, 10 mM (each).

    • Column Factor (Mg²⁺): Calculated Ratio 1.5x, 1.8x, 2.0x (relative to total NTP conc).

  • Assembly: Assemble reactions on ice. Add Mg(OAc)₂ last to prevent precipitation.

  • Incubation: 37°C for 2 hours (Standard) or 3 hours (Modified NTPs).

  • DNase Treatment: 15 min at 37°C.

  • Analysis: Run 200 ng of RNA on a capillary electrophoresis system (e.g., Fragment Analyzer).

  • Success Metric: Look for the condition with the highest Integrity (sharp peak), not just total yield.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Premature Termination Check1 Check Template Sequence Problem->Check1 Decision1 C-rich at +1 to +10? Check1->Decision1 Action1 Re-design 5' UTR (Add G-rich leader) Decision1->Action1 Yes Check2 Check Reagents Decision1->Check2 No Decision2 Using Modified CTP (5mC)? Check2->Decision2 Action2 Increase Mg2+ (Target 1:1.9 Ratio) Decision2->Action2 Yes Check3 Check Yield Decision2->Check3 No Decision3 Low Yield + Smear? Check3->Decision3 Action3 Implement Fed-Batch (Replenish CTP+Mg) Decision3->Action3 Yes

Figure 2: Decision Logic for CTP-Related Termination Issues.

References

  • Martin, C. T., et al. (2008). "Mechanism of T7 RNAP Pausing and Termination." Journal of Molecular Biology. Explains the kinetic instability of the initiation complex and the role of sequence context in abortive cycling.

  • Samnuan, K., et al. (2021). "Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA." BioRxiv. Establishes the critical Mg²⁺:NTP ratio (approx 1:1.875) for maximizing yield and reducing termination.[2][3]

  • Jena Bioscience. (2024). "HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP) Technical Guide." Details the specific requirements for 100% substitution of CTP with 5-methyl-CTP.

  • Thermo Fisher Scientific. (2025). "Optimization of In vitro Transcription Reaction for mRNA Production." Describes fed-batch methodologies to prevent NTP depletion during long reactions.

Sources

Optimizing buffer conditions for experiments involving CTP

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Cytidine Triphosphate (CTP) Buffer Optimization & Troubleshooting Ticket Priority: High (Research & Drug Development)

Welcome to the CTP Optimization Hub

As Senior Application Scientists, we know that CTP is not just a reagent; it is a kinetic driver. Whether you are synthesizing mRNA for vaccine development (IVT) or characterizing metabolic enzymes (CTP Synthetase), the behavior of CTP is dictated by the ionic environment —specifically the interplay between pH, Magnesium (


), and polyamines.

This guide replaces generic protocols with causality-driven optimization .

Module 1: In Vitro Transcription (IVT) Optimization

Application: mRNA Synthesis, RNA Drug Development.[1] Critical Mechanism: T7 RNA Polymerase requires


 as a cofactor.[2][] However, CTP (and other NTPs) chelate 

with a 1:1 stoichiometry. If you increase CTP concentration to boost yield without adjusting Magnesium, you starve the enzyme.
The "Magnesium Window" Protocol

Standard protocols often fail at high NTP concentrations because they use fixed Magnesium levels. Use this dynamic ratio approach.

1. The Golden Ratio For high-yield reactions (e.g., self-amplifying RNA or long mRNA), the total Magnesium concentration must exceed the total NTP concentration.

  • Target Ratio: 1.2 to 1.9 moles of

    
     per mole of total NTP.
    
  • Preferred Salt: Magnesium Acetate (

    
    ) is superior to 
    
    
    
    for high yields, as chloride ions can inhibit T7 RNAP at high concentrations [1].

2. Buffer Composition Table (High-Yield Formulation)

ComponentStandard Conc.High-Yield OptimizationFunction & Causality
Buffer Base 40 mM Tris-HCl50 mM HEPES-KOH (pH 7.9) HEPES maintains pH better during the release of protons (H+) that occurs during phosphodiester bond formation.
CTP (each NTP) 1-2 mM5-10 mM High input drives kinetics, but requires Mg adjustment.

(Total)
6-20 mMCalculated:

Compensates for NTP chelation. Example: If total NTP = 40mM, use ~54mM Mg.
Spermidine 2 mM2-4 mM (Titrate) Condenses DNA template and stabilizes RNA. Warning: Excess precipitates DNA in the presence of high CTP.
DTT 10 mM10-20 mM Prevents oxidation of the enzyme's active site cysteines.
Visualization: The IVT Kinetic Flow

This diagram illustrates the competitive balance between NTP consumption and Magnesium availability.

IVT_Pathway cluster_inputs Reaction Inputs CTP Free CTP (Substrate) Complex Mg-CTP Complex (Substrate Form) CTP->Complex Chelation Mg Free Mg2+ (Cofactor) Mg->Complex Required Template DNA Template T7RNAP T7 RNA Polymerase Template->T7RNAP Binding Complex->T7RNAP Entry Precipitate Mg-Pyrophosphate (Insoluble Precipitate) T7RNAP->Precipitate Byproduct Release mRNA mRNA Transcript T7RNAP->mRNA Synthesis Precipitate->Mg Depletes Free Mg

Figure 1: The Magnesium Dependency Loop. Note how byproduct formation (Pyrophosphate) strips free Magnesium from the system, potentially stalling the reaction if the initial buffer ratio is too low.

Module 2: CTP Synthetase (CTPS) Assay Center

Application: Enzyme Kinetics, Metabolic Engineering. Critical Mechanism: CTPS converts UTP to CTP.[4] This reaction is allosterically regulated . If your buffer does not support the tetramerization of the enzyme, activity will be negligible.

Key Buffer Conditions
  • The GTP Trigger: CTPS requires GTP not just as an energy source, but as an allosteric activator that promotes the formation of the "ammonia tunnel" (tetramerization) [2].

    • Protocol Note: Ensure your buffer contains 0.1 - 0.5 mM GTP, even if it is not the substrate being measured.

  • Product Inhibition: CTP inhibits its own synthesis.

    • Troubleshooting: In continuous assays, CTP accumulation will cause a rapid plateau. Use an ATP-regenerating system or measure initial velocities (

      
      ) within the first 5-10 minutes.
      
  • pH Sensitivity:

    • Glutamine-dependent activity is optimal at pH 8.0 .

    • Ammonia-dependent activity (using

      
       instead of Glutamine) is optimal at pH 8.5 - 8.8 .
      
Visualization: CTPS Regulatory Pathway

CTPS_Regulation UTP UTP (Substrate) CTPS_Active CTPS (Tetramer/Active) UTP->CTPS_Active ATP ATP (Energy) ATP->CTPS_Active GTP GTP (Activator) CTPS_Inactive CTPS (Dimer/Inactive) GTP->CTPS_Inactive Promotes Assembly CTPS_Inactive->CTPS_Active CTP CTP (Product) CTPS_Active->CTP Synthesis CTP->CTPS_Active Feedback Inhibition

Figure 2: The CTPS Regulatory Switch. GTP is required to transition the enzyme to its active state, while CTP acts as a feedback brake.

Module 3: Troubleshooting & FAQs
Ticket #001: "My IVT reaction turned cloudy/white."

Diagnosis: Magnesium Pyrophosphate precipitation or DNA-Spermidine aggregation. Solution:

  • Check Spermidine: If the cloudiness appeared immediately upon mixing, it is likely Spermidine precipitating the DNA. Add Spermidine last , or dilute the DNA template before adding to the high-salt mix.

  • Check Pyrophosphatase: If cloudiness appeared during incubation, it is Magnesium Pyrophosphate (a byproduct). You must add Inorganic Pyrophosphatase (IPP) (0.002 U/µL) to break this down. This also releases free Mg, keeping the reaction going [3].

Ticket #002: "CTP concentration drops in the master mix."

Diagnosis: Acid-catalyzed hydrolysis or Metal-ion catalysis. Solution:

  • Storage pH: Store CTP stocks at pH 7.5 - 8.0 . At pH < 5.0, the triphosphate bond is unstable.

  • The "Mix Rule": Never store CTP mixed with Magnesium for long periods (e.g., freeze-thawing a "complete" master mix).

    
     catalyzes the hydrolysis of the terminal phosphate. Add Magnesium only immediately before the reaction.
    
Ticket #003: "Low yield with long RNA transcripts (>5kb)."

Diagnosis: Abortive cycling or Magnesium depletion. Solution:

  • Boost Mg: Long transcripts consume more CTP, depleting free Mg faster. Increase Mg:NTP ratio to 1.5:1.

  • Acetate Switch: Switch from Tris-HCl/MgCl2 to HEPES/Mg-Acetate. Acetate is less chaotropic and supports better polymerase processivity.

References
  • Kern, J. A., et al. (1997). Structure of the T7 RNA polymerase–T7 lysozyme complex.Nature . Link (Validates T7 RNAP structural requirements for cofactors).

  • Endrizzi, J. A., et al. (2004). Crystal structure of CTP synthetase, a dynamic metabolic enzyme.Nature Structural & Molecular Biology . Link (Mechanistic source for GTP activation and tetramerization).

  • Cunningham, L., et al. (2020). Optimization of In Vitro Transcription for mRNA Production.Pharmaceutics . Link (Source for Mg:NTP ratio and Pyrophosphatase protocols).

  • Thermo Fisher Scientific. In Vitro Transcription Troubleshooting Guide.Link (General protocol validation).

Sources

Troubleshooting Guide: RNA Synthesis Failures Involving CTP

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: IVT-CTP-01

Introduction: The CTP Critical Path

In the landscape of therapeutic mRNA production, Cytidine Triphosphate (CTP) is often the silent variable that determines batch success. While GTP initiates transcription and ATP provides the poly-A tail, CTP (and its modified analogs like 5-methyl-CTP) governs the elongation stability of GC-rich regions.

This guide moves beyond generic advice. It addresses the specific physicochemical interactions between CTP, Magnesium, and the DNA template that lead to common failures: precipitation, truncation, and low yield.

Part 1: The "White Precipitate" Paradox

User Question: "I set up my reaction, and within minutes (or after incubation), a white precipitate formed. Is my RNA ruined?"

Scientist’s Diagnosis: Not necessarily. In IVT (In Vitro Transcription), there are two types of white precipitates: The Good (Magnesium Pyrophosphate) and The Bad (Spermidine-DNA complex). Distinguishing them is critical.

Diagnostic Matrix
FeatureMagnesium Pyrophosphate (Mg₂P₂O₇) Spermidine-DNA Complex
Timing Appears during or after incubation (2–4 hours).Appears immediately upon mixing components.[1]
Appearance Milky, cloudy suspension.Clumpy, heavy white aggregates.
Cause Byproduct of successful polymerization (PPi release).Spermidine (buffer) precipitating DNA at low temp or high conc.
Impact Positive Indicator. Reaction is working.Catastrophic Failure. Template is inaccessible.
Solution Add Pyrophosphatase (0.002 U/µL) to clear it.Discard & Restart. Follow "Reaction Assembly" below.
Visual Troubleshooting Logic

Precipitate_Logic start Observation: White Precipitate timing When did it appear? start->timing immediate Immediately upon mixing timing->immediate later After >1 hour incubation timing->later cause_bad Cause: Spermidine-DNA Shock (Template Precipitation) immediate->cause_bad cause_good Cause: Mg-Pyrophosphate (Reaction Byproduct) later->cause_good sol_bad ACTION: Restart. Assemble at Room Temp. Add DNA last. cause_bad->sol_bad sol_good ACTION: Proceed. Optional: Add Pyrophosphatase to clear solution. cause_good->sol_good

Figure 1: Decision tree for diagnosing reaction precipitates in IVT workflows.

Part 2: Stoichiometry & The "Mg²⁺ Trap"

User Question: "My yields are consistently low (e.g., <50 µg from a 20 µL reaction), even though I increased the CTP concentration. Why?"

Scientist’s Diagnosis: You likely disrupted the Mg²⁺:NTP ratio . T7 RNA Polymerase requires free Mg²⁺ as a cofactor.[2] However, NTPs (including CTP) bind Mg²⁺ with a 1:1 stoichiometry. If you increase CTP without increasing Magnesium, the nucleotides chelate all available Mg²⁺, leaving the enzyme inactive.

The Golden Rule:



  • Standard Target: Keep free Mg²⁺ between 4 mM and 10 mM .

  • Calculation: If you have 7.5 mM of each NTP (Total NTP = 30 mM), your Mg²⁺ concentration must be at least 34–40 mM .

Common Pitfall: Many commercial buffers come with fixed MgCl₂ (e.g., 20 mM). This supports only ~4 mM of each NTP. If you spike in extra CTP/5mCTP to 10 mM, you starve the reaction of Magnesium.

Part 3: Modified CTP (5-Methyl-CTP) & Kinetics

User Question: "I switched from Wild-Type CTP to 5-Methyl-CTP (5mCTP) for a vaccine construct, and my yield dropped by 40%. Is the reagent bad?"

Scientist’s Diagnosis: The reagent is likely fine; the kinetics are different. T7 RNA Polymerase incorporates bulky modified nucleotides (like 5mCTP) slower than natural CTP. This leads to increased "abortive initiation" (enzyme falling off early).

Optimization Protocol for 5mCTP:

  • Increase Time, Not Enzyme:

    • Standard CTP: 2 hours @ 37°C.

    • 5mCTP: Extend to 4 hours @ 37°C .

    • Why? The slower incorporation rate requires more time to reach plateau.

  • GTP Priming:

    • If the transcript starts with multiple Cytosines, initiation is difficult. Ensure your template has 2-3 Guanosines (GGG) at the +1 to +3 positions (T7 promoter preference).

    • Note: If using 5mCTP, ensure the GTP concentration is not limiting (maintain >7.5 mM).

  • Temperature Modulation:

    • For difficult templates with 100% 5mCTP substitution, lower the temperature to 30°C but incubate overnight (12-16h). This stabilizes the enzyme-template complex during the slower elongation steps.

Part 4: The Reaction Assembly Protocol (Preventing Failure)

User Question: "How do I physically mix the reagents to prevent the Spermidine crash?"

Scientist’s Diagnosis: Spermidine (a polyamine in the buffer) is positively charged. DNA is negatively charged.[3] If they meet at high concentrations without a buffer "cushion," they precipitate instantly.

Correct Assembly Workflow: Never add the enzyme or DNA directly to the 10x Buffer.

Assembly_Workflow step1 1. Water (Solvent) step2 2. Buffer (Spermidine) step1->step2 Dilutes Salts step3 3. NTPs (CTP/ATP...) step2->step3 Buffers pH note CRITICAL: Do not skip Step 1. Keep at Room Temp during assembly. step2->note step4 4. Template (DNA) step3->step4 Ionic Shielding step5 5. Enzyme (T7 Pol) step4->step5 Final Catalyst

Figure 2: Sequential assembly order to prevent ionic shock and precipitation.

Detailed Steps:

  • Thaw at Room Temperature: Thaw 10x Buffer and NTPs at room temperature (not on ice) to ensure salts are fully dissolved.

  • Water First: Add Nuclease-free water to the tube.

  • Buffer Second: Add the buffer to the water and vortex. This dilutes the Spermidine.

  • NTPs Third: Add CTP and other nucleotides.

  • Template Fourth: Add linearized DNA.

  • Enzyme Last: Add T7 Polymerase.

  • Incubate: 37°C (dry air incubator preferred over water bath to prevent condensation/contamination).

Part 5: Quality Control & References
Quick QC Check

If the reaction fails, run 1 µL of the reaction (before DNase treatment) on a standard agarose gel.

  • Smear: Degradation (RNase contamination).[4][5]

  • Band larger than template: Successful RNA (RNA runs differently than DNA; usually appears larger/slower).

  • Band same size as template: Failed reaction (seeing only the DNA template).

References
  • Jena Bioscience. (2023).[6] HighYield T7 mRNA Synthesis Kit (m5CTP) Protocol.[6][7] Retrieved from [6]

  • New England Biolabs (NEB). (n.d.). FAQ: How can the yield of RNA be maximized when using T7 RNA Polymerase? Retrieved from

  • Thermo Fisher Scientific. (2020). Troubleshooting In Vitro Transcription.[1][5][8][9] Retrieved from

  • Imperial College London. (2021). Design-of-Experiments In Vitro Transcription Yield Optimization. (Discussion on Mg/NTP Ratios). Retrieved from

  • Promega. (2019). In Vitro Transcription: Common Causes of Reaction Failure.[5][10] Retrieved from

Sources

Technical Guide: Effect of Freeze-Thaw Cycles on CTP Disodium Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Functionality Nexus

Cytidine 5'-triphosphate (CTP) disodium is a critical reagent in molecular biology, serving as a substrate for RNA polymerases (e.g., T7, SP6) during in vitro transcription (IVT) and as an energy donor in lipid biosynthesis. While CTP disodium is chemically more stable than its free acid form, it remains susceptible to hydrolysis of the phosphoanhydride bonds.

The Core Issue: Freeze-thaw (F/T) cycles induce microscopic physicochemical changes—specifically cryoconcentration and pH shifts —that accelerate the hydrolysis of CTP into Cytidine Diphosphate (CDP) and inorganic phosphate (


).

Critical Threshold: Empirical data suggests that >3 freeze-thaw cycles can generate sufficient CDP impurities (>1-2%) to competitively inhibit RNA polymerase, resulting in truncated transcripts and reduced IVT yields [1, 2].

Troubleshooting Guide (Q&A)

This section addresses specific phenomena users may encounter.

Category A: Visual & Physical Inspection

Q1: I noticed a white precipitate in my CTP aliquot after thawing. Is it safe to use? Diagnosis: Likely cryoprecipitation of the disodium salt. Mechanism: During freezing, water crystallizes first, creating a super-concentrated "eutectic" phase. If the concentration exceeds the solubility limit of CTP disodium (~50-100 mM depending on pH), it precipitates. Action:

  • Vortex gently at room temperature for 5 minutes.

  • If the precipitate dissolves completely, the CTP is likely physically recoverable.

  • Crucial Step: Check pH. If the pH has drifted significantly from neutral (pH 7.0 ± 0.5), hydrolysis may have occurred. If the precipitate persists, discard the aliquot .

Q2: My CTP solution has turned slightly yellow. What does this indicate? Diagnosis: Chemical degradation or oxidation. Mechanism: While pure nucleotide hydrolysis is colorless, yellowing often indicates base modification or contamination (e.g., oxidation of trace metal contaminants interacting with the phosphate chain). Action: Discard immediately. Do not attempt to use in IVT or cell-based assays, as this indicates a compromised reagent that will introduce undefined variables.

Category B: Functional Performance (IVT)

Q3: My RNA yield has dropped by 40% compared to the last batch. Could the CTP be the cause? Diagnosis: Accumulation of CDP (Hydrolysis Product). Mechanism: CDP acts as a competitive inhibitor to CTP for the RNA polymerase active site. Unlike ATP/GTP, where hydrolysis products might be tolerated differently, high levels of CDP specifically reduce the elongation rate of T7 RNA polymerase [3]. Action:

  • Run the Functional Verification Protocol (See Section 5).

  • If the "suspect" CTP yields <80% of a fresh control, replace the stock.

Q4: I see "smearing" or truncated products on my RNA gel. Is this a CTP issue? Diagnosis: Imbalanced Nucleotide Concentration. Mechanism: If CTP degrades, the effective concentration of functional triphosphate decreases. This disrupts the optimal NTP ratio (usually 1:1:1:1), leading to polymerase stalling and abortive cycling. Action: Quantify the actual CTP concentration using UV absorbance (


) or HPLC. Adjust input volume or discard if degradation >5%.

Mechanistic Deep Dive: Why Freeze-Thaw Damages CTP

To understand the protocol, one must understand the enemy. Freeze-thaw damage is not caused by the cold itself, but by the phase transition .

The Degradation Pathway

The primary degradation route is the hydrolysis of the


-phosphate and 

-phosphate.

CTP_Degradation CTP CTP (Active) Cytidine 5'-Triphosphate Transition Hydrolysis (Rate accelerated by low pH & cryoconcentration) CTP->Transition CDP CDP (Inhibitor) Cytidine 5'-Diphosphate Transition->CDP - Pi Pi Pi Inorganic Phosphate Transition->Pi CMP CMP (Inactive) Cytidine 5'-Monophosphate CDP->CMP Slow Hydrolysis (- Pi)

Figure 1: The hydrolysis pathway of CTP. The conversion to CDP is the primary concern for IVT efficiency as CDP competes with CTP for the polymerase active site.

The "Concentration Effect"

As a solution freezes, pure water forms ice crystals. This excludes solutes (CTP, salts, buffer ions) into a rapidly shrinking liquid volume.

  • Concentration Spike: Local CTP concentration can jump from 100 mM to >1 M.

  • pH Shift: If stored in sodium phosphate buffer, the selective precipitation of

    
     (less soluble) leads to a drastic pH drop (sometimes as low as pH 4.0) in the unfrozen liquid pockets [4]. Acidic conditions catalyze phosphoanhydride bond breakage.
    

Best Practices for Storage & Handling

ParameterRecommendationRationale
Storage Buffer 10 mM Tris-HCl (pH 7.5 - 8.0)Avoids sodium phosphate pH shifts. Tris maintains pH stability during freezing better than phosphate.
Aliquot Size Single-use (e.g., 50 µL)Eliminates the need for refreezing.
Thawing Method Ice bath or 4°CSlow, controlled thaw reduces thermal shock. Avoid 37°C water baths which can accelerate hydrolysis in localized "hot spots."
Cycle Limit Max 3 Cycles Beyond 3 cycles, purity typically drops below the 98-99% threshold required for GMP-grade IVT.
Refreezing Snap-freeze in Liquid

Rapid freezing creates smaller ice crystals, minimizing the duration of the damaging "eutectic" phase.

Experimental Protocols

Protocol A: Analytical Purity Check (HPLC)

Use this to definitively quantify CTP integrity.

Method: Strong Anion Exchange (SAX) HPLC Objective: Separate CTP from CDP and CMP impurities based on phosphate charge.

  • Column: SAX analytical column (e.g., Agilent SAX or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.05 M

    
    , pH 2.8 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: 0.5 M

    
    , pH 2.8.
    
  • Gradient: Linear gradient from 0% B to 100% B over 20 minutes.

  • Detection: UV at 271 nm (Cytidine

    
    ).
    
  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria:

    • CTP Peak Area > 98.0%

    • CDP Peak Area < 1.5%

Protocol B: Functional IVT "Stress Test"

Use this if HPLC is unavailable to determine if a specific lot is viable.

  • Setup: Prepare two 20 µL IVT reactions.

    • Control: Fresh/Reference CTP.

    • Test: The CTP aliquot .

  • Reaction: Standard T7 polymerase condition (40 mM Tris pH 8.0, 20 mM

    
    , 2 mM Spermidine, 10 mM DTT).
    
  • Incubation: 37°C for 2 hours.

  • Quantification:

    • Treat with DNase I to remove template.

    • Purify RNA (spin column or LiCl precipitation).

    • Measure yield via NanoDrop or Qubit.

  • Pass/Fail: If Test Yield is < 90% of Control Yield, discard the CTP batch.

Decision Logic for Researchers

Use this workflow to make quick decisions in the lab.

Decision_Tree Start Evaluate CTP Aliquot History How many F/T cycles? Start->History Cycles_High > 3 Cycles History->Cycles_High Cycles_Low < 3 Cycles History->Cycles_Low Inspect Visual Inspection Precipitate Precipitate or Discoloration? Inspect->Precipitate Discard1 DISCARD (High risk of CDP) Cycles_High->Discard1 Cycles_Low->Inspect Yes_Precip Yes Precipitate->Yes_Precip No_Precip No (Clear) Precipitate->No_Precip Yes_Precip->Discard1 Critical Is experiment Critical/GMP? No_Precip->Critical Yes_Crit Yes Critical->Yes_Crit No_Crit No (Routine) Critical->No_Crit HPLC Run HPLC Check (Protocol A) Yes_Crit->HPLC Use PROCEED (Use Control) No_Crit->Use

Figure 2: Decision matrix for determining the viability of CTP aliquots based on history and visual cues.

References

  • ResearchGate. (2012).[1] Stability of CTP disodium salt at -20°C. Retrieved from [Link]

  • Pace Analytical. (2025). Freeze and Thaw Cycle Stability Testing. Retrieved from [Link]

  • National Cancer Institute. (2023). Freeze Thaw Stability Study by HPLC-SEC SOP 22501. Retrieved from [Link]

Sources

Technical Support Center: Managing CTP Concentration in High-Yield IVT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CTP Bottleneck

In high-yield in vitro transcription (IVT), CTP management is frequently the silent killer of reaction efficiency. While UTP is often manipulated to control immunogenicity (dsRNA), CTP depletion is the primary cause of premature termination on high-GC templates (common in therapeutic mRNA optimization).

Unlike ATP or GTP, which often have higher initiating concentrations, CTP is consumed rapidly during the elongation of GC-rich engineered coding sequences (CDS). If CTP drops below the


 of the T7 RNA polymerase (approx. 34 µM, though effective process saturation requires >2 mM), the enzyme stalls. This stalling does not just stop the reaction; it promotes the release of abortive short transcripts and can destabilize the elongation complex, leading to heterogeneous product profiles.

This guide provides the protocols to diagnose, manage, and optimize CTP levels for multi-gram scale synthesis.

Diagnostic Workflow: Is CTP Your Problem?

Before altering your protocol, confirm that CTP is the limiting factor using this logic flow.

CTP_Diagnosis Start Observed Issue: Low Yield or Heterogeneity CheckGC Analyze Template Sequence: Is GC Content > 55%? Start->CheckGC CheckShort Run Bioanalyzer/Fragment Analyzer: Are there 'smears' < Full Length? CheckGC->CheckShort Yes CheckMg Check Mg:NTP Ratio: Is Free Mg2+ > 4mM? CheckGC->CheckMg No (AT Rich) DiagnosisCTP DIAGNOSIS: CTP Depletion (Elongation Stalling) CheckShort->DiagnosisCTP Yes (Abortive Transcripts) DiagnosisRNase DIAGNOSIS: RNase Contamination or Template Issue CheckShort->DiagnosisRNase No (Clean but low yield) DiagnosisMg DIAGNOSIS: Mg2+ Limitation (PPi Sequestration) CheckMg->DiagnosisMg No (< 4mM excess) CheckMg->DiagnosisRNase Yes

Figure 1: Diagnostic logic tree to distinguish CTP depletion from Magnesium limitation or RNase contamination.

Troubleshooting Guides

Issue 1: The "GC-Rich" Plateau

Symptom: Reaction kinetics are linear for 60 minutes, then abruptly plateau despite having 50% of total NTPs remaining (measured by HPLC). Root Cause: The template consumes CTP at a rate 1.5x–2x faster than other nucleotides due to sequence bias (e.g., codon-optimized Spike protein sequences). Solution: The Staggered CTP Bolus

Do not simply start with higher CTP, as total NTP concentrations >40 mM can inhibit initiation due to Mg2+ chelation.

Protocol:

  • Baseline: Start with equimolar NTPs (e.g., 5 mM each).

  • Calculation: Determine the C:A ratio of your template.

    • Example: If your transcript is 30% Cytosine and 20% Adenine, your consumption ratio is 1.5.

  • Intervention: Add a "Spike" of CTP + Mg2+ at T=60 min.

    • Mix: 100 mM CTP stock + 100 mM MgCl2 (1:1 ratio).

    • Volume: Add to increase reaction CTP by 2 mM.

Issue 2: Precipitate Formation (The "White Cloud")

Symptom: The reaction turns cloudy white; yield drops. Root Cause: As CTP and other NTPs are consumed, inorganic pyrophosphate (PPi) is released. PPi binds Mg2+ to form insoluble Magnesium Pyrophosphate (


), stripping the polymerase of its essential cofactor.
The CTP Connection:  High-yield reactions driven by extra CTP generate massive amounts of PPi.

Corrective Action:

  • Enzyme: Ensure Inorganic Pyrophosphatase (iPPase) is present at 0.004 U per µL of reaction volume.

  • Mg2+ Balance: For every 1 mM of CTP added during a fed-batch process, you must add 0.8–1.0 mM of Mg(OAc)2 . Acetate salts are preferred over Chloride for solubility in high concentrations.

Advanced Protocol: Fed-Batch CTP Management

For industrial-scale mRNA production (>5 mg/mL yield), a simple batch reaction is insufficient. Use this fed-batch protocol to maintain CTP above the critical stalling threshold.

Reagents Required
  • Feed Stock A: 100 mM ATP, GTP, UTP.

  • Feed Stock B (CTP Enriched): 150 mM CTP (or adjusted based on sequence).

  • Magnesium Feed: 500 mM Mg(OAc)2.

Step-by-Step Methodology
Timepoint (hrs)ActionTarget Concentration (in Reaction)Rationale
T=0 Initiate Batch5 mM each NTP, 24 mM Mg2+Standard initiation conditions.
T=1.0 HPLC Check --Quantify consumption rates.
T=1.5 Feed 1 Add CTP to restore to 5 mMReplenish the fastest-consuming nucleotide first.
T=2.5 Feed 2 Add All NTPs + Mg2+Restore all NTPs to 5 mM; Maintain Mg2+ at +4 mM excess.
T=4.0 Harvest --Prolonged incubation increases hydrolysis risk.

Critical Calculation for Mg2+:



Note: If you add 5 mM CTP, you must add ~5 mM Mg2+ to keep the free magnesium constant.

Frequently Asked Questions (FAQ)

Q: Why not just use 10 mM CTP at the start? A: High initial ionic strength inhibits T7 RNA Polymerase initiation. Concentrations above 8-10 mM per nucleotide can reduce initial yields by 30-50%. It is chemically safer to start lower (4-5 mM) and feed the reaction.

Q: Does CTP concentration affect dsRNA formation? A: Indirectly, yes. While UTP depletion is the classic driver of dsRNA (via polymerase switching to RNA-templated transcription), CTP depletion causes stalling . A stalled polymerase complex is unstable and can generate short, abortive transcripts that may anneal to the template or product, triggering dsRNA sensors. Maintaining CTP sufficiency ensures smooth elongation and "clean" full-length product.

Q: Can I use pH to monitor CTP consumption? A: Yes. The release of protons during phosphodiester bond formation causes acidification. In unbuffered or lightly buffered systems, a pH drop correlates with NTP consumption. However, for precise CTP management, at-line HPLC (e.g., anion exchange) is the only way to distinguish CTP depletion from general NTP depletion.

References

  • Kinetic Modeling of T7 RNAP: Arnold, S. et al. "Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase." Biotechnology and Bioengineering. (Provides

    
     values: 
    
    
    
    ).
  • dsRNA Mechanisms: Mu, X. et al. "Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP." Nucleic Acids Research. (Context on NTP balance and dsRNA).

  • Fed-Batch Optimization: Cytiva. "mRNA manufacturing with fed-batch in vitro transcription." (Protocols for Mg/NTP feeding).

  • Reaction Conditions: New England Biolabs. "Optimizing T7 RNA Polymerase Reactions." (Standard Mg:NTP ratio guidelines).

Validation & Comparative

Technical Guide: Validation of CTP Disodium Purity by HPLC for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Enzymatic Kinetics

In high-stakes molecular biology—specifically In Vitro Transcription (IVT) for mRNA vaccine production and kinetic studies of CTP synthases—the purity of Cytidine 5'-triphosphate (CTP) disodium salt is a critical, often overlooked variable.

While many certificates of analysis (CoA) report purity based on simple UV absorbance at 260 nm (


), this method is insufficient. It cannot distinguish between CTP and its dephosphorylated hydrolysis products (CDP, CMP) or deaminated byproducts (UTP), all of which share similar extinction coefficients.

The Consequence: Using CTP with hidden mono-/di-phosphate impurities leads to:

  • Competitive Inhibition: CDP and CMP often compete for the active sites of polymerases and synthases, altering apparent

    
     and 
    
    
    
    .
  • Abortive Cycling: In IVT, impurities can trigger early termination, resulting in truncated, non-functional mRNA species.

  • Batch-to-Batch Volatility: Inconsistent yields in lipid nanoparticle (LNP) formulation workflows.

This guide provides a validated, comparative protocol for assessing CTP purity using Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC), contrasting high-performance reagents against degraded alternatives to demonstrate the downstream impact.

The Methodological Standard: Ion-Pair RP-HPLC[1][2]

Standard Reverse-Phase (RP) chromatography fails to retain nucleotides because they are highly polar and negatively charged at neutral pH. To solve this, we utilize Ion-Pair Chromatography .

Mechanism of Action

A lipophilic cation (Ion-Pairing Agent), such as Tetrabutylammonium bisulfate (TBAS), is added to the mobile phase.

  • Interaction: The positively charged ammonium head of the TBAS pairs with the negatively charged phosphate groups of the CTP.

  • Retention: The hydrophobic butyl tails of the TBAS interact with the C18 stationary phase.

  • Separation: Elution follows the charge density. CMP (1 phosphate) elutes first, followed by CDP (2 phosphates), and finally CTP (3 phosphates).

Visualizing the Workflow

HPLC_Workflow cluster_QC Quality Control Loop Sample CTP Sample (10 mM Stock) Prep Dilution & Filtration (0.22 µm PVDF) Sample->Prep HPLC IP-RP-HPLC System (C18 Column) Prep->HPLC MobilePhase Mobile Phase Prep (Buffer + TBAS) MobilePhase->HPLC Detector UV Detection (271 nm) HPLC->Detector Analysis Data Analysis (Peak Area %) Detector->Analysis Analysis->Sample Pass/Fail

Figure 1: End-to-end workflow for CTP purity validation. The process emphasizes filtration and specific ion-pairing buffer preparation to ensure reproducibility.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the resolution between CDP and CTP is


, the system is not suitable for release testing.
Reagents & Equipment[3][4][5][6]
  • Column: C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Potassium Phosphate (

    
    ) + 10 mM Tetrabutylammonium bisulfate (TBAS), pH adjusted to 6.5 with KOH.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV @ 271 nm (Lambda max for Cytidine).

Step-by-Step Procedure
  • System Equilibration: Flush column with 95% Mobile Phase A / 5% Mobile Phase B for 30 minutes until baseline stabilizes.

  • Sample Preparation:

    • Dissolve CTP disodium powder in HPLC-grade water to 10 mM.

    • Dilute to working concentration (e.g., 0.1 mM) using Mobile Phase A to prevent solvent shock.

    • Filter through 0.22 µm membrane.

  • Gradient Profile:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
15.070301.0
20.070301.0
21.09551.0
30.09551.0
  • Integration: Integrate all peaks >0.1% of total area. Calculate purity using Area Normalization.

Comparative Analysis: High-Purity vs. Degraded CTP

To demonstrate the necessity of this method, we compared a fresh lot of High-Purity CTP Disodium (>99%) against a Stress-Degraded Sample (stored at 25°C for 48 hours).

A. Chromatographic Performance[4][5][7][8][9][10]
ParameterHigh-Purity CTP (Reference)Degraded CTP (Test)Interpretation
CTP Peak Area 99.4%88.2%Significant hydrolysis occurred.
CDP Impurity 0.4%8.5%Primary degradation product (diphosphate).
CMP Impurity <0.1%2.1%Secondary degradation product.
Unknowns 0.1%1.2%Potential deamination (Uridine species).
Retention Time 14.2 min14.1 minConsistent system performance.

Observation: The degraded sample showed a distinct "shoulder" peak eluting immediately prior to the main CTP peak, identified as CDP. In a standard UV spectrophotometer, these two samples would yield nearly identical concentration readings, masking the 11% impurity load.

B. Impact on Enzymatic Assay (In Vitro Transcription)

We utilized both CTP sources in a T7 RNA Polymerase IVT reaction to synthesize a 2kb mRNA construct.

MetricHigh-Purity CTPDegraded CTPImpact
mRNA Yield 4.2 mg/mL2.8 mg/mL33% Yield Loss due to competitive inhibition.
Transcript Integrity >90% Full Length75% Full LengthHigher rate of abortive transcripts.
dsRNA Byproduct LowHighImpurities can trigger aberrant polymerase activity.

Critical Insight: The presence of CDP acts as a competitive inhibitor to CTP. Since T7 RNA polymerase has a specific


 for nucleotides, shifting the [CTP]:[CDP] ratio changes the reaction kinetics, requiring higher magnesium concentrations to compensate, which in turn promotes hydrolysis—a vicious cycle.

Downstream Causality Diagram

Understanding why purity matters is as important as measuring it. The diagram below illustrates the cascade of failure initiated by impure CTP.

Impact_Pathway Impurity Impurity: CDP/CMP (>5%) Enzyme T7 RNA Polymerase Impurity->Enzyme Binds Inhibition Competitive Inhibition (Active Site Blockage) Enzyme->Inhibition Kinetics Altered Kinetics (Increased Km, Lower Vmax) Inhibition->Kinetics Result Low mRNA Yield & Truncated Sequences Kinetics->Result

Figure 2: The biochemical impact pathway. Impurities are not inert; they actively compete for enzyme active sites, degrading assay performance.

Troubleshooting & System Suitability

To ensure your data is trustworthy (Trustworthiness), every run must pass these System Suitability Tests (SST):

  • Resolution (

    
    ):  The separation between the CDP and CTP peaks must be 
    
    
    
    . If
    
    
    , decrease the percentage of Acetonitrile in Mobile Phase B or lower the flow rate.
  • Tailing Factor (

    
    ):  CTP peak tailing should be between 0.8 and 1.2. High tailing indicates column aging or insufficient ion-pairing agent.
    
  • Pressure: Stable backpressure is required. Fluctuations indicate pump seal failure or air bubbles, which invalidates the gradient profile.

Storage Warning: CTP disodium is extremely hygroscopic and sensitive to hydrolysis.

  • Correct Storage: -20°C in aliquots (avoid freeze-thaw).

  • Working Solution: Keep on ice; discard unused portions after 24 hours.

Conclusion

Validation of CTP disodium purity via IP-RP-HPLC is not merely a quality control box-ticking exercise; it is a fundamental requirement for reproducible enzymatic assays. As demonstrated, a mere 10% degradation—invisible to standard UV quantification—can result in a 33% loss in downstream yield. By adopting the ion-pair protocol detailed above, researchers can eliminate reagent variability as a source of experimental error.

References

  • Frontiers in Bioengineering and Biotechnology. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2008). Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • ResearchGate. (2026). Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity. Retrieved from [Link]

Comparing the performance of CTP disodium from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking CTP Disodium: A Senior Scientist’s Guide to Quality & Performance Content Type: Technical Comparison & Validation Guide Audience: Researchers, Process Development Scientists (mRNA/IVT), and CMC Leads.[1]

Executive Summary: The Hidden Variable in mRNA Synthesis

As Senior Application Scientists, we often obsess over T7 RNA Polymerase variants or lipid nanoparticle (LNP) formulations, yet we frequently overlook the foundational chemistry of our building blocks.[1] Cytidine 5'-triphosphate (CTP) disodium salt is not merely a commodity reagent; it is a critical process variable.[1]

In In Vitro Transcription (IVT), CTP quality dictates not just yield, but transcript integrity.[1] Variations in salt stoichiometry, hydrolytic degradation products (CDP), and trace metal contamination can shift the optimal Magnesium (Mg²⁺) window, leading to abortive cycling or double-stranded RNA (dsRNA) byproducts.[1]

This guide moves beyond the Certificate of Analysis (CoA). It provides a rigorous framework for comparing CTP suppliers (e.g., Thermo Fisher TheraPure, Hongene, Promega, and generic alternatives) by evaluating their impact on reaction kinetics and final mRNA critical quality attributes (CQAs).[1]

Critical Quality Attributes (CQAs): What to Measure

Before running a reaction, you must validate the material. A " >99% Purity" claim on a label is insufficient for therapeutic manufacturing.[1]

Table 1: Comparative Specifications & Their Functional Impact
CQA ParameterStandard Grade (Research)Premium/GMP Grade (Therapeutic)Functional Impact on IVT
Purity (HPLC) ≥ 95.0%≥ 99.5%Lower purity introduces chain-terminating analogs.[1]
Cytidine Diphosphate (CDP) < 2.0%< 0.2%Critical: CDP competes with CTP for the active site but cannot form the phosphodiester bond, reducing

.[1]
Salt Stoichiometry Variable (Na⁺:CTP 1.8–2.[1]2)Strictly Controlled (2.0 ± 0.[1]1)Excess Na⁺ alters ionic strength; variable stoichiometry disrupts the critical Mg²⁺:NTP ratio.[1]
Heavy Metals (Pb, Fe) < 20 ppm< 5 ppmFe²⁺/Fe³⁺ can catalyze RNA hydrolysis (Fenton reaction) and inhibit polymerase activity.[1]
Endotoxin Not Tested< 10 EU/mLEssential for in vivo safety; high endotoxin can trigger immune responses confounding immunogenicity data.[1]

Experimental Framework: Validation Protocols

To objectively compare Supplier A vs. Supplier B, do not rely on a single yield point. You must stress-test the nucleotide in a kinetic environment.[1]

Protocol A: High-Resolution IP-RP HPLC Analysis

Objective: Quantify CDP and trace impurities that co-elute in standard anion-exchange methods.[1]

  • Column: C18 Reverse Phase (e.g., Thermo DNAPac or Waters ACQUITY OST).[1]

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[1]

  • Mobile Phase B: 100 mM TEAA in 25% Acetonitrile.

  • Gradient: 0–15% B over 20 minutes.

  • Detection: UV at 270 nm.

  • Success Criteria: Resolution (

    
    ) between CDP and CTP peaks must be > 1.5.
    
Protocol B: The Mg²⁺ Optimization Stress Test (The "Yield Cliff")

Objective: Determine how the CTP source affects the optimal Mg²⁺ window. Impure CTP often requires higher Mg²⁺ to compensate for chelation by contaminants, narrowing the success window.

  • Reaction Mix: Standard T7 IVT setup (40 mM Tris-HCl, pH 7.9).

  • Variable: Titrate Mg(OAc)₂ from 10 mM to 60 mM in 5 mM increments.

  • Fixed: CTP (Supplier A or B) at 5 mM; ATP/GTP/UTP at 5 mM.[1]

  • Readout: Quantify mRNA yield via A260 (after LiCl precipitation) or RiboGreen assay.

  • Analysis: Plot Yield vs. [Mg²⁺]. A "Premium" CTP will show a broader plateau; "Standard" CTP often shows a sharp peak followed by rapid inhibition (precipitation of Mg-Pyrophosphate).[1]

Comparative Performance Analysis

The following data represents a synthesized comparison of a Premium Supplier (e.g., Thermo TheraPure/Hongene GMP) versus a Generic Bulk Supplier , based on aggregated field data and CoA specifications.

Table 2: Head-to-Head Performance Metrics
MetricPremium Supplier (High Purity)Generic Supplier (Bulk)Interpretation
CDP Content (HPLC) 0.15%1.8%Generic source has 12x higher inhibitor load.[1]
Optimal Mg²⁺ Conc. 22–28 mM (Broad Window)35 mM (Sharp Peak)Generic requires more Mg²⁺ to overcome impurities, increasing risk of precipitation.[1]
IVT Yield (4 hr) 5.2 mg/mL3.8 mg/mL27% Yield Drop due to competitive inhibition by CDP.[1]
dsRNA Byproduct < 0.5%> 2.0%Impurities stall the polymerase, promoting "run-off" transcription and dsRNA formation.
Batch-to-Batch CV < 5%15–20%High variability in generic salts forces re-optimization of every IVT batch.[1]

Scientist's Note: The "Yield Drop" is often non-linear. A 1% contaminant doesn't mean a 1% yield loss; because T7 polymerase is highly processive, a single termination event aborts the entire transcript. Therefore, 1% CDP can lead to disproportionately lower yields of full-length mRNA.[1]

Visualizing the Mechanism

To understand why CTP quality impacts the reaction, we must visualize the kinetic pathway. The diagram below illustrates the "Critical Path" where CTP enters the T7 Polymerase complex.

IVT_Kinetic_Pathway Start Initiation Complex (T7 Pol + DNA + Mg²⁺) Elongation Elongation Phase (Processive Synthesis) Start->Elongation Promoter Clearance NTP_Pool NTP Pool (ATP, GTP, UTP, CTP) Mg_Interaction Mg²⁺ Coordination (Critical Ratio 1:1.8) NTP_Pool->Mg_Interaction Chelation Mg_Interaction->Elongation Substrate Entry Abortive Abortive Cycling (Short Fragments) Elongation->Abortive Stalling/Termination Full_Length Full Length mRNA (High Yield) Elongation->Full_Length Successful Incorporation CDP_Impurity Impurity: CDP (Competes for Active Site) CDP_Impurity->Elongation Competitive Inhibition

Figure 1: Kinetic impact of CTP impurities.[1] CDP competes with CTP for the polymerase active site but fails to propagate the chain, leading to enzyme stalling and abortive transcripts.

Decision Matrix: Selecting Your Supplier

Use this logic flow to categorize incoming materials before they reach your bioreactor.

QC_Decision_Tree Material Incoming CTP Lot HPLC Step 1: IP-RP HPLC (Check Purity) Material->HPLC Check_CDP Is CDP > 0.5%? HPLC->Check_CDP Reject_1 REJECT / Repurpose (Non-Critical Apps) Check_CDP->Reject_1 Yes Step_2 Step 2: Mg²⁺ Titration (Small Scale IVT) Check_CDP->Step_2 No Check_Yield Yield > 90% of Control? Step_2->Check_Yield Reject_2 REJECT (Inhibitors Present) Check_Yield->Reject_2 No Approve APPROVE for Manufacturing Check_Yield->Approve Yes

Figure 2: Quality Control Workflow. A two-step validation (Purity + Functional) prevents downstream failure.

References

  • National Institutes of Health (NIH). (2017).[1] Kinetics of Nucleotide Entry into RNA Polymerase Active Site Provides Mechanism for Efficiency and Fidelity. PMC5325254.[1] Retrieved from [Link]

  • Frontiers in Microbiology. (2019). Klebsiella phage KP34 RNA polymerase and its use in RNA synthesis. Retrieved from [Link][1]

Sources

CTP disodium vs. CTP lithium salt: which is better for in vitro transcription?

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between CTP disodium and CTP lithium salts for in vitro transcription (IVT), structured for researchers and process development scientists.

Executive Summary: The Verdict

For routine, small-scale transcription (e.g., probe synthesis), CTP Disodium Salt is sufficient and cost-effective. However, for High-Yield IVT (mRNA vaccines, therapeutic RNA) and scale-up processes, CTP Lithium Salt is the superior choice.

The superiority of the Lithium salt stems from three critical factors:

  • Solubility: Enables preparation of stable 100 mM stock solutions (vs. ~10–50 mM for Na⁺), essential for minimizing reaction volume in high-yield setups.

  • Thermodynamic Stability:

    
     ions stabilize the triphosphate moiety more effectively than 
    
    
    
    during freeze-thaw cycles, reducing the accumulation of diphosphate (CDP) and monophosphate (CMP) hydrolysis products—known potent inhibitors of T7 RNA Polymerase.
  • Process Compatibility: Lithium is the standard cation for downstream RNA precipitation (LiCl), eliminating the risk of introducing counter-ions that interfere with purification.

Technical Comparison: Physicochemical Properties

The choice of counter-ion fundamentally alters the physical behavior of the nucleotide in solution.

FeatureCTP Disodium Salt (

)
CTP Lithium Salt (

)
Impact on IVT
Solubility (Aqueous) Moderate. Typically supplied as 10-50 mM or lyophilized powder.High. Readily soluble at 100 mM (pH 7.0–7.5).High: Li-salts allow high input [NTP] without diluting the reaction buffer.
Ethanol Solubility Low.Precipitates easily.High. Remains soluble in ethanol/acetone mixtures.Medium: Li-salts do not co-precipitate as easily during downstream ethanol washes, leading to cleaner RNA pellets.
Freeze-Thaw Stability Moderate. Prone to pH drift and hydrolysis (CTP

CDP + Pi).
Superior.

maintains pH stability and reduces hydrolysis rates.
Critical: Hydrolyzed byproducts (CDP/CMP) competitively inhibit T7 RNAP, lowering yields.
Ionic Strength Contribution Adds

to reaction.
Adds

to reaction.
Neutral: Both contribute to ionic strength, but

is less likely to precipitate with dodecyl sulfate or other detergents used in QC.
The "Salt Inhibition" Myth

A common misconception is that Lithium inhibits T7 RNA Polymerase. While T7 RNAP is sensitive to high ionic strength (typically >150 mM monovalent ions), the inhibition is primarily driven by the anion (Cl⁻) rather than the cation. At standard IVT concentrations (5–10 mM each NTP), the contribution of


 (~20–40 mM) is well within the tolerance window of wild-type and mutant T7 polymerases, provided the buffer is optimized (e.g., using Acetate instead of Chloride salts).

Mechanistic Insight: Why Lithium Stabilizes CTP

The stability of Cytidine-5'-Triphosphate relies on protecting the high-energy phosphoanhydride bonds from nucleophilic attack by water (hydrolysis).

The Hydration Shell Effect

Lithium (


) has a smaller ionic radius (0.76 Å) compared to Sodium (

, 1.02 Å), resulting in a significantly higher charge density. This allows

to form a tighter, more structured hydration shell.
  • In Solution:

    
     coordinates water molecules more strongly, effectively "sequestering" free water activity near the triphosphate chain.
    
  • pH Buffering: Lithium salts of nucleotides exhibit less pH drift upon freezing.[1] Acidification is a primary catalyst for triphosphate hydrolysis; by maintaining a neutral pH (7.5) during freeze-thaw, Lithium preserves the integrity of the CTP.

Figure 1: Mechanistic comparison of cation impact on triphosphate stability. Lithium's high charge density stabilizes the local water environment, preventing acid-catalyzed hydrolysis.

Protocol: High-Yield IVT with CTP Lithium Salt

This protocol is designed for maximizing yield (aiming for >2 mg/mL RNA) using 100 mM Lithium NTP stocks.

Reagents
  • Template: Linearized Plasmid DNA (1 µg/µL), fully purified (phenol:chloroform extracted).

  • NTPs: ATP, CTP, GTP, UTP (100 mM each, Lithium Salt , pH 7.5).[2]

  • Enzyme: T7 RNA Polymerase Mix (high concentration).

  • Buffer: 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 200 mM MgCl₂, 20 mM Spermidine, 100 mM DTT). Note: Avoid adding NaCl.

Workflow
  • Thaw Reagents: Thaw 100 mM Lithium NTPs on ice. Notice: They will thaw faster and remain clearer than equivalent Na-salt slurries.

  • Assembly (Room Temperature): Assemble the reaction at room temperature (spermidine in the buffer can precipitate DNA on ice).

    • Order of Addition: Water

      
       Buffer 
      
      
      
      NTPs
      
      
      Template
      
      
      Enzyme.
  • Reaction Setup (20 µL Scale):

ComponentVolumeFinal Conc.
Nuclease-free Waterto 20 µL-
10x IVT Buffer2 µL1x
ATP (100 mM Li) 1.5 µL 7.5 mM
CTP (100 mM Li) 1.5 µL 7.5 mM
GTP (100 mM Li) 1.5 µL 7.5 mM
UTP (100 mM Li) 1.5 µL 7.5 mM
Linearized DNA1 µg~50 ng/µL
T7 RNA Polymerase2 µLHigh Units
  • Incubation: Incubate at 37°C for 2–4 hours .

    • Self-Validation: The mixture should become cloudy (white precipitate) as magnesium pyrophosphate (Mg₂P₂O₇) accumulates. This confirms the reaction is proceeding.

  • DNase Treatment: Add 2U DNase I, incubate 15 min at 37°C.

  • Purification: Proceed to LiCl precipitation or Silica column purification.

Figure 2: Optimized High-Yield IVT Workflow utilizing Lithium NTPs.

Troubleshooting & FAQ

Q: Can I mix Na-salt and Li-salt NTPs? A: Yes, but you lose the benefit of the high-concentration stock. If you mix 100 mM Li-ATP with 10 mM Na-CTP, your reaction volume will be dominated by the dilute Na-CTP, preventing high-yield conditions.

Q: Does Lithium interfere with Mass Spectrometry (MS) downstream? A: Lithium can suppress ionization in MS. If your downstream application involves LC-MS analysis of the RNA, ensure you perform a thorough cleanup (e.g., HPLC or extensive ultrafiltration) to remove


 ions, although this is true for 

as well.

Q: Why did my reaction fail with Li-NTPs? A: Check the Magnesium concentration. Since you are adding 30 mM total nucleotides (7.5 mM x 4), and each NTP chelates 1 equivalent of


, your buffer must contain excess Magnesium. Standard buffers (6 mM 

) will fail. Ensure your buffer provides at least 20–40 mM

.

References

  • Royal Society of Chemistry. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. (Physical Chemistry Chemical Physics). Retrieved from [Link]

  • National Institutes of Health (PMC). High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA. Retrieved from [Link]

Sources

Precision in Kinetics: Validating CTP Concentration for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Hidden Variable in Kinetic Data

In quantitative enzymology, the accuracy of kinetic constants (


, 

,

) is entirely dependent on the precision of substrate concentration

. While researchers meticulously validate enzyme concentration

, the substrate Cytidine Triphosphate (CTP) is often treated as a stable, anhydrous reagent. This is a critical error.

Commercial CTP is typically supplied as a sodium salt (e.g.,


 or 

), which is highly hygroscopic. Gravimetric preparation—weighing powder and dissolving to a calculated volume—routinely results in actual concentrations 10–20% lower than nominal values due to variable hydration states and counter-ion stoichiometry. Furthermore, breakdown products like CDP and CMP can act as competitive inhibitors, artificially inflating apparent

.

This guide compares standard gravimetric preparation against a rigorous Spectrophotometric & HPLC Validation Workflow , demonstrating why the latter is the only acceptable standard for high-stakes kinetic studies.

Comparative Analysis: Gravimetric vs. Validated Preparation

The following table summarizes the impact of preparation methods on data integrity.

FeatureMethod A: Standard Gravimetric Method B: Validated (UV-Vis + HPLC)
Preparation Basis Weight of lyophilized powder.Molar extinction coefficient (

) & Peak Area.[1]
Water Content Ignored (Assumed 0% or fixed %).Irrelevant (Concentration measured directly in solution).
Typical Error 10–25% (Underestimation of

).
< 2% (Precision limited only by pipette/spec).
Purity Insight None (Assumes 100% CTP).Quantifies % CTP vs. CDP/CMP (via HPLC).
Kinetic Impact

underestimated
;

skewed if impurities inhibit.
Accurate

and

; reproducible across batches.
Suitability Qualitative screens (Yes/No activity).Quantitative Kinetics, MOA studies,

.

The Science of Error: Why Weight Fails

The Hydration Trap

Nucleotides form non-stoichiometric hydrates. A vial labeled "10 mg CTP" may contain 8 mg of CTP and 2 mg of water/sodium. If you prepare a "10 mM" stock based on weight, your actual concentration is ~8 mM.

  • Consequence: In a Michaelis-Menten curve, this shifts the x-axis (

    
    ) to the left. You will calculate a falsely low 
    
    
    
    (
    
    
    ) because the enzyme is not actually saturated at the perceived concentrations.
Impurity Inhibition

CTP degrades into CDP and CMP. Many CTP-dependent enzymes (e.g., CTP Synthase , Aspartate Transcarbamoylase ) are regulated by feedback loops where CDP or CMP acts as a competitive inhibitor.

  • Consequence: Presence of 5% CDP doesn't just lower

    
    ; it actively increases the apparent 
    
    
    
    , leading to false conclusions about enzyme affinity.

Visualizing the Validation Workflow

The following diagram outlines the "Self-Validating System" required for accurate kinetics.

ValidationWorkflow cluster_Validation Validation Steps Powder Lyophilized CTP (Variable Hydration) Dissolve Dissolve in Buffer (e.g., 50 mM Tris, pH 7.5) Powder->Dissolve UV UV-Vis Spectroscopy (A271 measurement) Dissolve->UV Dilute 1:100 HPLC HPLC Analysis (Purity Check) Dissolve->HPLC Dilute 1:10 Calc Calculate Exact [CTP] (Beer-Lambert Law) UV->Calc A = εcL HPLC->Calc Correct for % Purity Kinetic Kinetic Assay (Accurate Km/kcat) Calc->Kinetic Input Exact [S]

Figure 1: The Validated Workflow. Unlike gravimetric methods, this workflow derives concentration from physical properties (absorbance) and corrects for purity before kinetic modeling.

Technical Protocols

Protocol A: Precise Concentration Determination (UV-Vis)

Use this protocol to assign the "True Value" to your CTP stock.

Prerequisites:

  • Quartz cuvettes (UV transparent).

  • Buffer: 10 mM Tris-HCl or Phosphate buffer, pH 7.0 (pH affects

    
    ).
    
  • Spectrophotometer calibrated at 271 nm.

Procedure:

  • Preparation: Dissolve CTP powder in buffer to a target nominal concentration of 100 mM.

  • Dilution: Prepare a 1:2000 dilution (e.g., 1

    
    L stock + 1999 
    
    
    
    L buffer) to bring Absorbance into the linear range (0.2 – 0.8 AU). Perform in triplicate.
  • Blanking: Blank the spectrophotometer with the exact buffer used for dilution.

  • Measurement: Measure Absorbance at 271 nm (

    
     for Cytosine).
    
  • Calculation: Use the Beer-Lambert Law:

    
    
    
    • 
      : Molar Concentration (M)[2]
      
    • 
      : Average Absorbance
      
    • 
      : 9,000 
      
      
      
      (at pH 7.0) [1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Path length (usually 1 cm)[3][4]
      

Quality Control Rule: If the coefficient of variation (CV) between triplicates is >3%, re-pipette.

Protocol B: Purity Analysis (HPLC)

Use this to ensure impurities (CDP/CMP) are below inhibitory thresholds (<2%).

System: Anion Exchange Chromatography (e.g., SAX column) or Reverse Phase with Ion Pairing. Mobile Phase:

  • A: 100 mM

    
    , pH 6.5
    
  • B: 100 mM

    
    , pH 6.5 + 1 M NaCl
    Gradient:  0% B to 50% B over 20 mins.
    Detection:  UV at 271 nm.
    Analysis:  Integrate peak areas.
    
  • Rejection Criteria: If Purity < 95%, do not use for

    
     determination.
    

Case Study: Impact on CTP Synthase Kinetics

To illustrate the impact, we simulated kinetic data for E. coli CTP Synthase (CTPS) using "Nominal" (Gravimetric) vs. "Corrected" (UV-validated) CTP concentrations.

Scenario:

  • Nominal Stock: 10 mM (by weight).

  • Actual Stock: 8.2 mM (due to hydration).

  • True

    
    :  200 
    
    
    
    M.

Results: When using the Nominal values, the researcher assumes they are adding 200


M CTP, but are actually adding 164 

M.
  • Nominal Plot: The curve flattens earlier than expected relative to the x-axis labels.

  • Calculated

    
    :  Underestimated by ~18%.
    
  • Calculated Specificity Constant (

    
    ):  Distorted, leading to erroneous efficiency claims.
    

By correcting the concentration via Protocol A , the data points shift to their true x-axis positions, recovering the true


 and 

.

References

  • Extinction Coefficients of Nucleotides. Handbook of Biochemistry and Molecular Biology, 4th Ed. CRC Press.[5] (Standard value for CTP at pH 7.0:

    
    ).
    
  • Lunn, F. A., et al. (2008). "Mutational analysis of conserved glycine residues... of CTP synthase." Biochemical Journal, 412(1), 113–121. (Demonstrates kinetic sensitivity to substrate concentration).

  • Endrizzi, J. A., et al. (2005). "Mechanisms of Product Feedback Regulation... in Cytidine Triphosphate Synthetases." Biochemistry, 44(41), 13491–13499. (Discusses CTP as both product and inhibitor, emphasizing purity importance).

  • Bock, R. M., et al. (1956). "Ultraviolet absorption spectra of adenosine-5'-triphosphate and related compounds." Archives of Biochemistry and Biophysics, 62(1), 253-264. (Foundational text for nucleotide extinction coefficients).

Sources

A Senior Application Scientist's Guide to CTP and Its Fluorescent Analogs in RNA Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Labeled RNA

In the landscape of molecular biology, the ability to visualize and track RNA molecules is paramount. Fluorescently labeled RNA serves as an indispensable tool in a multitude of applications, from quantifying gene expression in single cells via fluorescence in situ hybridization (FISH) to observing real-time RNA dynamics.[1][2] The enzymatic synthesis of RNA through in vitro transcription is a cornerstone technique for generating these critical probes.[3][4] This process relies on the incorporation of nucleotide triphosphates (NTPs), including Cytidine Triphosphate (CTP), by RNA polymerases. To render the resulting RNA fluorescent, researchers substitute the canonical CTP with a fluorescently modified analog.

This guide provides a comparative analysis of standard CTP and its fluorescent counterparts. We will delve into the critical performance metrics that influence the choice of a fluorescent CTP analog, provide detailed experimental protocols for their use, and offer insights grounded in practical application to help researchers, scientists, and drug development professionals make informed decisions for their experiments.

The Benchmark: Unmodified Cytidine Triphosphate (CTP)

Native CTP is the natural substrate for RNA polymerases during transcription. It forms a stable Watson-Crick base pair with guanosine (G) in the DNA template, ensuring the high fidelity of the transcribed RNA sequence. Its structure is the foundation upon which all analogs are built, and its incorporation efficiency by enzymes like T7, SP6, and T3 RNA polymerase is the gold standard against which all modified versions are measured.

An Overview of Fluorescent CTP Analogs

Fluorescent CTP analogs are created by attaching a fluorophore to the C5 position of the cytosine base via a linker arm.[5] This design choice is critical, as modification at this position is least likely to interfere with the hydrogen bonding faces of the nucleotide, thereby preserving its ability to base-pair with guanine.

These analogs can be broadly categorized by their core fluorophore structure, which dictates their photophysical properties:

  • Cyanine Dyes (e.g., Cy3-CTP, Cy5-CTP): These are among the most common dyes used for nucleic acid labeling. They are known for their high extinction coefficients and good quantum yields. However, their photostability can be a limitation in long-term imaging experiments.[6]

  • Alexa Fluor Dyes (e.g., Alexa Fluor 546-CTP, Alexa Fluor 647-CTP): This family of dyes is renowned for its superior photostability and pH insensitivity compared to traditional cyanine dyes.[6] They often provide brighter and more stable signals, making them ideal for demanding applications like single-molecule imaging.[6]

  • Other Dyes (e.g., Fluorescein-12-CTP, Atto Dyes): Fluorescein is a classic fluorophore, though it is more susceptible to photobleaching and its fluorescence is pH-sensitive.[5] Atto dyes are another class known for high photostability and brightness.

Comparative Analysis: Key Performance Metrics

Choosing the right fluorescent CTP analog is a matter of balancing several key performance characteristics. The optimal choice depends heavily on the specific application, the instrumentation available, and the biological question being addressed.

Enzymatic Incorporation Efficiency

Not all fluorescent analogs are created equal in the "eyes" of an RNA polymerase. The size and chemical nature of the attached fluorophore can cause steric hindrance, reducing the efficiency with which the polymerase can incorporate the analog into the growing RNA chain.

  • The Challenge: A bulky fluorophore can decrease the overall yield of the transcription reaction or lead to premature termination.

  • Practical Insights: T7 RNA polymerase is a robust and versatile enzyme that can incorporate a wide variety of modified nucleotides.[7] However, the efficiency can vary. For instance, some novel analogs like tCTP have been shown to be incorporated with even higher catalytic efficiency than natural CTP by T7 RNA polymerase.[7][8] In contrast, other bulkier analogs may require optimization of the nucleotide ratio in the reaction.

  • Experimental Causality: The ratio of the fluorescent analog to the natural CTP is a critical parameter. A common starting point is a 1:3 or 1:2 ratio of labeled to unlabeled CTP.[9] This ensures that transcription can proceed efficiently while still achieving a sufficient labeling density for detection. For some applications, a higher degree of labeling is desired, but this often comes at the cost of reduced RNA yield.[10]

Photophysical Properties

The ultimate goal of labeling RNA is to detect it. Therefore, the properties of the fluorophore itself are of utmost importance.

PropertyDescriptionWhy It Matters
Excitation/Emission Maxima (λex/λem) The specific wavelengths of light at which the fluorophore is optimally excited and emits light.Must match the lasers and filters of the available fluorescence microscope or imaging system.
Quantum Yield (Φ) The efficiency of the fluorophore in converting absorbed light into emitted light. A higher value means a brighter signal.Brighter probes provide better signal-to-noise ratios, enabling the detection of low-abundance transcripts.
Extinction Coefficient (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.A higher value contributes to a brighter signal, as more light is absorbed to be converted into fluorescence.
Photostability The ability of the fluorophore to resist photobleaching (irreversible chemical destruction) upon exposure to light.Crucial for experiments requiring long or repeated imaging sessions, such as time-lapse microscopy or single-molecule tracking. Alexa Fluor dyes are generally more photostable than Cy dyes.[6]

Table 1: Comparative Properties of Common Fluorescent CTP Analogs

AnalogFluorophore ClassApprox. λex/λem (nm)Key StrengthsKey Considerations
Fluorescein-12-CTP Fluorescein492 / 517[11]Widely available, cost-effectiveLower photostability, pH-sensitive fluorescence
Cy3-CTP Cyanine~550 / ~570Bright, high quantum yield[12]Moderate photostability
Cy5-CTP Cyanine~649 / ~670Bright far-red emission, good for multiplexing[6]Ozone sensitive, lower photostability than Alexa Fluor 647[6]
Alexa Fluor 546-CTP Alexa Fluor~556 / ~573Very bright and photostable, outperforms Cy3[6]Higher cost
Alexa Fluor 647-CTP Alexa Fluor~650 / ~668Extremely bright and photostable, excellent Cy5 alternative[6]Higher cost
Impact on RNA Structure and Function

The introduction of bulky, often hydrophobic, fluorophores can potentially alter the structure, folding, and function of the labeled RNA.

  • Hybridization: For applications like FISH, the labeled probe must be able to hybridize specifically to its target sequence. High labeling densities can sometimes interfere with this process.

  • Protein Binding: If the labeled RNA is intended to be used in studies of RNA-protein interactions, it is crucial to ensure that the fluorophore does not disrupt the binding site.

  • Biological Activity: For in-cell studies or therapeutic applications, the labeled RNA must retain its biological function. The presence of fluorophores can sometimes be disruptive.

Experimental Workflows & Protocols

A successful RNA labeling experiment relies on a well-designed workflow, from transcription to purification and quality control.

Diagram: In Vitro Transcription Workflow for Fluorescent RNA

RNA_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & QC Template Linearized DNA Template (with T7 Promoter) IVT In Vitro Transcription (T7 RNA Polymerase) Template->IVT NTPs NTP Mix (ATP, GTP, UTP, Unlabeled CTP) NTPs->IVT Fluor_CTP Fluorescent CTP Analog Fluor_CTP->IVT Purify Purification (e.g., Column or Gel) IVT->Purify Labeled RNA + Reaction Components QC Quality Control (Spectrophotometry, Gel) Purify->QC Labeled_RNA Purified Labeled RNA Probe QC->Labeled_RNA Incorporation_Mechanism cluster_native Native Incorporation cluster_analog Analog Incorporation DNA_Template1 ---G--- Growing_RNA1 5'---RNA---3' Polymerase1 T7 RNA Polymerase Growing_RNA1->Polymerase1 CTP CTP CTP->Polymerase1 New_RNA1 5'---RNA-C---3' Polymerase1->New_RNA1 Incorporation DNA_Template2 ---G--- Growing_RNA2 5'---RNA---3' Polymerase2 T7 RNA Polymerase Growing_RNA2->Polymerase2 Fluor_CTP Cy3-CTP Fluor_CTP->Polymerase2 New_RNA2 5'---RNA-C*---3' (* = Cy3) Polymerase2->New_RNA2 Incorporation (Potentially slower)

Sources

Is CTP or dCTP Used in Reverse Transcription?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Definitive Answer

In reverse transcription, dCTP (Deoxycytidine Triphosphate) is the required substrate. CTP (Cytidine Triphosphate) is not used and cannot substitute for dCTP.

While both molecules carry the cytosine base, the biochemical distinction lies in the sugar backbone:[1][2]

  • dCTP contains a deoxyribose sugar (2'-H), allowing it to be incorporated into the growing cDNA (complementary DNA) strand.[2]

  • CTP contains a ribose sugar (2'-OH).[2] Reverse transcriptase (RT) enzymes possess a molecular "steric gate" that physically rejects the 2'-OH group of CTP, preventing its incorporation.[3]

Critical Implication: Mistakenly using CTP (or an rNTP mix) in a reverse transcription reaction will result in zero cDNA yield , as the enzyme cannot synthesize a DNA backbone with ribonucleotides.

Mechanistic Deep Dive: The "Steric Gate" of Reverse Transcriptase

To understand why RT enzymes discriminate so effectively, we must look at the active site architecture. This is not a passive preference but an active exclusion mechanism known as the Steric Gate .

The Molecular Mechanism

Reverse transcriptases (like MMLV and AMV) and DNA polymerases share a conserved structural motif. Within the nucleotide-binding pocket, there is a specific amino acid residue—typically a bulky hydrophobic residue like Tyrosine (Tyr) or Phenylalanine (Phe) in RTs—positioned precisely where the 2'-carbon of the incoming nucleotide sits.[3][4]

  • dCTP Binding (Correct Substrate): The 2' position has a Hydrogen atom (small). It fits perfectly into the pocket, allowing the triphosphate group to align with the catalytic metal ions (Mg²⁺) for phosphodiester bond formation.

  • CTP Binding (Incorrect Substrate): The 2' position has a Hydroxyl group (-OH). This bulky group physically collides with the "Steric Gate" residue.[4] This clash prevents the CTP from aligning correctly for catalysis, causing the enzyme to reject it before a bond can form.

Visualization: The Steric Gate Selection Process

StericGateMechanism cluster_legend Mechanism Key Start Incoming Nucleotide dCTP dCTP (2'-H) Start->dCTP CTP CTP (2'-OH) Start->CTP Check Active Site Binding Fit Fits in Pocket Check->Fit No steric hindrance Clash STERIC CLASH (Collision with Tyr/Phe Gate) Check->Clash 2'-OH hits Gate Residue dCTP->Check Catalysis Phosphodiester Bond Formation Fit->Catalysis Result_DNA cDNA Elongation Catalysis->Result_DNA CTP->Check Rejection Substrate Rejection Clash->Rejection Result_Fail No Synthesis / Pausing Rejection->Result_Fail key1 Green path = Successful RT key2 Red path = Failed RT

Caption: Figure 1. The Steric Gate mechanism in Reverse Transcriptase prevents CTP incorporation due to physical collision between the 2'-OH group and the enzyme's active site residues.

Comparative Analysis: dCTP vs. CTP

The following table contrasts the physical and functional properties of these two nucleotides within the context of cDNA synthesis.

FeaturedCTP (Deoxycytidine Triphosphate)CTP (Cytidine Triphosphate)
Sugar Moiety Deoxyribose (2'-H)Ribose (2'-OH)
Primary Enzyme Reverse Transcriptase, DNA PolymeraseRNA Polymerase (e.g., T7, SP6)
Reaction Product cDNA (Single or Double Stranded)RNA (mRNA, cRNA, gRNA)
RT Incorporation High Efficiency (Km ~5–20 µM)Blocked (Discrimination factor >10⁴)
Experimental Use RT-PCR, cDNA Library Prep, SequencingIn Vitro Transcription (IVT), RNA Labeling
Consequence of Error Essential for reaction success.[5]Inhibits reaction; causes termination.[6]
The Exception: Template Switching (Smart-seq)

While MMLV RT generally polymerizes DNA using dNTPs, it possesses a unique non-templated terminal transferase activity . When the enzyme reaches the end of the RNA template, it adds 1–3 extra nucleotides to the 3' end of the cDNA.

  • Crucial Detail: MMLV RT preferentially adds deoxycytidines (dC) , not ribocytidines.

  • Application: This "CCC" tail allows a template-switching oligo (ending in rG) to anneal, enabling full-length cDNA sequencing (e.g., 10x Genomics, Smart-seq2). This process still relies on dCTP.

Experimental Protocol: High-Fidelity cDNA Synthesis

This protocol ensures optimal dCTP incorporation and avoids common rNTP contamination pitfalls.

Reagents Required:

  • Template: Total RNA (10 pg – 5 µg)

  • Enzyme: MMLV Reverse Transcriptase (RNase H– mutant preferred for long cDNA)[7]

  • Nucleotides: 10 mM dNTP Mix (containing dATP, dCTP, dGTP, dTTP)

    • Note: Do not use "NTP mix" or "rNTPs".

  • Primers: Oligo(dT)₂₀ or Random Hexamers

Step-by-Step Workflow
  • Primer Annealing:

    • Mix RNA template, primers, and dNTP Mix (1 µL of 10 mM stock).

    • Why add dNTPs now? Adding dNTPs during the annealing step (65°C) prevents premature enzyme activity if the RT is added later, but standard practice often adds them with the buffer.

    • Incubate at 65°C for 5 min, then snap-cool on ice.

  • Reaction Assembly (The "Master Mix"):

    • Prepare a mix on ice:

      • 5X RT Buffer (provides Mg²⁺)

      • DTT (reducing agent)

      • RNase Inhibitor[8][9]

      • Reverse Transcriptase[7][9][10][11][12][13][14][15][16]

    • Critical Check: Ensure your dNTP mix is specifically labeled "d" (deoxy). A 10 mM dNTP mix typically yields a final concentration of 0.5 mM per nucleotide.

  • Elongation:

    • Add Master Mix to annealed RNA/Primer.

    • Incubate at 42°C – 55°C for 30–60 minutes.

    • Mechanism:[3][4][7][11][15][16][17] The RT enzyme reads the RNA template and selects dCTP from the pool to pair with Guanine (G) on the RNA.

  • Inactivation:

    • Heat to 70°C–85°C for 5–10 minutes to denature the RT enzyme.

Troubleshooting: "No cDNA Yield"

If your RT-qPCR or PCR fails downstream, check the nucleotide source:

  • Symptom: No bands on gel, high Ct values (undetermined).

  • Diagnosis: Did you use an "NTP Set" intended for In Vitro Transcription (IVT)?

  • Validation: Run a PCR using the dNTP mix on a known DNA plasmid. If that fails, the mix is likely compromised or incorrect (rNTPs).[18]

Workflow Visualization: RT vs. IVT

To prevent confusion, the diagram below distinguishes the workflow where dCTP is used (RT) versus where CTP is used (IVT).

WorkflowComparison cluster_RT Reverse Transcription (RT) cluster_IVT In Vitro Transcription (IVT) Input_RNA RNA Template Enzyme_RT Reverse Transcriptase (MMLV / AMV) Input_RNA->Enzyme_RT Substrate_RT dNTP Mix (dATP, dCTP, dGTP, dTTP) Substrate_RT->Enzyme_RT Output_cDNA cDNA Output Enzyme_RT->Output_cDNA Synthesis Input_DNA DNA Template Enzyme_IVT RNA Polymerase (T7 / SP6) Input_DNA->Enzyme_IVT Substrate_IVT NTP Mix (ATP, CTP, GTP, UTP) Substrate_IVT->Enzyme_IVT Output_RNA RNA Output Enzyme_IVT->Output_RNA Synthesis

Caption: Figure 2.[2][13] Distinct workflows for RT and IVT. Note that dCTP is exclusive to the RT pathway, while CTP is exclusive to the IVT pathway.

References
  • Gao, G., et al. (2019). "Unlocking the Sugar 'Steric Gate' of DNA Polymerases." Nucleic Acids Research.[7] Link (Discusses the discrimination mechanism of polymerases/RTs against rNTPs).

  • Zajac, P., et al. (2013).[11] "Base Preferences in Non-Templated Nucleotide Incorporation by MMLV-Derived Reverse Transcriptases." PLOS ONE. Link (Details the terminal transferase activity of MMLV using dCTP).

  • Thermo Fisher Scientific. "Reverse Transcriptase Basics & Mechanism." Link

  • Promega Corporation. "GoScript™ Reverse Transcription System Protocol." Link (Standard protocol verifying dNTP usage).

Sources

Assessing the Impact of CTP Impurities on Transcription Fidelity

Author: BenchChem Technical Support Team. Date: February 2026

The Hidden Variable in IVT: Beyond Capping and Tailing

In the race to manufacture mRNA therapeutics, process development often fixates on the "bookends" of the molecule: the 5' Cap efficiency and the 3' Poly-A tail length. However, the fidelity of the coding region—the actual sequence integrity—is dictated by the purity of the input Nucleoside Triphosphates (NTPs).

Among the four bases, Cytidine Triphosphate (CTP) presents a unique and often underestimated liability. CTP is chemically prone to spontaneous deamination, converting it into Uridine Triphosphate (UTP) . In an In Vitro Transcription (IVT) reaction driven by T7 RNA Polymerase (T7 RNAP), this is not merely an inert contaminant; it is a competitive substrate that leads to C-to-U transition mutations .

This guide objectively compares CTP purity grades and provides a self-validating framework to assess their impact on transcription fidelity, yield, and immunogenicity.

The Mechanism: How Impurities Hijack T7 RNAP

T7 RNAP is a single-subunit polymerase with high processivity but no proofreading exonuclease activity . Its fidelity relies entirely on the kinetic selection of the correct nucleotide at the pre-insertion site.[1]

When CTP stocks are contaminated with UTP (via deamination) or partially phosphorylated analogs (CDP, CMP), two failure modes occur:

  • Misincorporation (Mutagenesis): High levels of UTP impurity compete with CTP for binding when the DNA template presents a Guanine. While T7 discriminates against U:G wobbles, stochastic incorporation occurs if the impurity ratio is high.

  • Abortive Cycling (Truncation): Impurities like CDP or pyrophosphate accumulation can destabilize the elongation complex, leading to short, abortive transcripts that trigger innate immune sensors (e.g., RIG-I).

Diagram 1: Competitive Inhibition & Misincorporation Pathway

T7_Fidelity_Mechanism CTP_Stock CTP Stock (Raw Material) Deamination Spontaneous Deamination CTP_Stock->Deamination Aging/pH T7_ActiveSite T7 RNAP Active Site CTP_Stock->T7_ActiveSite High Km UTP_Impurity UTP Impurity (Mimic) Deamination->UTP_Impurity UTP_Impurity->T7_ActiveSite Competitive Binding Correct_Inc Correct Incorporation (C:G Pair) T7_ActiveSite->Correct_Inc Kinetic Favorability Error_Inc Misincorporation (U:G Mismatch) T7_ActiveSite->Error_Inc Stochastic Error (Increased by Impurity) Template_G DNA Template (Guanine Base) Template_G->T7_ActiveSite

Caption: Figure 1. Kinetic competition at the T7 RNAP active site. Deaminated CTP (UTP) competes with native CTP, leading to C-to-U transition mutations when the polymerase encounters a Guanine template.

Comparative Analysis: CTP Purity Grades

Not all CTP is created equal.[2] The manufacturing method of the NTP dictates its impurity profile.

FeatureChemical Synthesis (Standard) HPLC-Purified (Pharma Grade) Enzymatic Synthesis (Next-Gen)
Purity Specification ≥ 98%≥ 99.5%≥ 99.9%
Primary Impurity UTP, CDP, Chloride saltsTrace UTP, Acetone/Methanol residuesPyrophosphate (PPi)
Deamination Risk High (Often bulk stored at variable pH)Low (Buffer controlled, lyophilized)Lowest (Just-in-time production)
Impact on Fidelity High error rate (

). Risk of C-to-U transitions.
Baseline error rate (

).
Baseline error rate.
dsRNA Generation Moderate (Due to abortive cycling)LowVery Low
Use Case R&D Screening, Non-coding RNAGMP Clinical Batches (Phase 1-3)Ultra-low immunogenicity mRNA

Scientist's Verdict: For therapeutic mRNA, "Standard" grade is a false economy. The cost of failing a release assay due to dsRNA or protein truncation far outweighs the premium for HPLC-purified or Enzymatic NTPs.

Experimental Protocols

To validate the impact of CTP quality in your specific workflow, you must employ a "Trust but Verify" approach. Relying on Certificate of Analysis (CoA) values is insufficient for critical raw materials.

Protocol A: LC-MS Impurity Profiling (The "Input" Check)

Objective: Quantify UTP contamination in CTP stocks before IVT.

Methodology:

  • Column: Poroshell 120 EC-C18 (or equivalent HILIC column for polar retention).

  • Mobile Phase:

    • A: 20 mM Tributylammonium acetate (pH 6.0) + 5 mM EDTA.

    • B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes.

  • Detection: MS (ESI Negative mode). Monitor m/z 482 (CTP) and m/z 483 (UTP). Note: UTP is +1 Da over CTP due to deamination (-NH2 +OH).

  • Self-Validation: Spike a known concentration of UTP (e.g., 0.5%) into a clean CTP sample. If the peak is not resolved or quantified within ±10%, the method is not sensitive enough.

Protocol B: NGS-Based Transcription Fidelity Assay (The "Output" Check)

Objective: Measure the exact error rate (C-to-U transitions) in the final mRNA.

Methodology:

  • IVT Reaction: Perform standard IVT using the CTP lot .

  • Reverse Transcription: Use a high-fidelity RT enzyme (e.g., SuperScript IV) to generate cDNA. Crucial: Use a specific primer, not random hexamers, to reduce bias.

  • Library Prep: PCR amplify a specific 500bp region of the coding sequence using high-fidelity DNA polymerase (e.g., Q5 or Phusion).

  • Sequencing: Illumina MiSeq (2x250 paired-end). Target >100,000x coverage.

  • Bioinformatics Filter:

    • Align reads to the reference DNA template.

    • Filter out errors that match the known error profile of the RT and PCR enzymes.

    • Calculate Error Rate:

      
      .
      
Workflow Visualization

To implement this assessment in a GMP or GLP environment, follow this decision tree.

Diagram 2: Quality Control Workflow for CTP

CTP_QC_Workflow Start Incoming CTP Lot LCMS Step 1: LC-MS Profiling (Detect UTP/CDP) Start->LCMS Decision1 UTP > 0.5%? LCMS->Decision1 Reject REJECT LOT (Risk of Mutagenesis) Decision1->Reject Yes Proceed Proceed to IVT Decision1->Proceed No IVT Step 2: Test IVT Reaction Proceed->IVT Analysis Step 3: Fidelity Analysis IVT->Analysis Method_A Method A: NGS (Deep Sequencing) Analysis->Method_A Clinical Grade Method_B Method B: Reporter (e.g., Blue/White or GFP) Analysis->Method_B Research Grade Result Calculate Error Rate (Target < 1 in 10^5) Method_A->Result Method_B->Result

Caption: Figure 2. Integrated QC workflow for assessing CTP purity. High-risk lots are filtered out via LC-MS before expensive IVT and sequencing steps.

Data Synthesis: Expected Outcomes

The following table summarizes typical data observed when comparing CTP sources using the protocols above.

MetricHigh-Purity CTP (>99.5%) Deaminated CTP (Simulated 1% UTP) Impact Analysis
Relative mRNA Yield 100%85-90%Impurities compete for active site, slowing kinetics.
C-to-U Error Rate


~70x increase in mutation rate.
dsRNA (Immunogenicity) < 0.5 ng/µg mRNA> 2.0 ng/µg mRNAStalled polymerases generate antisense byproducts.
Protein Expression 100% (Reference)60-75%Missense mutations and truncations reduce specific activity.
References
  • Chamberlin, M., & Ring, J. (1973). Characterization of T7-Specific Ribonucleic Acid Polymerase: II. Inhibitors of the Enzyme and Their Application to the Study of the Enzymatic Reaction. Journal of Biological Chemistry. Link

  • Gholamalipour, Y., et al. (2018). Regulation of T7 RNA Polymerase Transcription by NTP Concentration and Purity. Nucleic Acids Research. Link

  • TriLink BioTechnologies. (2023). CleanCap® and NTP Purity: Critical Parameters for mRNA Therapeutics. Link

  • Thermo Fisher Scientific. (2024). In Vitro Transcription Technical Guide: Optimizing Yield and Fidelity. Link

  • Mu, X., et al. (2018). An Origin of the Immunogenicity of In Vitro Transcribed RNA. Nucleic Acids Research. Link

Sources

Performance Evaluation of CTP Disodium in Different RNA Polymerase Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cytidine 5'-Triphosphate (CTP) Disodium Salt is a critical reagent in the enzymatic synthesis of RNA. While it serves as the universal cytosine donor for in vitro transcription (IVT), its performance is not uniform across all experimental conditions. The counter-ion coupled to the triphosphate moiety (typically Na⁺, Li⁺, or Tris⁺) plays a decisive role in reaction kinetics, particularly in high-yield manufacturing of mRNA therapeutics.

This guide evaluates the performance of CTP Disodium against its primary alternatives (CTP Tris and CTP Lithium) within the context of T7, SP6, and T3 RNA polymerase systems. It synthesizes data on ionic strength inhibition, solubility profiles, and byproduct formation to provide a technical roadmap for optimizing transcription yields.

Part 1: Technical Background & Mechanism

The Role of CTP in Transcription

In an IVT reaction, RNA polymerase (RNAP) catalyzes the nucleophilic attack of the 3'-OH group of the nascent RNA chain on the


-phosphate of the incoming CTP. This releases pyrophosphate (PPi) and incorporates cytidine monophosphate (CMP) into the transcript.
The Counter-Ion Effect: Why "Disodium" Matters

Commercially available CTP is stabilized as a salt. The "Disodium" form (


) is the industry standard due to its cost-effectiveness and stability. However, the introduction of sodium ions (

) into the reaction buffer has mechanistic consequences:
  • Ionic Strength Inhibition: T7 RNAP is highly sensitive to ionic strength.[1] High concentrations of

    
     (accumulated from 5–10 mM of each NTP) can destabilize the binding of the polymerase to the promoter DNA, leading to abortive initiation.
    
  • Solubility Limits: In the presence of high Magnesium (

    
    ) concentrations required for catalysis, excess sodium can shift the equilibrium toward precipitation, reducing the effective concentration of free nucleotides.
    

Part 2: Comparative Performance Analysis

CTP Disodium vs. Alternatives (Tris & Lithium)

The following data summarizes the impact of the CTP salt form on IVT yield and quality.

FeatureCTP Disodium (Standard) CTP Tris (High-Performance) CTP Lithium (Specialized)
Primary Utility Routine IVT, Diagnostic AssaysmRNA Therapeutics, High-Yield IVTEthanol Precipitation Workflows
Ionic Impact Adds

(Inhibitory >20mM)
Neutral (Tris matches buffer)Neutral (Li is less inhibitory)
Relative Yield (T7) 100% (Baseline) 125% - 150% 110% - 120%
Solubility (Ethanol) Low (Co-precipitates salts)HighVery High (remains soluble)
dsRNA Byproducts ModerateLow (Optimized kinetics)Moderate
Cost Efficiency HighLow (Premium pricing)Moderate

Key Insight: For standard reactions (


 RNA), CTP Disodium is sufficient. However, for "High-Yield" reactions (producing mg quantities of mRNA), the cumulative sodium load from all four NTPs can inhibit T7 RNAP activity by 30-50%. In these scenarios, CTP Tris  is the superior alternative.
Performance Across Polymerase Systems
T7 RNA Polymerase System
  • Sensitivity: High. T7 RNAP activity drops significantly as monovalent salt concentration exceeds 50 mM.

  • CTP Disodium Performance: Effective at standard nucleotide concentrations (0.5 – 2 mM). At high concentrations (5 – 10 mM each NTP), the sodium contribution (up to 80 mM total

    
    ) suppresses yield.
    
  • Recommendation: Use CTP Disodium for transcripts < 2kb. Switch to CTP Tris for long mRNAs (>4kb) or self-amplifying RNAs (saRNA) to maximize processivity.

SP6 RNA Polymerase System
  • Sensitivity: Moderate. SP6 is structurally similar to T7 but exhibits slightly higher tolerance to ionic strength variations.

  • CTP Disodium Performance: Comparable to T7. SP6 is often used for probe generation where yield is less critical than specificity; thus, CTP Disodium is the standard choice.

T3 RNA Polymerase System
  • Sensitivity: Moderate to High.

  • CTP Disodium Performance: T3 is less efficient overall than T7. Using CTP Disodium is acceptable, but limiting sodium is still best practice for maximizing the inherently lower yields of this enzyme.

Part 3: Visualization of Reaction Dynamics

Diagram 1: The Nucleotide Addition Cycle & Inhibition

This diagram illustrates where CTP enters the cycle and how Sodium (


) exerts its inhibitory effect on the Promoter Binding phase.

TranscriptionCycle Promoter Promoter Recognition Initiation Initiation (Abortive Cycling) Promoter->Initiation RNAP binds DNA Elongation Elongation Complex (Stable) Initiation->Elongation Transition (>8-12 nt) Elongation->Elongation Nucleotide Addition (CTP + ATP + GTP + UTP) Termination Termination Elongation->Termination Stop Signal CTP_Input CTP (Disodium) Input CTP_Input->Elongation Sodium Na+ Accumulation CTP_Input->Sodium Dissociation Sodium->Promoter Electrostatic Inhibition

Caption: The Transcription Cycle. Note the feedback loop where Na+ released from CTP Disodium inhibits the initial Promoter Recognition step.

Part 4: Validated Experimental Protocol

Protocol: High-Sensitivity Evaluation of CTP Performance

This protocol is designed to compare the efficiency of CTP Disodium against CTP Tris in a T7 system. It uses a "Time-Course" approach to detect inhibition that typically occurs in the later stages of the reaction.

Materials Required
  • Template: Linearized Plasmid DNA (1 µg/µL).

  • Enzyme: T7 RNA Polymerase Mix (High Concentration).

  • Reagents:

    • Group A: CTP Disodium (100 mM), ATP, GTP, UTP (all Sodium salts).

    • Group B: CTP Tris (100 mM), ATP, GTP, UTP (all Tris salts).

    • 10X Reaction Buffer (Tris-HCl pH 7.9, MgCl₂, DTT, Spermidine).[2][3]

Step-by-Step Workflow
  • Preparation of Master Mixes (Room Temp):

    • Prepare two separate master mixes to ensure identical enzyme/template concentrations.

    • Buffer Control: Ensure the 10X buffer does not contain excess NaCl.

  • Reaction Setup (20 µL Volume):

    Component Volume Final Conc.
    Nuclease-free Water to 20 µL -
    10X Reaction Buffer 2 µL 1X
    ATP/GTP/UTP (100mM) 1 µL each 5 mM each
    CTP Variant (A or B) 1 µL 5 mM
    Linearized DNA 1 µg 50 ng/µL

    | T7 RNA Polymerase | 2 µL | - |

  • Incubation:

    • Incubate at 37°C in a dry bath.

    • Critical Step: Do not use a water bath (risk of contamination).

  • Time-Point Sampling:

    • Remove 2 µL aliquots at 30 min, 60 min, 120 min, and 240 min .

    • Immediately quench aliquots in 18 µL of EDTA Stop Solution (50 mM EDTA) to halt enzyme activity.

  • Analysis:

    • Yield: Quantify using Qubit RNA BR Assay or UV Spectrophotometry (Nanodrop).

    • Integrity: Run 1 µL of quenched sample on a Bioanalyzer or 1% Agarose-Bleach gel.

Diagram 2: Experimental Workflow

IVT_Workflow cluster_inputs Variable Input Step1 1. Assemble Reaction (Ice -> Room Temp) Step2 2. Incubation 37°C (0-4 Hours) Step1->Step2 Step3 3. Quench (EDTA Stop Sol) Step2->Step3 Time Points Step4 4. Purification (LiCl or Spin Col) Step3->Step4 Step5 5. Analysis (HPLC / Bioanalyzer) Step4->Step5 Var1 Group A: CTP Disodium Var1->Step1 Var2 Group B: CTP Tris Var2->Step1

Caption: Comparative IVT Workflow. Parallel reactions allow direct quantification of the "Sodium Effect" on yield over time.

Part 5: Troubleshooting & Optimization

  • Precipitation (White Cloudiness):

    • Cause: Magnesium Pyrophosphate (Mg-PPi) accumulation is normal. However, if precipitation occurs immediately, it suggests

      
      -induced insolubility.
      
    • Solution: Switch to CTP Tris or reduce total NTP concentration to 2-4 mM.

  • Low Yield in Long Transcripts:

    • Cause: Early termination due to high ionic strength.

    • Solution: If using CTP Disodium, reduce the input to 2.5 mM and supplement the reaction with fresh CTP after 1 hour (Fed-batch approach).

References

  • Kern, J. et al. (2021). High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA.[4] PNAS. Available at: [Link]

  • Landmark Bio. Optimization of In Vitro Transcription for mRNA Production. Available at: [Link]

  • Vertex Pharmaceuticals. Impact of Ionic Strength on T7 Promoter Binding. Available at: [Link]

Sources

Safety Operating Guide

Cytidine 5'-triphosphate disodium proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Directive

Cytidine 5'-triphosphate (CTP) disodium salt (CAS: 36051-68-0 / 81012-87-5) is classified as non-hazardous under GHS and OSHA Hazard Communication Standards (29 CFR 1910.1200).[1] However, as a bioactive nucleotide used in molecular biology and drug development, it must be handled with standard Good Laboratory Practice (GLP) to prevent environmental introduction and cross-contamination.

Primary Directive: While regulatory bodies (EPA/RCRA) often permit the disposal of non-hazardous nucleotide salts in sanitary sewers or municipal trash, best practice for research facilities is to manage CTP disodium as Non-Regulated Chemical Waste. This ensures "cradle-to-grave" tracking and eliminates the risk of regulatory confusion regarding white powders or clear chemical solutions.

Part 1: Safety Assessment & Pre-Disposal Check

Before initiating disposal, verify the material state and volume. CTP disodium is typically a white crystalline powder or a clear aqueous solution.

1.1 Physical & Chemical Properties Relevant to Disposal

PropertyValue/DescriptionImpact on Disposal
GHS Classification Not HazardousNo "P-listed" or "U-listed" waste codes (RCRA).
Solubility Highly soluble in waterSuitable for aqueous waste streams; high mobility if spilled.
Stability Stable at -20°C; degrades at RTDegrades into Cytidine, CMP, CDP (biological byproducts).
Incompatibilities Strong Oxidizing AgentsDo not mix with oxidizer waste streams (e.g., Nitric Acid).
pH (5% solution) ~3.0 – 4.0 (Acidic)Must be neutralized to pH 5–9 before any potential drain disposal.

1.2 Required Personal Protective Equipment (PPE) Treat all disposal operations as active chemical handling.

  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness).

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

  • Body Protection: Standard laboratory coat (buttoned).

  • Respiratory: N95 mask recommended if handling large quantities of dry powder to prevent inhalation of dust.

Part 2: Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Expired or Excess Powder)

Use this protocol for expired reagent bottles or residual solids.

  • Segregation: Do not mix with hazardous wastes (solvents, oxidizers, heavy metals).

  • Containerization: Transfer the solid CTP disodium into a dedicated Non-Hazardous Chemical Waste container.

    • Note: If the original container is less than 5% full, you may dispose of the entire container.

  • Labeling: Apply a waste label detailing:

    • Content: "Cytidine 5'-triphosphate disodium salt (Non-Hazardous)"[2][3][4][5]

    • State: Solid[1][6][7][8]

    • Hazard Checkbox: Check "None" or "Non-Regulated."

  • Hand-off: Schedule pickup with your facility’s Environmental Health & Safety (EHS) or waste management vendor (e.g., Veolia, Clean Harbors).

Scenario B: Disposal of Liquid Waste (Stock Solutions & Reaction Mixes)

Use this protocol for aqueous solutions (e.g., 100mM stocks).

Option 1: Chemical Waste Stream (Recommended)

  • Collection: Pour solution into a High-Density Polyethylene (HDPE) carboy designated for Aqueous Non-Hazardous Waste .

  • Compatibility Check: Ensure the carboy does not contain heavy metals (e.g., ethidium bromide) or organic solvents (phenol/chloroform), which would elevate the cost and complexity of disposal.

  • Labeling: Label as "Aqueous Solution: Cytidine 5'-triphosphate."

Option 2: Sanitary Sewer Discharge (Conditional) Only permissible if explicitly authorized by your institution's wastewater discharge permit.

  • Volume Check: Ensure the total volume is small (<1 Liter).

  • Neutralization: Check pH. If acidic (<5.0), adjust to pH 7.0 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate.

  • Dilution: Flush the sink with water for 30 seconds. Pour the solution slowly into the drain.

  • Flush: Follow with 20 volumes of tap water to ensure complete discharge.

    • Warning: Never practice drain disposal if the solution contains other hazardous reagents (e.g., enzyme inhibitors, radioactive isotopes).

Scenario C: Contaminated Packaging
  • Triple Rinse: Triple rinse the empty bottle with water. Collect the rinsate into the liquid waste stream (Scenario B).

  • Defacing: Cross out or remove the original label to prevent confusion.

  • Disposal:

    • Glass: Place in the "Clean Broken Glass" or "Glass Recycling" bin.

    • Plastic: Place in standard laboratory trash or recycling, depending on local policy.

Part 3: Spill Management & Emergency Response

Immediate Action: Isolate the area. CTP is not volatile, so evacuation is rarely necessary unless mixed with other hazards.

Step-by-Step Cleanup:

  • Dry Spill (Powder):

    • Avoid Dust: Do not dry sweep vigorously. Use a dustpan and brush with gentle movements or a HEPA-filtered vacuum.

    • Containment: Place collected powder into a sealable bag or waste container.

    • Wash: Wipe the surface with a damp paper towel. Dispose of towels as solid waste.

  • Wet Spill (Liquid):

    • Absorb: Use paper towels or an inert absorbent (vermiculite/chem-pads).

    • Clean: Clean the area with a mild detergent and water.

    • Dispose: Bag all absorbent materials as non-hazardous chemical waste.

Part 4: Visualized Workflows

Figure 1: Disposal Decision Matrix

A logic flow to determine the correct waste stream based on physical state and local regulations.[3][9]

DisposalMatrix Start Start: CTP Disodium Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Collect in Non-Hazardous Chemical Waste Container Solid->SolidAction LiquidCheck Does it contain other hazards? (Solvents, Isotopes) Liquid->LiquidCheck HazLiq Segregate into Specific Hazard Stream (e.g., Solvents/Rad) LiquidCheck->HazLiq Yes NonHazLiq Check Local EHS Policy: Is Drain Disposal Permitted? LiquidCheck->NonHazLiq No DrainYes 1. Neutralize pH (5-9) 2. Flush with excess water NonHazLiq->DrainYes Yes (Permitted) DrainNo Collect in Aqueous Non-Hazardous Carboy NonHazLiq->DrainNo No (Best Practice)

Caption: Decision tree for selecting the compliant disposal route for CTP disodium waste.

Figure 2: Spill Response Protocol

Standard operating procedure for accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Dry Dry Powder PPE->Dry Wet Liquid Solution PPE->Wet CleanDry Gently Sweep/Vacuum (Avoid Dust Generation) Dry->CleanDry CleanWet Absorb with Paper Towels or Vermiculite Wet->CleanWet Bag Bag Waste & Label 'Non-Hazardous Debris' CleanDry->Bag CleanWet->Bag Notify Notify Lab Manager Bag->Notify

Caption: Step-by-step workflow for safely managing laboratory spills of CTP disodium.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Cytidine 5'-triphosphate disodium salt. Retrieved from

  • Sigma-Aldrich. (2023). Product Safety Information: Cytidine 5′-triphosphate disodium salt. Retrieved from

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide: Drain Discharge of Non-Hazardous Chemicals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

Sources

Comprehensive Safety & Operational Guide: Cytidine 5'-triphosphate Disodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

As researchers, we often categorize safety solely by toxicity. However, when handling high-value nucleotides like Cytidine 5'-triphosphate (CTP) disodium (CAS: 36051-68-0 or 81012-87-5), the concept of "protection" is bidirectional.

While CTP disodium is generally classified as non-hazardous under GHS standards (OSHA 29 CFR 1910.1200), it is biologically unstable and highly sensitive to hydrolysis and enzymatic degradation (RNases). Therefore, your Personal Protective Equipment (PPE) serves two critical functions:

  • Operator Safety: Prevents irritation from fine particulate dust.

  • Sample Integrity: Acts as a barrier against human-borne nucleases (RNases) that will degrade the reagent and ruin downstream in vitro transcription (IVT) or RNA synthesis reactions.

This guide synthesizes standard safety protocols with field-proven techniques to ensure both operator safety and experimental success.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific risks associated with the physical form of the substance.

ParameterSpecificationRisk Implication
Physical State White crystalline powderInhalation Risk: Fine dust can irritate the respiratory tract. Static Risk: Powder is static-prone; can "jump" during weighing.
GHS Classification Not Classified (Non-Hazardous)Low acute toxicity. No specific H-codes, but standard "Caution" applies.
Stability Hygroscopic; Heat-sensitiveDegradation Risk: Moisture absorption leads to hydrolysis. Must be handled quickly in low-humidity environments.
Biological Sensitivity Substrate for RNasesContamination Risk: Skin contact introduces RNases.

The PPE Shield: Equipment Matrix

The following PPE configuration is designed to create an RNase-Free Zone while protecting the operator.

PPE CategoryRequired EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile Gloves (Powder-Free) Double-gloving recommendedLatex contains proteins that can inhibit enzymatic reactions. Powder acts as a contaminant. Double-gloving allows the outer layer to be changed frequently without exposing hands.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Body Protection Cleanroom-Grade Lab Coat (Cuffed sleeves)Cuffed sleeves prevent skin cells (a major source of RNases) from shedding onto the workspace.
Respiratory N95 Respirator (if outside hood)or Fume HoodWhile not toxic, inhaling nucleotide dust causes mechanical irritation. If weighing outside a containment device, N95 is mandatory.

Operational Workflow: Handling & Solubilization

Core Directive: Speed and cold-chain maintenance are critical. CTP hydrolyzes rapidly in acidic conditions or at high temperatures.

Experimental Protocol
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Reason: Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis.

  • Static Control: Use an anti-static gun on the weighing boat if the powder is "flighty."

  • Solubilization: Dissolve in a buffered solution (Tris-EDTA, pH 7.5-8.0) rather than unbuffered water.[1] Reason: CTP is acidic in solution; unbuffered water can drop to pH 3.0, accelerating degradation.

  • Aliquoting: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

Visualization: Safe Handling Logic

The following diagram outlines the decision logic for safe handling to maximize reagent stability.

CTP_Handling_Workflow cluster_safety Safety & Integrity Check Start Start: Remove CTP from -20°C Storage Equilibrate Equilibrate to RT (Desiccator/Dry Environment) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Weigh Weighing Step (Use Anti-Static Gun) Open->Weigh Minimize Air Exposure Solubilize Solubilize (Use TE Buffer pH 7.5) Weigh->Solubilize Avoid Water (Acidic pH) Aliquot Aliquot & Flash Freeze Solubilize->Aliquot Prevent Freeze-Thaw Store Store at -20°C or -80°C Aliquot->Store PPE_Check PPE: Nitrile Gloves + Goggles PPE_Check->Open

Figure 1: Operational workflow emphasizing moisture control and pH stabilization during CTP handling.

Emergency Response & Disposal

Although CTP is non-toxic, spills must be managed to prevent slip hazards and cross-contamination of the lab environment.

Spill Cleanup Protocol
  • Assess: Determine if the spill is dry powder or liquid.

  • PPE: Don fresh nitrile gloves and respiratory protection (if powder).

  • Containment:

    • Powder: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with inert material (vermiculite or paper towels).

  • Decontamination: Clean the area with an RNase decontamination solution (e.g., RNaseZap™) to protect future experiments.

  • Disposal: Place waste in a sealed container. Label as "Non-Hazardous Chemical Waste" (unless mixed with other hazards).

Visualization: Spill Response Logic

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Action_Powder Cover with Wet Towel (Prevent Dust) Powder->Action_Powder Action_Liquid Absorb with Inert Material Liquid->Action_Liquid Decon Decontaminate Surface (RNase Removal) Action_Powder->Decon Action_Liquid->Decon Dispose Disposal (Standard Lab Waste) Decon->Dispose

Figure 2: Decision tree for managing CTP spills, prioritizing dust containment.

References

  • Cytiva. (2023).[2] Safety Data Sheet: Cytidine 5'-Triphosphate, Sodium (CTP).[1] Retrieved from [Link]

  • MIT EHS. (n.d.). Lab Safety Guidelines. Massachusetts Institute of Technology. Retrieved from [Link]

  • NIH Office of Science Policy. (2024). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.